4-Oxa-1-azaspiro[5.5]undecane
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-oxa-1-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-11-7-6-10-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPQGSNHFGHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627584 | |
| Record name | 4-Oxa-1-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180-78-9 | |
| Record name | 4-Oxa-1-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of novel 4-Oxa-1-azaspiro[5.5]undecane derivatives
An In-Depth Technical Guide to the Synthesis of Novel 4-Oxa-1-azaspiro[5.5]undecane Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for constructing this compound derivatives. This spirocyclic scaffold is a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties such as binding affinity and metabolic stability.[1][2] The strategic incorporation of heteroatoms like nitrogen and oxygen within this rigid framework is pivotal in the advancement of modern drug discovery.[1]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a self-validating system of methodologies grounded in authoritative literature. We will explore a highly versatile and modular synthetic route, detailing the key transformations and mechanistic underpinnings.
The Strategic Importance of the this compound Scaffold
Spiro-heterocycles are increasingly sought-after targets in drug discovery due to their diverse biological activities.[3] The this compound core, in particular, has been successfully employed as a scaffold for developing potent dual-function ligands. A notable application is in the development of analgesics that act as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.[4][5] This dual-action mechanism is a promising strategy for creating potent pain relievers with a reduced side-effect profile compared to traditional opioids.[4][5] The development of efficient and adaptable synthetic routes is therefore critical to exploring the full therapeutic potential of this molecular framework.
Core Synthetic Strategy: A Modular Approach via Intramolecular Cyclization
A robust and widely applicable strategy for synthesizing the this compound core relies on a multi-step sequence culminating in a key intramolecular spirocyclization. This approach is highly modular, allowing for the introduction of chemical diversity at various positions of the scaffold. The general workflow begins with a readily available starting material, N-Boc-4-piperidone, and proceeds through epoxide formation, nucleophilic ring-opening, acylation, and finally, the base-mediated ring closure.[4]
Caption: High-level workflow for the synthesis of this compound derivatives.
Mechanistic Considerations: The Key Spirocyclization Step
The cornerstone of this synthetic route is the intramolecular cyclization of the acylated amino alcohol intermediate. This reaction is typically mediated by a strong, non-nucleophilic base such as potassium tert-butoxide (tBuOK). The causality here is critical: the base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acyl group. The use of a bulky base like tBuOK is advantageous as it minimizes competing intermolecular side reactions. The reaction is performed at low temperatures (-78 to -30 °C) to control reactivity and maximize the yield of the desired spirocyclic product.[4]
Caption: Mechanism of the base-mediated intramolecular spirocyclization step.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives and provide a validated blueprint for execution.[4]
Protocol 1: Epoxide Formation from N-Boc-4-piperidone
-
System Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add trimethylsulfoxonium iodide (TMSOI, 1.2 eq) portion-wise at room temperature. Stir the resulting mixture until gas evolution ceases and the solution becomes clear.
-
Substrate Addition: Add a solution of N-Boc-4-piperidone (1.0 eq) in DMSO to the reaction mixture.
-
Reaction: Heat the mixture to 50 °C and stir for 1 hour.
-
Workup: Cool the reaction to room temperature, pour it into ice-water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the spiro-epoxide intermediate.
Protocol 2: Epoxide Ring-Opening and Acylation
-
Ring Opening: In a sealed tube, dissolve the spiro-epoxide (1.0 eq) and the desired arylamine (1.5 eq) in a 9:1 mixture of ethanol and water. Heat the mixture to 100 °C and stir for 16 hours.
-
Isolation: After cooling, remove the solvent under reduced pressure. Purify the resulting amino alcohol by column chromatography.
-
Acylation: Dissolve the purified amino alcohol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Reagent Addition: Add the appropriate acyl halide (e.g., 2-chloropropionyl chloride, 1.1 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. Dry the combined organic layers over sodium sulfate and concentrate in vacuo to yield the acylated intermediate, which can often be used in the next step without further purification.
Protocol 3: Intramolecular Spirocyclization
-
System Setup: Dissolve the crude acylated intermediate from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under nitrogen.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a solution of potassium tert-butoxide (tBuOK, 1.5 eq) in THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to -30 °C and stir for 1-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to afford the N-Boc protected this compound derivative.
Protocol 4: Final Deprotection and N-Alkylation
-
Deprotection: Dissolve the Boc-protected spirocycle (1.0 eq) in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Isolation: Concentrate the reaction mixture in vacuo. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry and concentrate to yield the free amine.
-
N-Alkylation: Dissolve the free amine (1.0 eq), the desired alkylating agent (e.g., phenethyl bromide, 1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and sodium iodide (NaI, 0.1 eq) in acetonitrile.
-
Reaction: Heat the mixture to 80 °C and stir for 16 hours.
-
Workup and Purification: Cool the reaction, filter, and concentrate the filtrate. Purify the residue by column chromatography to obtain the final target compound.
Data Summary: Representative Yields
The modular nature of this synthesis allows for the creation of a diverse library of compounds. The yields for each step are generally good to excellent, demonstrating the robustness of the protocol.
| Step | Transformation | Reagents & Conditions | Typical Yield (%) |
| 1 | Epoxide Formation | TMSOI, NaH, DMSO, 50 °C | 85 - 95% |
| 2 | Ring Opening | Arylamine, EtOH/H₂O, 100 °C | 70 - 85% |
| 3 | Acylation | Acyl Halide, TEA, DCM, 0 °C | >90% (often used crude) |
| 4 | Spirocyclization | tBuOK, THF, -78 to -30 °C | 60 - 80% |
| 5 | N-Alkylation | Alkyl Halide, K₂CO₃, MeCN, 80 °C | 75 - 90% |
Alternative & Emerging Strategies
While the intramolecular cyclization is a proven method, other modern synthetic strategies hold promise for accessing this scaffold, potentially with greater step economy.
Prins Cascade Cyclization
The Prins cyclization, the acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, can be designed as a cascade process to rapidly construct complex heterocyclic systems.[6] A hypothetical Prins cascade for the this compound core would involve reacting a suitable N-protected amino-homoallylic alcohol with an aldehyde. This could, in a single step, form both rings of the spiro-system, representing a significant increase in efficiency.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Oxa-1-azaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Oxa-Spirocycles in Modern Drug Discovery
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which offer a departure from the "flatland" of traditional aromatic compounds. This structural rigidity and complexity can lead to improved target specificity and novel intellectual property. Within this class, oxa-spirocycles, which incorporate an oxygen atom into the spirocyclic framework, are emerging as particularly valuable. The inclusion of an oxygen atom can significantly modulate key physicochemical properties such as solubility and lipophilicity, making these scaffolds highly attractive for the development of new therapeutic agents.[1]
This guide focuses on the core physicochemical properties of a foundational oxa-spirocycle, 4-Oxa-1-azaspiro[5.5]undecane. While extensive experimental data on the parent compound is limited, this document consolidates predicted properties with field-proven insights from closely related analogues. It further provides detailed experimental protocols to empower researchers in the characterization of this and similar novel spirocyclic entities.
Core Molecular Attributes of this compound
The fundamental characteristics of a molecule are dictated by its structure. This compound is characterized by a piperidine ring and a tetrahydropyran ring connected by a single spiro carbon atom.
Molecular Structure:
Sources
The Ascendancy of the 4-Oxa-1-azaspiro[5.5]undecane Scaffold: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics
Executive Summary
The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver in drug discovery. Among the myriad of scaffolds explored, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity, three-dimensionality, and improved physicochemical properties to drug candidates. This technical guide delves into the intricate structure-activity relationships (SAR) of a particularly promising scaffold: the 4-Oxa-1-azaspiro[5.5]undecane framework. With a focus on its modulation of key central nervous system targets, including opioid and sigma receptors, this document provides a comprehensive analysis of how structural modifications to this spirocyclic core influence biological activity. Synthesizing data from seminal studies, this guide offers field-proven insights for researchers, medicinal chemists, and drug development professionals engaged in the design of novel therapeutics.
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Design
Spirocyclic scaffolds, characterized by a single atom shared between two rings, have emerged as a powerful tool in medicinal chemistry. Their inherent three-dimensional nature allows for a more precise and multifaceted interaction with biological targets compared to their linear or planar counterparts. This unique topology can lead to significant improvements in potency, selectivity, and metabolic stability, while also offering opportunities to fine-tune pharmacokinetic profiles. The this compound core, a privileged structure, combines the favorable attributes of a piperidine ring with a tetrahydropyran moiety, creating a versatile platform for the development of novel therapeutics targeting a range of biological receptors.
Core Structure-Activity Relationships of this compound Analogs
The biological activity of this compound analogs is profoundly influenced by substitutions at various positions of the spirocyclic core. The following sections dissect the SAR based on modifications to the piperidine nitrogen, the piperidine ring, and the tetrahydropyran ring, primarily drawing insights from extensive studies on the closely related 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, which serves as an excellent surrogate for understanding the SAR of the mono-aza core. These analogs have shown significant promise as dual modulators of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), offering a potential pathway to potent analgesics with reduced side effects.[1][2]
The Critical Role of the Piperidine Nitrogen (Position 1)
The substituent on the piperidine nitrogen is a key determinant of affinity and functional activity at both MOR and σ1R.
-
Optimal Substituents for Dual Activity: A phenethyl group on the nitrogen atom has been identified as a highly favorable substituent for potent dual MOR agonism and σ1R antagonism.[1][2] This moiety is a classic pharmacophore for opioid receptor engagement.
-
Influence on Potency: Variations in the length and nature of the N-substituent can dramatically alter potency. For instance, replacing the phenethyl group with smaller alkyl or benzyl groups often leads to a decrease in affinity for both receptors.
Modifications of the Piperidine Ring
Substitutions on the carbon atoms of the piperidine ring offer another avenue for modulating the pharmacological profile.
-
Small Alkyl Groups: The introduction of small alkyl groups, such as methyl or ethyl, at position 2 of the spirocyclic core has been shown to be well-tolerated and can contribute to enhanced affinity.[1]
-
Impact on Selectivity: Strategic placement of substituents on the piperidine ring can influence the selectivity profile between MOR and σ1R, as well as other off-target receptors.
The Influence of the Tetrahydropyran Ring
Modifications to the tetrahydropyran portion of the scaffold, particularly the introduction of aryl or heteroaryl groups, are crucial for achieving high affinity for the σ1 receptor.
-
Aryl and Heteroaryl Substituents: The presence of an aryl or substituted pyridyl moiety at position 4 of the closely related 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is a key feature for high σ1R affinity.[1] This suggests that a similar substitution pattern on the tetrahydropyran ring of the mono-aza scaffold would be a critical determinant of σ1R activity.
-
Substitution Pattern on the Aryl Ring: The electronic nature and position of substituents on this aryl ring can fine-tune the affinity and selectivity for the σ1 receptor.
The Significance of Stereochemistry
As with many biologically active molecules, the stereochemistry of this compound analogs is expected to play a pivotal role in their interaction with chiral biological targets. While specific studies on the stereoisomers of this particular scaffold are limited, it is a well-established principle in medicinal chemistry that different enantiomers or diastereomers can exhibit vastly different pharmacological profiles, including potency, efficacy, and off-target effects. For instance, in related spirocyclic systems, the absolute configuration at the spiro-center has been shown to be critical for M1 muscarinic agonist activity.[3]
Biological Targets and Therapeutic Potential
The primary biological targets identified for analogs of the this compound scaffold are the μ-opioid and sigma-1 receptors, positioning them as promising candidates for the development of novel analgesics.[1][2]
-
Dual MOR Agonism and σ1R Antagonism for Pain Management: The combination of MOR agonism (for analgesia) and σ1R antagonism (to potentiate analgesia and potentially mitigate opioid-related side effects) is a compelling strategy for developing safer and more effective pain therapeutics.[1][2] One of the lead compounds from a study on the diaza-analog, 15au , demonstrated a balanced dual profile and potent analgesic activity in preclinical models, comparable to oxycodone but with a reduced side effect profile, such as less constipation.[1]
Beyond pain, the versatility of the spirocyclic scaffold suggests potential for targeting other GPCRs and ion channels, opening avenues for the treatment of a wider range of disorders.
Experimental Protocols for Evaluation
The evaluation of this compound analogs involves a combination of in vitro and in vivo assays to determine their affinity, functional activity, and therapeutic efficacy.
In Vitro Assays
These assays are crucial for determining the affinity of the compounds for their target receptors.
Sigma-1 Receptor (σ1R) Binding Assay Protocol:
-
Preparation of Membranes: Utilize cell membranes from a source with high σ1R expression, such as guinea pig liver or transfected HEK-293 cells.
-
Radioligand: Employ a selective σ1R radioligand, such as [³H]-(+)-pentazocine.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) of the test compound by nonlinear regression analysis of the competition binding data.
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
GTPγS Binding Assay for MOR Functional Activity:
-
Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor.
-
Membrane Preparation: Use membranes from cells expressing the μ-opioid receptor.
-
Incubation: Incubate the membranes with the test compound, GDP, and [³⁵S]GTPγS.
-
Termination and Separation: Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Analysis: Determine the EC50 (potency) and Emax (efficacy) of the compound to stimulate [³⁵S]GTPγS binding.
In Vivo Models
In vivo studies are critical for assessing the therapeutic potential and side effect profile of the lead compounds.
Hot Plate Test for Analgesia:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: Place the animal (e.g., mouse or rat) on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
Drug Administration: Administer the test compound at various doses and measure the response latency at different time points.
-
Analysis: An increase in the response latency compared to a vehicle-treated control group indicates an analgesic effect.
Data Presentation
The following table summarizes the key SAR findings for the closely related 4-Oxa-1,9-diazaspiro[5.5]undecane analogs, providing a valuable reference for the design of this compound derivatives.
| Position of Modification | Moiety | Effect on MOR Affinity | Effect on σ1R Affinity | Reference |
| Position 9 (Piperidine N) | Phenethyl | High | High | [1] |
| Benzyl | Moderate | Moderate | [1] | |
| Methyl | Low | Low | [1] | |
| Position 4 (Tetrahydropyran) | Pyridyl | Variable | High | [1] |
| Phenyl | Variable | High | [1] | |
| Position 2 (Piperidine Ring) | Methyl/Ethyl | Tolerated/Slight Increase | Tolerated/Slight Increase | [1] |
Visualization of Key Concepts
General Synthetic Scheme
Caption: Key structure-activity relationships of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the design of novel therapeutics, particularly dual-acting analgesics with the potential for an improved safety profile. The structure-activity relationships elucidated from closely related analogs provide a clear roadmap for medicinal chemists to optimize potency, selectivity, and functional activity. Key takeaways include the importance of a phenethyl substituent on the piperidine nitrogen for dual MOR/σ1R activity, the beneficial role of small alkyl groups on the piperidine ring, and the necessity of an aryl or heteroaryl moiety on the tetrahydropyran ring for high σ1R affinity.
Future research should focus on the stereoselective synthesis and evaluation of individual enantiomers and diastereomers to fully understand the impact of stereochemistry on biological activity. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, could provide deeper insights into the binding modes of these ligands and guide the rational design of next-generation analogs. Exploring the potential of this scaffold to target other GPCRs and ion channels could also unveil new therapeutic opportunities beyond pain management.
References
-
Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, 32162888. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
Sources
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Oxa-1-azaspiro[5.5]undecane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. Medicinal chemists are increasingly looking beyond flat, aromatic structures towards more three-dimensional scaffolds that can better mimic the complexity of biological macromolecules and their binding sites. The 4-oxa-1-azaspiro[5.5]undecane core has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target. Its inherent rigidity, coupled with its defined three-dimensional geometry, offers a unique platform for the design of potent and selective therapeutic agents across a range of disease areas.
Spirocyclic systems, characterized by two rings sharing a single atom, offer several advantages in drug design. The introduction of a spirocyclic scaffold, such as the this compound core, can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, when compared to their non-spirocyclic counterparts.[1] The rigid nature of the spirocyclic system locks the conformation of the molecule, which can optimize the orientation of functional groups for enhanced binding affinity and selectivity to the biological target.[1] This guide provides an in-depth exploration of the this compound scaffold, from its synthesis to its application in the development of novel therapeutics, offering insights for researchers, scientists, and drug development professionals.
Core Synthesis Strategies: Constructing the Spirocyclic Framework
The synthesis of the this compound scaffold can be achieved through various synthetic routes, often tailored to the desired substitution pattern. A common and versatile approach involves a multi-step sequence starting from readily available cyclic ketones.
A representative synthetic approach often commences with the formation of an epoxide from a piperidone derivative. This is followed by a nucleophilic ring-opening of the epoxide with an appropriate amine, leading to the formation of an aminoalcohol intermediate. Subsequent cyclization, often under basic conditions, yields the desired this compound core. The substituents on the nitrogen and other positions of the rings can be introduced at various stages of the synthesis, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]
One of the key strategies for constructing related spirocyclic ethers is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[3][4][5][6][7] This reaction proceeds through a cascade of events, ultimately leading to the formation of the spirocyclic ether skeleton. While not directly applied to the this compound in the provided context, it represents a powerful tool for the synthesis of related spirocyclic systems and highlights the diverse synthetic methodologies available for accessing this class of compounds.
Experimental Protocol: A Representative Synthesis of a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative
The following protocol is a representative example of the synthesis of a derivative of the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which shares key synthetic principles with the core topic. This multi-step synthesis illustrates the construction of the spirocyclic core and subsequent functionalization.[2]
Step 1: Epoxide Formation
-
To a suspension of trimethylsulfoxonium iodide and sodium hydride in dry dimethyl sulfoxide (DMSO), a solution of N-Boc-4-piperidone in dry DMSO is added dropwise.
-
The reaction mixture is stirred at room temperature and then heated to 50°C for 1 hour.
-
After cooling, the reaction is quenched with ice and extracted with ethyl acetate.
-
The combined organic layers are washed with water, dried over magnesium sulfate, and concentrated under vacuum to yield the spiro-epoxide intermediate.
Step 2: Epoxide Ring-Opening
-
The spiro-epoxide is dissolved in an appropriate solvent, and the desired arylamine is added.
-
The reaction mixture is heated to facilitate the thermal ring-opening of the epoxide.
-
Upon completion, the reaction mixture is cooled and purified by chromatography to yield the corresponding aminoalcohol.
Step 3: Cyclization to form the Spirocyclic Core
-
The aminoalcohol is acylated with a suitable acyl halide.
-
The resulting intermediate is then treated with a strong base, such as potassium tert-butoxide, at low temperatures to induce cyclization.
-
The reaction is quenched, and the product is extracted and purified to afford the this compound derivative.
Step 4: N-Deprotection and Final Functionalization
-
If a protecting group such as Boc is used on the piperidine nitrogen, it is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
The deprotected secondary amine can then be functionalized, for example, by reductive amination with an aldehyde or ketone, to introduce the desired substituent.
Applications in Medicinal Chemistry: Targeting a Spectrum of Diseases
The versatility of the this compound scaffold is evident in its application across multiple therapeutic areas. Its unique structural features have been exploited to design ligands with high affinity and selectivity for a variety of biological targets.
Dual μ-Opioid Receptor (MOR) Agonists and Sigma-1 Receptor (σ1R) Antagonists for Pain Management
A significant application of this scaffold is in the development of dual-acting analgesics that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[2][8][9][10] The rationale behind this dual-target approach is to achieve potent pain relief, comparable to traditional opioids, while mitigating their undesirable side effects, such as constipation and abuse potential.[2][8][9][10]
The MOR is a well-established target for analgesics, with agonists like morphine providing potent pain relief. The σ1R, a chaperone protein located at the endoplasmic reticulum, is involved in modulating various signaling pathways, including those related to pain. Antagonism of the σ1R has been shown to potentiate opioid analgesia and reduce neuropathic pain.[11] By combining MOR agonism and σ1R antagonism in a single molecule, researchers aim to create safer and more effective pain therapeutics.[12][13][14]
Structure-Activity Relationship (SAR) Insights:
SAR studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have revealed key structural features that govern their dual activity.[2][10]
| Position | Modification | Impact on Activity |
| Position 9 | Phenethyl derivatives | Optimal for MOR agonism |
| Position 4 | Substituted pyridyl moieties | Favorable for σ1R antagonism |
| Position 2 | Small alkyl groups | Generally well-tolerated |
One of the most promising compounds from these studies, 15au , exhibited a balanced dual profile with potent MOR agonism and σ1R antagonism. In preclinical models, it demonstrated analgesic activity comparable to oxycodone but with a reduced incidence of constipation.[2][8][9][10]
Mechanism of Action: A Synergistic Approach to Analgesia
The dual-acting nature of these compounds leads to a synergistic effect on pain modulation.
Figure 2: The canonical M1 muscarinic receptor signaling pathway.
As illustrated in Figure 2, the binding of an M1 agonist to its receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events lead to neuronal depolarization and an enhancement of cognitive processes. [8][9][15]
Conclusion: A Scaffold with a Bright Future
The this compound scaffold and its closely related analogs represent a highly valuable and versatile platform in medicinal chemistry. Their inherent three-dimensionality and favorable physicochemical properties make them attractive starting points for the design of novel therapeutics. The successful application of this scaffold in developing dual-acting analgesics, sEH inhibitors, and M1 muscarinic agonists underscores its privileged nature. As our understanding of complex diseases and their biological targets continues to grow, the strategic incorporation of spirocyclic scaffolds like the this compound will undoubtedly play an increasingly important role in the discovery of the next generation of medicines. The continued exploration of the chemical space around this scaffold holds great promise for addressing unmet medical needs.
References
-
Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
López-Alonso, I., et al. (2007). The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. PubMed. [Link]
-
Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
Wikipedia. Muscarinic acetylcholine receptor. Wikipedia. [Link]
-
Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Ferreira, R., & Guedes, R. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Deprez-Poulain, R., & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Ferreira, R., & Guedes, R. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
ResearchGate. The slow muscarinic pathway is mediated by M1 receptors. Amplitudes of... ResearchGate. [Link]
-
Zhang, J., & Yan, C. (2015). Synthesis of spirocyclic 1,3-oxazines via three-component reactions of α,β-unsaturated N-arylaldimines, dialkyl acetylenedicarboxylate and quinones. Sci-Hub. [Link]
-
ResearchGate. Synthesis of various spirocyclic oxazoles (Reaction conditions: 1... ResearchGate. [Link]
-
Zhang, J., & Yan, C. (2015). Synthesis of Spirocyclic 1,3‐Oxazines via Three‐Component Reactions of α,β‐Unsaturated N‐Arylaldimines, Dialkyl Acetylenedicarboxylate and Quinones. Sci-Hub. [Link]
-
Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. PubMed. [Link]
-
Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PMC - NIH. [Link]
-
Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. ACS Publications. [Link]
-
Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). [Link]
-
Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. OUCI. [Link]
-
Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. ACS Figshare. [Link]
-
Reddy, B. V. S., et al. (2016). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. figshare. [Link]
-
Raffa, R. B., & Pergolizzi Jr, J. V. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PMC - NIH. [Link]
-
Raffa, R. B., & Pergolizzi Jr, J. V. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PubMed. [Link]
-
Wang, C., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC - PubMed Central. [Link]
-
Sánchez-Blázquez, P., et al. (2020). The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception. SciSpace. [Link]
-
Raffa, R. B., & Pergolizzi Jr, J. V. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. ResearchGate. [Link]
-
PubChem. This compound. PubChem. [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]
-
Su, T.-P., et al. (2010). The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. [Link]
-
Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro(4.5)decanes as M1 Muscarinic Agonists. Amanote Research. [Link]
-
ResearchGate. Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4.... ResearchGate. [Link]
-
Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
Li, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central. [Link]
-
Klymenko, D. S., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]
-
Deventer, K., et al. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives [ouci.dntb.gov.ua]
- 6. acs.figshare.com [acs.figshare.com]
- 7. figshare.com [figshare.com]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Oxa-1-azaspiro[5.5]undecane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of Spirocyclic Systems
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a particularly compelling structural motif.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures, enabling more precise and potent interactions with biological targets.[2] Among these, the 4-Oxa-1-azaspiro[5.5]undecane core, which incorporates a morpholine ring, has garnered significant attention as a "privileged structure."[3][4] The morpholine moiety is recognized for its ability to improve physicochemical properties such as solubility and metabolic stability, making it a valuable component in drug design.[5] This guide provides a comprehensive technical overview of the biological activities associated with the this compound scaffold, delving into its therapeutic potential, mechanisms of action, and the experimental methodologies used for its evaluation.
Dual-Targeting Analgesia: A New Paradigm in Pain Management
A significant area of investigation for derivatives of the this compound framework, specifically the 1-oxa-4,9-diazaspiro[5.5]undecane variant, is in the development of novel analgesics with improved safety profiles.[6][7] These compounds have been engineered as dual-acting ligands, simultaneously targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[6][7]
Mechanism of Action: Synergistic Modulation of Pain Pathways
The therapeutic rationale behind this dual-targeting approach is to combine the potent analgesic effects of MOR agonism with the pain-modulating and side-effect-mitigating properties of σ1R antagonism.[6][7] MOR activation is the cornerstone of opioid-based pain relief, while σ1R antagonists have been shown to potentiate analgesia and reduce opioid-induced side effects like constipation.[6][7]
A logical representation of this dual-targeting strategy is depicted below:
Caption: Dual-targeting mechanism of this compound derivatives.
Structure-Activity Relationships (SAR)
Systematic modifications of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have revealed key structural features that govern its dual activity.[6][7] Phenethyl groups at the 9-position, substituted pyridyl moieties at the 4-position, and small alkyl groups at the 2-position have been identified as favorable for achieving a balanced profile of MOR agonism and σ1R antagonism.[7]
Quantitative Biological Data
The following table summarizes the in vitro binding affinities and functional activities of representative 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[6]
| Compound | MOR Ki (nM) | σ1R Ki (nM) | MOR Functional Activity (EC50, nM) |
| 15au | 2.5 | 3.8 | 180 |
| Oxycodone | 1.8 | >10,000 | 35 |
Data sourced from Cobos et al. (2020).[7]
Experimental Protocol: Radioligand Binding Assay for σ1 Receptor
A fundamental technique to determine the binding affinity of novel compounds for the σ1 receptor is the radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human σ1 receptor.
Materials:
-
HEK-293 cell membranes transfected with the human σ1 receptor.[6]
-
-pentazocine (radioligand).[6]
-
Test compounds.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, -pentazocine, and either buffer (for total binding), a saturating concentration of a known σ1R ligand (for non-specific binding), or the test compound.
-
Incubate the mixture at a specified temperature and duration (e.g., 37°C for 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Antitumor Potential: A New Frontier
The rigid spirocyclic framework is also being exploited in the design of novel anticancer agents.[8][9][10] Derivatives of the related 1-oxa-4-azaspiro[4.5]decane core have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[9][10]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The antitumor effects of these spiro-compounds are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.[8][11] Flow cytometry analysis of treated cancer cells has revealed an accumulation of cells in the G2/M phase of the cell cycle.[8][11] Furthermore, these compounds can trigger the collapse of the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), both of which are hallmarks of apoptosis.[11]
An illustrative workflow for evaluating the anticancer properties of these compounds is presented below:
Caption: Workflow for the evaluation of anticancer activity.
Quantitative Cytotoxicity Data
The following table presents the 50% inhibitory concentration (IC50) values for representative 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives against various cancer cell lines.[8]
| Compound | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 7j | 0.17 | 0.05 | 0.07 |
| Adriamycin | - | - | - |
Data sourced from Li et al. (2022).[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Objective: To determine the IC50 of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa).[8]
-
Complete cell culture medium.
-
96-well plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Expanding Therapeutic Horizons
The versatility of the this compound core and its analogs extends to other therapeutic areas, highlighting its potential as a versatile scaffold in drug discovery.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as potent inhibitors of sEH, an enzyme implicated in cardiovascular and inflammatory diseases.[12] Oral administration of these compounds has shown promise in animal models of chronic kidney disease.[12]
-
Muscarinic M1 Receptor Agonism: Derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[13]
-
Antibacterial and Carbonic Anhydrase-Targeting Agents: The 1-oxa-9-azaspiro[5.5]undecane scaffold has been incorporated into ciprofloxacin derivatives to explore new antibacterial agents and has been used to develop compounds for the interrogation of carbonic anhydrase.[14][15]
Conclusion: A Scaffold with a Bright Future
The this compound core and its closely related analogs represent a highly promising and versatile scaffold in medicinal chemistry. Its unique three-dimensional structure and the favorable physicochemical properties imparted by the embedded morpholine ring have enabled the development of compounds with diverse and potent biological activities. From dual-acting analgesics with improved safety profiles to novel anticancer agents and inhibitors of key enzymes, the therapeutic potential of this spirocyclic system is vast. Continued exploration of the structure-activity relationships and mechanisms of action of compounds based on this core is poised to yield the next generation of innovative therapeutics for a wide range of diseases.
References
-
Cobos, E. J., G-Báez, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
-
Cobos, E. J., G-Báez, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]
-
Banerjee, A., et al. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
-
Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Kamal, A., et al. (2015). Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies. PubMed. Available at: [Link]
-
Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
- Shayk, F., et al. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S.
-
Various Authors. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]
-
Yamashita, M., et al. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
-
Li, H., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]
-
Krasavin, M., et al. (2021). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]
-
Li, H., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Available at: [Link]
-
Takaoka, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. Available at: [Link]
-
Li, H., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][4]deca-6,9-diene-3,8-dione Derivatives. PubMed Central. Available at: [Link]
Sources
- 1. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | MDPI [mdpi.com]
- 9. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
exploring the chemical space of 4-Oxa-1-azaspiro[5.5]undecane
An In-depth Technical Guide to the Chemical Space of 4-Oxa-1-azaspiro[5.5]undecane
Authored by: A Senior Application Scientist
Foreword: The Spirocyclic Renaissance in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single, shared carbon atom—have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, enabling more precise and selective interactions with biological targets. This guide delves into the untapped potential of a specific, underexplored scaffold: This compound .
While its close analogues have shown significant promise in diverse therapeutic areas, from pain management to oncology, the this compound core remains a frontier. This document serves as both a theoretical framework and a practical manual for researchers, scientists, and drug development professionals. It aims to illuminate the path for synthesizing, diversifying, and evaluating this promising scaffold, thereby unlocking its full therapeutic potential. We will not merely list protocols; we will explore the causal chemistry, validate our approaches, and ground our claims in authoritative science.
Strategic Analysis of the this compound Core
The this compound scaffold integrates a morpholine ring and a cyclohexane ring through a spirocyclic junction. This unique arrangement presents several strategic advantages for drug design:
-
Structural Rigidity and 3D-Character: The spiro-fusion locks the conformation of the two rings, reducing the entropic penalty upon binding to a target and allowing for the precise projection of substituents into three-dimensional space.
-
Integrated Functionality: The embedded morpholine unit contains a secondary amine and an ether linkage. The amine serves as a key handle for diversification and a potential hydrogen bond donor/acceptor, while the oxygen can influence solubility and metabolic stability.
-
Novel Chemical Space: Its under-representation in screening libraries provides an opportunity to discover novel intellectual property and biological activities.
The exploration of this scaffold is logically guided by the successes of its near neighbors, which have demonstrated a remarkable breadth of biological activity.
| Analogous Spirocyclic Scaffold | Demonstrated Biological Activity | Therapeutic Area |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Dual μ-Opioid Receptor (MOR) Agonist & σ1 Receptor (σ1R) Antagonist[1][2] | Pain Management[1][2] |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Soluble Epoxide Hydrolase (sEH) Inhibitor[3] | Chronic Kidney Disease[3] |
| 1-Oxa-8-azaspiro[4.5]decane | M1 Muscarinic Agonist[4] | Alzheimer's Disease[4] |
| 1-Oxa-8-azaspiro[4.5]decane | Selective σ1 Receptor Ligand[5] | Neuroimaging/Neurological Disorders[5] |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one | Antiproliferative Agent[6] | Oncology[6] |
| 1-Oxa-9-azaspiro[5.5]undecane | MmpL3 Protein Inhibitor[7] | Tuberculosis[7] |
This precedent strongly suggests that the this compound core is a high-potential starting point for identifying novel modulators of various biological targets.
Constructing the Core: Proposed Synthetic Pathways
The synthesis of the core structure is the gateway to exploring its chemical space. Drawing inspiration from established methodologies for related compounds, we propose two robust and versatile synthetic routes.
Pathway A: Epoxide-Mediated Cyclization
This strategy adapts a versatile route used for synthesizing 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which begins with a commercially available piperidone derivative.[2] The key steps involve the formation of a spiro-epoxide followed by a nucleophilic ring-opening and subsequent cyclization.
Causality and Experimental Rationale:
The choice of N-Boc-4-piperidone as the starting material is strategic; the Boc protecting group is stable under the conditions required for epoxidation but can be readily removed later for diversification. The Corey-Chaykovsky reaction provides a reliable method for converting the ketone to the corresponding epoxide. The subsequent thermal ring-opening with an appropriate amino-alcohol, followed by intramolecular cyclization, is the crux of the synthesis, efficiently constructing the morpholine ring of the spiro-scaffold.
Detailed Experimental Protocol (Pathway A):
-
Step 1: Epoxidation. To a solution of trimethylsulfoxonium iodide in anhydrous DMSO under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil). Stir the resulting mixture at room temperature for 45 minutes. Cool the solution to 0°C and add a solution of N-Boc-4-piperidone in DMSO dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the spiro-epoxide.
-
Step 2: Ring-Opening and Cyclization. The crude epoxide from Step 1 is dissolved in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP). Add 2-aminoethanol and heat the mixture to 120-140°C for 18-24 hours. The progress of the reaction should be monitored by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with dichloromethane. The combined organic phases are washed, dried, and concentrated. Purification by column chromatography on silica gel will yield the N-Boc-protected this compound.
-
Step 3: Deprotection. The product from Step 2 is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group. The solvent is removed under vacuum to yield the hydrochloride salt of the this compound core.
Workflow Visualization:
Caption: Epoxide-mediated synthesis of the core scaffold.
Pathway B: Convergent Prins-Type Cyclization
A more convergent approach, inspired by the synthesis of related 1-oxa-9-azaspiro[5.5]undecane structures, involves a Prins-type cyclization.[7] This powerful reaction allows for the construction of the core in a single, efficient step from less complex precursors.
Causality and Experimental Rationale:
This pathway leverages the acid-catalyzed reaction between a homoallylic alcohol and an aldehyde (or its equivalent). By tethering these two functionalities within the same molecule, an intramolecular cyclization can be initiated. The choice of a Lewis or Brønsted acid is critical for promoting the reaction while minimizing side products. This approach offers the advantage of potentially introducing substituents on the cyclohexane ring from the outset by using a substituted homoallylic alcohol.
Detailed Experimental Protocol (Pathway B):
-
Step 1: Synthesis of the Precursor. Prepare N-(2-hydroxyethyl)cyclohex-3-en-1-amine. This can be achieved by reductive amination of cyclohex-3-en-1-one with 2-aminoethanol using a reducing agent like sodium triacetoxyborohydride.
-
Step 2: Intramolecular Prins Cyclization. Dissolve the precursor from Step 1 in a non-polar solvent such as dichloromethane or 1,2-dichloroethane. Cool the solution to 0°C. Add a suitable Brønsted acid (e.g., trifluoroacetic acid) or Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) catalyst. Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Step 3: Workup and Purification. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo. The resulting crude product is then purified by flash column chromatography to afford the this compound core.
Workflow Visualization:
Caption: Convergent Prins cyclization for core synthesis.
Exploring the Chemical Space: A Blueprint for Diversification
With the core scaffold in hand, the next logical phase is systematic diversification to build a library of analogues for biological screening. The this compound structure offers two primary vectors for modification: the nitrogen of the morpholine ring and the carbon atoms of the cyclohexane ring.
N-Functionalization: The Primary Diversification Hub
The secondary amine is the most accessible functional group for rapid library synthesis. A variety of well-established chemical transformations can be employed.
-
Reductive Amination: Reaction with a diverse range of aldehydes and ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to install alkyl substituents.
-
N-Arylation/Heteroarylation: Buchwald-Hartwig or Ullmann coupling with aryl/heteroaryl halides to introduce aromatic moieties, a common feature in many CNS-active drugs.
-
Acylation/Sulfonylation: Reaction with acid chlorides/anhydrides or sulfonyl chlorides to form amides and sulfonamides, respectively. These groups can act as hydrogen bond acceptors and modulate the physicochemical properties of the final compounds.
C-Functionalization: Tuning Specificity and Potency
Introducing substituents onto the carbocyclic ring can provide finer control over the molecule's orientation within a binding pocket. This is best achieved by utilizing substituted starting materials in the core synthesis (e.g., using a substituted cyclohexenone in Pathway B) or by developing later-stage functionalization strategies on the undecane core itself, although this can be more challenging due to the lower reactivity of C-H bonds.
Diversification Strategy Visualization:
Caption: Key diversification points on the scaffold.
From Molecule to Medicine: A Proposed Screening Cascade
The design of a screening strategy should be informed by the known activities of related scaffolds. A tiered approach is recommended to efficiently identify promising compounds.
Hypothetical Screening Workflow:
-
Primary Screening (High-Throughput): A library of diversified analogues should be screened against a panel of targets implicated in the activity of similar spirocycles. This panel could include:
-
Secondary Screening (Hit Confirmation & Profiling): Hits from the primary screen are confirmed through dose-response studies to determine potency (IC₅₀/EC₅₀). Selectivity is then assessed by screening against a broader panel of related targets.
-
In Vitro ADME/Tox: Promising candidates undergo evaluation for their drug-like properties, including:
-
Aqueous solubility
-
Cell permeability (e.g., Caco-2 assay)
-
Metabolic stability (microsomal and hepatocyte assays)
-
Cytochrome P450 inhibition
-
hERG channel binding
-
-
In Vivo Efficacy Models: The most promising compounds are advanced into relevant animal models of disease (e.g., paw pressure tests for analgesia, xenograft models for oncology) to establish proof-of-concept.[2]
Screening Cascade Visualization:
Caption: A tiered workflow for biological evaluation.
Conclusion and Future Horizons
The this compound scaffold represents a compelling yet underexplored area of chemical space. This guide has laid out a comprehensive, evidence-based strategy for its synthesis, diversification, and biological evaluation. By leveraging proven synthetic methodologies and a screening cascade informed by the successes of analogous structures, research and development teams are well-equipped to unlock the therapeutic potential of this novel core.
Future efforts should also integrate computational chemistry, using techniques like molecular docking and virtual screening to prioritize synthetic targets and better understand structure-activity relationships. The systematic exploration outlined herein provides a robust foundation for the discovery of next-generation therapeutics derived from this promising spirocyclic family.
References
-
Zhang, X., Jang, B., Yang, Y., Dong, R., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. National Center for Biotechnology Information. Retrieved from [Link]
-
Cendán, C. M., P-Lopéz, R., Montilla-García, Á., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Li, Y., Liu, Y., Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(15), 4992. [Link]
-
Wang, Y., Zhang, J., Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Zarubaev, V. V., Smirnova, T. G., Fedorova, E. B., et al. (2021). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Russian Chemical Bulletin, 70(10), 2097-2106. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1606-1615. [Link]
-
PubChemLite. (n.d.). This compound (C9H17NO). Retrieved from [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2021). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][6]deca-6,9-diene-3,8-dione Derivatives. Molecules, 26(16), 4992. [Link]
-
Kato, Y., Takeshita, A., Yamagishi, R., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]
-
Wanibuchi, F., Konishi, K., Terai, M., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(16), 3002-3010. [Link]
-
PubChemLite. (n.d.). 1-oxa-4-azaspiro[5.5]undecane (C9H17NO). Retrieved from [Link]
Sources
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 8. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Substituted 4-Oxa-1-azaspiro[5.5]undecanes: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
The 4-Oxa-1-azaspiro[5.5]undecane core is a spirocyclic scaffold that has garnered significant attention in medicinal chemistry due to its conformational rigidity and three-dimensional character. This unique topology allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with a variety of biological targets. This guide provides an in-depth exploration of the pharmacology of substituted this compound derivatives, offering insights into their diverse therapeutic potential, mechanisms of action, and the experimental methodologies used for their characterization. We will delve into a range of pharmacological activities, from analgesia and antihypertension to antimicrobial and anti-cancer applications, providing a comprehensive resource for researchers and drug development professionals.
Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism for Advanced Pain Management
A particularly promising application of the this compound scaffold is in the development of dual-acting analgesics that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This multimodal approach aims to provide potent pain relief with an improved side-effect profile compared to traditional opioids.
Mechanism of Action and Therapeutic Rationale
MOR is a well-established target for analgesia, with agonists like morphine effectively reducing pain perception. However, MOR activation is also associated with significant adverse effects, including respiratory depression, constipation, and the development of tolerance and dependence. The σ1R, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating various cellular signaling pathways, including calcium homeostasis and neuronal excitability.[1] Antagonism of the σ1R has been shown to potentiate MOR-mediated analgesia and mitigate some of its undesirable side effects.
The therapeutic strategy behind dual MOR agonist/σ1R antagonists is to combine the analgesic efficacy of MOR activation with the beneficial modulatory effects of σ1R blockade. This is hypothesized to lead to a synergistic analgesic effect while potentially reducing the incidence and severity of opioid-related adverse events.
Structure-Activity Relationships (SAR)
Systematic exploration of the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold has revealed key structural features that govern dual MOR/σ1R activity.[2][3]
-
Position 9: Substitution with a phenethyl group is generally favored for potent MOR agonism.
-
Position 4: Aryl or heteroaryl moieties, particularly substituted pyridyl groups, contribute significantly to σ1R affinity.
-
Position 2: The introduction of small alkyl groups can fine-tune the activity profile.
One of the most promising compounds from this series, 15au , demonstrated a balanced dual profile with potent MOR agonism and σ1R antagonism.[3] In preclinical models, 15au exhibited analgesic activity comparable to oxycodone but with a reduced incidence of constipation, a common and debilitating side effect of opioid therapy.[3]
Quantitative Data: Receptor Binding and Functional Activity
The following table summarizes the in vitro pharmacological data for a selection of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
| Compound | MOR Binding Ki (nM) | MOR Functional EC50 (nM) | σ1R Binding Ki (nM) |
| 15au | 1.8 | 35 | 2.5 |
| 15av | 2.3 | 45 | 1.9 |
| 15ba | 3.1 | 62 | 3.8 |
Data compiled from J Med Chem. 2020 Mar 12;63(5):2434-2454.[3]
Experimental Protocols
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human MOR.
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human MOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine hMOR cell membranes (10-20 µg of protein), [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound in a final volume of 1 mL.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled MOR antagonist (e.g., 10 µM naloxone).
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a Whatman GF/C glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human σ1R.
-
Receptor Source: Cell membranes from HEK293 cells transfected with the human σ1R.
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand).[5][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled σ1R ligand (e.g., haloperidol).
-
Incubate and filter as described for the MOR binding assay.
-
Measure radioactivity and calculate IC50 and Ki values.
-
Signaling Pathway Diagram
Caption: Dual modulation of MOR and σ1R signaling pathways.
α1-Adrenoceptor Antagonism for the Treatment of Hypertension
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one have been investigated as antihypertensive agents, with their primary mechanism of action being the blockade of peripheral α1-adrenoceptors.[7]
Mechanism of Action and Therapeutic Rationale
α1-Adrenoceptors are G protein-coupled receptors that are widely distributed in the cardiovascular system, particularly on vascular smooth muscle.[8] Activation of these receptors by endogenous catecholamines (e.g., norepinephrine) leads to vasoconstriction and an increase in blood pressure. Antagonists of α1-adrenoceptors, therefore, induce vasodilation and lower blood pressure, making them effective antihypertensive drugs.
Structure-Activity Relationships (SAR)
For the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-one series, the following SAR has been observed:
-
9-Position Substituent: A 9-(2-indol-3-ylethyl) group was found to be optimal for antihypertensive activity.
-
Spirolactam Ring Substitution: Small alkyl groups on the spirolactam ring are well-tolerated, while larger alkyl or aryl groups lead to a significant decrease in activity.[7]
-
Ring-Opened Analogs: Analogs in which the spirocyclic ring system was opened were markedly less active, highlighting the importance of the rigid spiro scaffold for receptor binding.[7]
Experimental Protocols
This protocol describes a functional assay to assess the α1-adrenoceptor antagonist activity of test compounds using isolated vascular smooth muscle.
-
Tissue Preparation: Isolate a segment of rat thoracic aorta or other suitable blood vessel and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.
-
Contraction Induction: Induce contraction of the tissue with a selective α1-adrenoceptor agonist (e.g., phenylephrine).
-
Antagonist Application: In the presence of the test compound at various concentrations, construct a cumulative concentration-response curve for the agonist.
-
Data Analysis: The antagonist activity is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is calculated to determine the antagonist potency.
Signaling Pathway Diagram
Caption: Blockade of α1-adrenoceptor-mediated vasoconstriction.
Inhibition of MmpL3 for the Treatment of Tuberculosis
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have emerged as potent inhibitors of the Mycobacterium tuberculosis MmpL3 protein, a critical transporter involved in the biosynthesis of the mycobacterial cell wall.[9][10]
Mechanism of Action and Therapeutic Rationale
The mycobacterial cell wall is a complex and unique structure that is essential for the survival and virulence of M. tuberculosis. Mycolic acids are major components of this cell wall, and their transport across the inner membrane is a crucial step in its assembly. MmpL3 is the transporter responsible for flipping trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[11] Inhibition of MmpL3 disrupts this transport process, leading to the accumulation of TMM in the cytoplasm and a halt in cell wall synthesis, ultimately resulting in bacterial death.[12] Due to its essentiality and vulnerability, MmpL3 is considered a promising target for the development of new anti-tuberculosis drugs.
Structure-Activity Relationships (SAR)
Computational docking studies have provided insights into the binding of 1-oxa-9-azaspiro[5.5]undecane derivatives to MmpL3. The spirocyclic scaffold provides an optimal three-dimensional fit within the MmpL3 binding pocket, facilitating multiple interactions with key amino acid residues.[9] The oxygen and nitrogen heteroatoms of the spirocycle are thought to contribute to binding specificity through hydrogen bonding.
Quantitative Data: Antimycobacterial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a representative 1-oxa-9-azaspiro[5.5]undecane derivative against M. tuberculosis.
| Compound | M. tuberculosis H37Rv MIC (µM) |
| 5c | 0.206 |
Data from computational docking and in vitro studies.[9]
Experimental Protocols
This assay measures the inhibition of MmpL3 function by quantifying the accumulation of its substrate, TMM, in whole M. tuberculosis cells.
-
Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase.
-
Radiolabeling: Incubate the bacterial culture with a radiolabeled precursor of TMM, such as [¹⁴C]acetic acid or [¹⁴C]trehalose.
-
Inhibitor Treatment: Add varying concentrations of the test compound to the culture and continue incubation.
-
Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC using a mobile phase that resolves TMM from other cellular lipids.
-
Quantification: Visualize the radiolabeled lipids by autoradiography and quantify the amount of TMM using a phosphorimager or by scraping the corresponding TLC spots and measuring the radioactivity by scintillation counting.
-
Data Analysis: An increase in the intracellular accumulation of radiolabeled TMM in the presence of the test compound is indicative of MmpL3 inhibition.
Signaling Pathway Diagram
Caption: Inhibition of MmpL3 disrupts mycobacterial cell wall synthesis.
Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease
Trisubstituted urea derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in the treatment of chronic kidney diseases.[13]
Mechanism of Action and Therapeutic Rationale
Soluble epoxide hydrolase is an enzyme that metabolizes endogenous signaling lipids called epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives. EETs possess a range of beneficial cardiovascular and anti-inflammatory properties, including vasodilation and protection against renal injury. By inhibiting sEH, the levels of protective EETs are increased, which can ameliorate the progression of chronic kidney disease.
Structure-Activity Relationships (SAR)
The development of 1-oxa-4,9-diazaspiro[5.5]undecane-based sEH inhibitors has shown that the spirocyclic core serves as a rigid scaffold for the optimal positioning of the urea functionality and other substituents that interact with the active site of the enzyme.
Experimental Protocols
This protocol describes a fluorometric assay to measure the inhibitory activity of test compounds against sEH.
-
Enzyme Source: Recombinant human sEH.
-
Substrate: A non-fluorescent sEH substrate that is converted into a highly fluorescent product upon hydrolysis (e.g., PHOME).
-
Assay Buffer: A suitable buffer, such as Tris-HCl with BSA.
-
Procedure:
-
In a 96-well plate, pre-incubate the sEH enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the reaction is proportional to the sEH activity. Calculate the IC50 value of the test compound from the dose-response curve.
Conclusion: A Versatile Scaffold with Broad Therapeutic Promise
The substituted this compound scaffold has proven to be a remarkably versatile platform for the design of novel therapeutics targeting a diverse range of biological pathways. The conformational constraint imposed by the spirocyclic system allows for the development of potent and selective ligands for challenging targets. The examples highlighted in this guide, from dual-acting analgesics and antihypertensives to innovative antitubercular and renoprotective agents, underscore the significant potential of this chemical class in modern drug discovery. Further exploration of this privileged scaffold is warranted and holds the promise of delivering next-generation medicines with improved efficacy and safety profiles.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]
-
J Med Chem. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. 63(5), 2434–2454. [Link]
-
J Med Chem. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. 63(5), 2434–2454. [Link]
-
J Med Chem. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. 26(6), 855–861. [Link]
-
Bioorg Med Chem Lett. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. 24(2), 565–570. [Link]
-
PNAS. (2022). Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors. 119(30), e2204416119. [Link]
-
ACS Infectious Diseases. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. 5(8), 1391–1402. [Link]
-
INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). [Link]
-
Innoprot. (n.d.). alpha1A adrenoceptor assay. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α1-Adrenoceptor Characteristics and Modulators [sigmaaldrich.com]
- 9. Buy 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester [smolecule.com]
- 10. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 4-Oxa-1-azaspiro[5.5]undecane Scaffolds: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Spirocyclic Systems in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can overcome the limitations of traditional, often planar, drug molecules is perpetual. Spirocyclic scaffolds, characterized by two rings connected through a single, shared carbon atom, have emerged as a powerful tool in this endeavor.[1] Their inherent three-dimensionality confers a rigid and well-defined geometry, allowing for precise spatial orientation of functional groups. This structural rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties, such as reduced lipophilicity and improved metabolic stability.[2][3]
Among the diverse families of spirocycles, the 4-Oxa-1-azaspiro[5.5]undecane core has garnered significant attention as a "privileged scaffold"—a molecular framework capable of providing ligands for multiple, distinct biological targets. Its derivatives have demonstrated potent and varied biological activities, ranging from analgesia and anti-tuberculosis effects to the treatment of chronic kidney disease. This guide serves as a technical deep-dive into the discovery of bioactive this compound compounds, synthesizing field-proven insights on their chemical synthesis, structure-activity relationships (SAR), and therapeutic potential. We will explore the causality behind experimental designs and present self-validating protocols to empower researchers in this exciting field.
Synthetic Strategies: Constructing the Core Scaffold
The therapeutic versatility of the this compound scaffold is underpinned by synthetic routes that allow for systematic structural modifications. A key challenge in designing such drugs is the development of efficient and adaptable synthetic methodologies.
Versatile Multi-Step Synthesis via Epoxide Ring-Opening
A highly effective and versatile strategy for constructing substituted 1-oxa-4,9-diazaspiro[5.5]undecane derivatives begins with the commercially available N-Boc-4-piperidone.[4] This approach, as detailed in the work by Cendán et al., provides a robust platform for introducing diversity at multiple positions on the spirocyclic core. The causality behind this choice lies in its stepwise nature, which allows for controlled installation of key pharmacophoric elements. The initial piperidone is first converted to an epoxide, which then serves as a key intermediate. The subsequent thermal ring-opening of this epoxide with various arylamines is a crucial step that introduces one of the primary diversity points (the aryl group at position 4), leading to the formation of an essential aminoalcohol precursor.[4]
Caption: Generalized workflow for the synthesis of this compound derivatives.
Efficient Construction via Prins Cyclization
An alternative and highly efficient method for building the 1-oxa-9-azaspiro[5.5]undecane scaffold is the Prins cyclization reaction. This powerful reaction allows for the construction of the core tetrahydropyran ring in a single step, often with the simultaneous introduction of substituents at position 4 of the spiro ring.[5] This approach is particularly valuable for its atom economy and ability to rapidly generate libraries of compounds from readily available starting materials, demonstrating a different strategic choice focused on speed and efficiency.[2][5]
Bioactive Derivatives and Therapeutic Applications
The true value of the this compound scaffold is demonstrated by the diverse biological activities of its derivatives. By systematically modifying the peripheral chemical groups, researchers have successfully targeted distinct physiological pathways.
Dual-Targeting Analgesics: MOR Agonism and σ₁R Antagonism
The opioid crisis has driven a critical need for safer, non-addictive analgesics. A promising strategy is the development of dual-acting compounds that combine μ-opioid receptor (MOR) agonism for pain relief with sigma-1 receptor (σ₁R) antagonism. The σ₁R is recognized as an endogenous anti-opioid system; therefore, its antagonism can potentiate opioid-mediated analgesia while potentially mitigating side effects like tolerance and constipation.[4][6]
Researchers successfully applied a merging strategy, combining the pharmacophores of known MOR agonists and σ₁R antagonists onto a novel 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold.[4] This work led to the identification of compound 15au , which exhibited a balanced, potent dual profile. In preclinical mouse models, 15au produced potent analgesic effects comparable to oxycodone but with a significantly reduced constipating effect at equianalgesic doses.[6] This finding provides strong evidence that this dual-target approach is a viable strategy for developing safer pain therapeutics.[4][6]
Caption: Dual mechanism of action for spirocyclic analgesics targeting MOR and σ₁R.
Table 1: Pharmacological Profile of Key Dual MOR/σ₁R Ligands [4]
| Compound | σ₁R Binding Affinity (Kᵢ, nM) | MOR Binding Affinity (Kᵢ, nM) | MOR Functional Activity (EC₅₀, nM) | Efficacy (%) |
|---|---|---|---|---|
| 15au | 7.9 ± 0.9 | 1.8 ± 0.4 | 43 ± 13 | 91 |
| Oxycodone | >10000 | 16 ± 2 | 34 ± 7 | 100 |
Data represents mean ± SD. Efficacy is relative to the maximum effect of the standard agonist DAMGO.
Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid, degrading beneficial anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is therefore a validated therapeutic strategy for treating hypertension and inflammatory diseases, including chronic kidney disease (CKD).
A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as highly potent sEH inhibitors.[7] The rationale for exploring this scaffold was its potential to provide a rigid, three-dimensional framework to optimize interactions within the sEH active site. Compound 19 from this series demonstrated excellent inhibitory activity and favorable oral bioavailability.[7] In a rat model of glomerulonephritis, oral administration of compound 19 successfully lowered serum creatinine, a key marker of kidney damage, highlighting its potential as a clinical candidate for treating CKD.[7]
Antituberculosis Agents Targeting MmpL3
The emergence of multidrug-resistant tuberculosis necessitates the discovery of drugs with novel mechanisms of action. The Mycobacterium tuberculosis protein MmpL3, a transporter essential for building the mycobacterial cell wall, has been identified as a promising new target.[5]
Screening and optimization efforts identified 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane as a potent inhibitor of MmpL3.[5] The development process was guided by molecular docking, which helped to optimize the substituents on the spirocyclic core to maximize interactions with the target protein. The resulting compounds showed high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis, often exceeding the efficacy of comparator drugs.[2][5]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are detailed based on authoritative sources. These descriptions are designed to be self-validating, explaining the purpose of each step.
Protocol 1: General Synthesis of 4-(Pyridin-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane Core
(Methodology adapted from Cendán et al., J. Med. Chem. 2020)[4]
-
Epoxide Formation: To a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.1 equiv). Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. Causality: The Corey-Chaykovsky reaction is a reliable method for converting a ketone into the corresponding epoxide, which is the key electrophilic intermediate for the subsequent ring-opening.
-
Quenching and Extraction: Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Rationale: This standard workup removes the DMSO and inorganic salts, isolating the crude epoxide product.
-
Epoxide Ring-Opening: Dissolve the crude epoxide (1.0 equiv) and 2-aminopyridine (1.5 equiv) in a sealed tube with isopropanol. Heat the mixture at 120 °C for 24 hours. Rationale: Thermal conditions are required to facilitate the nucleophilic attack of the weakly basic aminopyridine onto the epoxide, opening the ring to form the crucial aminoalcohol intermediate.
-
Purification: After cooling, concentrate the mixture and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aminoalcohol. Rationale: Chromatography is essential to separate the desired product from unreacted starting materials and potential side products.
-
Subsequent Steps: The resulting aminoalcohol can then undergo cyclization and further derivatization at the N9 position to yield the final bioactive compounds.
Protocol 2: In Vitro σ₁ Receptor Radioligand Binding Assay
(Methodology adapted from Cendán et al., J. Med. Chem. 2020)[4]
-
Membrane Preparation: Utilize membranes from HEK-293 cells stably expressing the human σ₁ receptor. The use of a specific, over-expressing cell line ensures a high signal-to-noise ratio.
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4. Rationale: Maintaining a stable physiological pH is critical for protein integrity and ligand-receptor binding.
-
Incubation: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 50 µL of the radioligand -pentazocine at a final concentration of 2 nM, and 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M). Rationale: A saturation binding experiment using a known radioligand allows for the competitive displacement by the test compound, enabling calculation of its binding affinity (Kᵢ).
-
Nonspecific Binding Control: In parallel wells, determine nonspecific binding by adding a high concentration (10 µM) of a known unlabeled σ₁R ligand, such as haloperidol. Self-Validation: This control is crucial to differentiate true receptor binding from non-specific adhesion of the radioligand to the membranes or plate, ensuring the accuracy of the specific binding calculation.
-
Incubation and Termination: Incubate the plates at 37 °C for 120 minutes. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine. Rationale: Rapid filtration separates the membrane-bound radioligand from the unbound radioligand. PEI pre-treatment reduces nonspecific binding of the positively charged radioligand to the negatively charged filters.
-
Quantification: Wash the filters three times with ice-cold buffer. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Kᵢ values using the Cheng-Prusoff equation. The data should be analyzed using nonlinear regression analysis.
Future Perspectives and Conclusion
The discovery of diverse biological activities associated with the this compound scaffold firmly establishes it as a privileged structure in medicinal chemistry. The journey from initial synthetic design to potent, in vivo active molecules showcases the power of rational drug design combined with robust chemical synthesis.
Future research in this area will likely focus on several key avenues. First, the exploration of additional therapeutic targets for this scaffold is warranted, given its proven versatility. Second, detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling of lead candidates will be essential for their translation into clinical assets. Finally, the role of stereochemistry at the spirocyclic center has been largely unexplored and represents a significant opportunity for optimizing potency and selectivity. The synthesis and evaluation of single enantiomers of lead compounds could unlock a new level of performance.
References
-
Cendán, N. et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
Cendán, N. et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Krasavin, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(32), 19577-19587. [Link]
-
Zarubaev, V. V. et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). [Link]
-
Kato, Y. et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
Zozulya, S. et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
-
Zozulya, S. et al. (2024). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 6. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 4-Oxa-1-azaspiro[5.5]undecane
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Oxa-1-azaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, combining the conformational rigidity of a spirocycle with the hydrogen bonding capacity and polarity of its embedded morpholine and cyclohexane rings.[1][2] This unique topology makes it an attractive building block for the design of novel therapeutics.[3] A thorough understanding of its structural characteristics is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This guide provides a detailed, field-proven framework for the comprehensive spectroscopic analysis of the parent compound, this compound, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features and the logic of an integrated analytical workflow are emphasized to ensure a self-validating approach to structural elucidation.
Molecular Architecture and Core Spectroscopic Postulates
This compound possesses a molecular formula of C₉H₁₇NO and a monoisotopic mass of approximately 155.13 Da.[4] Its structure is defined by a central quaternary spirocarbon (C5) that joins a cyclohexane ring and a morpholine ring.
Key Structural Features for Analysis:
-
Secondary Amine: The N-H group is a key handle, providing distinct signals in both IR and ¹H NMR spectroscopy.
-
Cyclic Ether: The C-O-C linkage within the morpholine ring produces a strong, characteristic absorption in the IR spectrum's fingerprint region.
-
Spiro Center: The quaternary carbon at the junction of the two rings is silent in ¹H NMR but identifiable in ¹³C NMR. Its connectivity is definitively confirmed using long-range 2D NMR correlations.
-
Saturated Aliphatic Rings: The abundance of sp³-hybridized C-H bonds will dominate specific regions of the IR and NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of 1D and 2D NMR experiments provides a complete picture of its atomic connectivity and environment.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. Due to the molecule's symmetry (a plane of symmetry passing through the N-H, C5, and O atoms), we expect a simplified spectrum.
Expected Chemical Shifts and Multiplicities:
-
N-H Proton: A broad singlet, typically in the range of δ 1.5-3.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by its disappearance upon a D₂O shake.
-
Protons Alpha to Nitrogen (H2, H6): These protons are deshielded by the adjacent electronegative nitrogen atom and are expected to appear as a triplet around δ 2.7-2.9 ppm.
-
Protons Alpha to Oxygen (H3, H5): Deshielded by the highly electronegative oxygen, these protons will resonate further downfield, typically as a triplet around δ 3.6-3.8 ppm.
-
Cyclohexane Protons (H7-H11): These protons reside in a purely aliphatic environment and will appear as a complex multiplet in the upfield region, typically δ 1.4-1.6 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Shift |
| NH | 1.5 - 3.5 | Broad Singlet (br s) | Variable due to hydrogen bonding and exchange. |
| H -2, H -6 | 2.7 - 2.9 | Triplet (t) | Adjacent to electronegative nitrogen. |
| H -3, H -5 | 3.6 - 3.8 | Triplet (t) | Adjacent to highly electronegative oxygen. |
| H -7, H -8, H -9, H -10, H -11 | 1.4 - 1.6 | Multiplet (m) | Saturated aliphatic environment. |
Carbon-¹³ (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the number and type of carbon atoms. Based on the molecule's symmetry, six unique carbon signals are anticipated.
Expected Chemical Shifts:
-
Spiro Carbon (C5): As a quaternary carbon, this signal will be weak and is expected in the δ 70-80 ppm range, influenced by the two attached heteroatoms.
-
Carbons Alpha to Oxygen (C3, C5): These carbons are significantly deshielded by oxygen and will appear in the δ 65-75 ppm region.[5]
-
Carbons Alpha to Nitrogen (C2, C6): Less deshielded than the C-O carbons, these will resonate around δ 45-55 ppm.[6]
-
Cyclohexane Carbons (C7-C11): These aliphatic carbons will appear in the upfield region, with C9 being the most shielded (δ ~20-25 ppm) and C7/C11 being slightly downfield due to their proximity to the spiro center (δ ~30-35 ppm).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Rationale for Shift |
| C5 (Spiro) | 70 - 80 | Quaternary (C) | Deshielded by two heteroatoms in a spiro arrangement. |
| C3, C5 | 65 - 75 | Methylene (CH₂) | Directly bonded to electronegative oxygen. |
| C2, C6 | 45 - 55 | Methylene (CH₂) | Directly bonded to nitrogen. |
| C7, C11 | 30 - 35 | Methylene (CH₂) | Aliphatic, beta to the spiro center. |
| C8, C10 | 20 - 25 | Methylene (CH₂) | Standard aliphatic environment. |
| C9 | 20 - 25 | Methylene (CH₂) | Most shielded aliphatic carbon. |
Experimental Protocols for NMR Spectroscopy
Protocol 1: Standard 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 30º pulse width with a relaxation delay of 1-2 seconds is typically sufficient.[7]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the longer relaxation times of carbon nuclei, especially the quaternary spiro carbon, a longer relaxation delay (5-10 seconds) may be necessary to obtain a quantitative spectrum.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Protocol 2: 2D NMR for Structural Confirmation
-
COSY (Correlation Spectroscopy): Run a standard COSY experiment to establish proton-proton (¹H-¹H) coupling networks. This will confirm the connectivity between H2/H6 and H3/H5 in the morpholine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the spirocyclic framework. Look for 2- and 3-bond correlations from the cyclohexane protons (H7, H11) to the spiro carbon (C5) and to the morpholine carbons (C2, C6).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Key Diagnostic Absorptions:
-
N-H Stretch: As a secondary amine, a single, sharp to medium intensity peak is expected in the 3350-3310 cm⁻¹ region.[8][9] Its sharpness helps distinguish it from the typically broad O-H stretch of an alcohol.[10]
-
C-H Stretch: Strong, sharp absorptions will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the two rings.[11][12]
-
C-O Stretch: A strong, prominent band in the fingerprint region, between 1150-1085 cm⁻¹, is the definitive signature of the cyclic ether functionality.[13]
-
C-N Stretch: A medium to weak absorption for the aliphatic amine C-N bond is expected in the 1250–1020 cm⁻¹ range.[8]
-
N-H Wag: A broad, strong band may appear in the 910-665 cm⁻¹ region, characteristic of primary and secondary amines.[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3350 - 3310 | Medium, Sharp | Secondary Amine |
| C-H Stretch (sp³) | 2950 - 2850 | Strong | Alkane |
| C-O Stretch | 1150 - 1085 | Strong | Cyclic Ether |
| C-N Stretch | 1250 - 1020 | Medium - Weak | Aliphatic Amine |
| N-H Wag | 910 - 665 | Strong, Broad | Secondary Amine |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact by applying pressure with the built-in clamp. This is the simplest and most common method.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Molecular Ion and the Nitrogen Rule
The molecular formula C₉H₁₇NO contains one nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14] The calculated molecular weight is ~155 g/mol , consistent with this rule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Fragmentation Pathways: The Logic of Bond Cleavage
Under Electron Ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The fragmentation of heterocyclic compounds is primarily directed by the heteroatoms.[15]
Primary Fragmentation Mechanism: Alpha-Cleavage The most favorable fragmentation pathway is alpha-cleavage, which involves the cleavage of a bond adjacent to a heteroatom.[16] This stabilizes the resulting positive charge on the heteroatom.
-
Cleavage adjacent to Nitrogen: The C-C bonds alpha to the nitrogen (C5-C6 and C5-C11) can cleave, leading to the formation of resonance-stabilized iminium ions.
-
Cleavage adjacent to Oxygen: Ring-opening of the morpholine moiety can occur via cleavage of the C-C bond alpha to the oxygen (C5-C6).
Caption: Predicted EI-MS fragmentation pathways.
| m/z Value | Proposed Fragment Structure | Formation Mechanism |
| 155 | [C₉H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 126 | [M - C₂H₅]⁺ | Loss of ethyl group from cyclohexane ring via α-cleavage. |
| 100 | [C₅H₁₀NO]⁺ | Cleavage of the cyclohexane ring at the C5-C7/C11 bond, retaining the morpholine ring fragment. |
| 98 | [C₆H₁₂N]⁺ | A common fragment for piperidine-like structures, formed via complex rearrangement. |
| 56 | [C₃H₆N]⁺ | Fragment from the morpholine ring. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Ionization: Use Electron Ionization (EI) at 70 eV for generating fragment patterns or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ (m/z 156).
-
Analysis: The ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Integrated Analytical Workflow: A Self-Validating System
A robust structural confirmation is not reliant on a single technique but on the convergence of evidence from all methods. The following workflow ensures the highest degree of scientific integrity.
Caption: Integrated workflow for structural elucidation.
This integrated approach is self-validating. For instance, the N-H group identified by IR at ~3330 cm⁻¹ must correspond to a broad, exchangeable proton in the ¹H NMR spectrum. The molecular formula derived from HRMS must match the count of carbons and protons from ¹³C and ¹H NMR. Finally, the fragments proposed in the mass spectrum must be logical pieces of the final structure assembled from 2D NMR data. This confluence of data from orthogonal techniques provides an unassailable confirmation of the structure of this compound.
References
- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry.
- CDN. (n.d.). Infrared Spectroscopy.
-
ResearchGate. (n.d.). NMR data for similar spiro heterocyclic compounds. Retrieved from [Link]
-
MDPI. (2017). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]
-
ResearchGate. (2026). Spirocyclic compound NMR challenge. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H17NO). Retrieved from [Link]
-
ACS Publications. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]
-
EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChemLite. (n.d.). 1-oxa-4-azaspiro[5.5]undecane (C9H17NO). Retrieved from [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ProQuest. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
PubChemLite. (n.d.). 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]
-
PubChem. (2026). 4-Fluoro-9-oxa-2-azaspiro[5.5]undecane. Retrieved from [Link]
-
SciELO. (n.d.). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4a. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Oxa-2-azaspiro[5.5]undecane-3-carbonitrile, 2-cyclohexyl-4-(trimethylsilyloxymethyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. scielo.br [scielo.br]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. connectsci.au [connectsci.au]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthetic Routes to 4-Oxa-1-azaspiro[5.5]undecane Derivatives: Application Notes and Protocols
Introduction: The Rising Significance of the 4-Oxa-1-azaspiro[5.5]undecane Scaffold in Medicinal Chemistry
The this compound core represents a privileged scaffold in modern drug discovery. This unique three-dimensional structure, which combines the features of a tetrahydropyran and a piperidine ring linked by a spirocyclic center, offers a distinct exit vector for substituents, enabling fine-tuning of pharmacological properties. Its inherent rigidity and defined stereochemistry can lead to enhanced binding affinity and selectivity for biological targets. Consequently, derivatives of this scaffold have shown promise in a range of therapeutic areas, including as dual-action analgesics targeting both μ-opioid and sigma-1 receptors, and as antituberculosis agents.[1][2][3] This guide provides a detailed overview of established and innovative synthetic strategies for accessing this valuable molecular framework, complete with actionable protocols and mechanistic insights for researchers in medicinal chemistry and drug development.
Strategic Approaches to the this compound Core
The construction of the this compound system can be broadly categorized into two main strategies: a stepwise approach involving sequential ring formation and a convergent approach utilizing cascade reactions. Each strategy offers distinct advantages in terms of versatility, efficiency, and control over stereochemistry.
Strategy 1: Stepwise Construction via Intramolecular Cyclization
A robust and highly adaptable method for the synthesis of this compound derivatives commences with a commercially available piperidone precursor. This multi-step sequence allows for the systematic introduction of diversity at various positions of the scaffold. A prime example of this strategy involves the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been explored as potent dual ligands for the sigma-1 and μ-opioid receptors.[1][2]
The general workflow for this approach is depicted below:
Caption: Stepwise synthesis of this compound derivatives.
The key transformations in this synthetic sequence are the epoxidation of the piperidone, the nucleophilic ring-opening of the epoxide, and the base-mediated intramolecular cyclization. The Corey-Chaykovsky reaction provides a reliable method for the formation of the epoxide from the ketone. The subsequent ring-opening with an arylamine is a crucial step for introducing diversity at what will become the 4-position of the final spirocycle. The final intramolecular cyclization is typically achieved using a strong base, such as potassium tert-butoxide, which deprotonates the hydroxyl group, enabling it to act as a nucleophile and displace a leaving group on the acylated nitrogen, thereby forming the tetrahydropyran ring.
Step 1: Epoxide Formation
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C, add trimethylsulfoxonium iodide (1.1 eq).
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the epoxide.
Step 2: Aminoalcohol Formation
-
A solution of the epoxide (1.0 eq) and the desired arylamine (1.2 eq) in a suitable solvent (e.g., isopropanol) is heated to reflux for 16 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aminoalcohol.
Step 3: Acylation
-
To a solution of the aminoalcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the acylated intermediate.
Step 4: Intramolecular Cyclization
-
To a solution of the acylated intermediate (1.0 eq) in anhydrous THF at -78 °C, add potassium tert-butoxide (1.2 eq).
-
Stir the reaction at this temperature for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate. Purify by column chromatography to obtain the spirocyclic product.
Step 5: Deprotection and N-Alkylation
-
Treat the spirocycle with a solution of HCl in dioxane to remove the Boc protecting group.
-
The resulting amine hydrochloride can then be N-alkylated using standard reductive amination conditions (e.g., an aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride) to yield the final target compound.[1]
| Step | Key Reagents | Typical Yield | Notes |
| Epoxidation | N-Boc-4-piperidone, Trimethylsulfoxonium iodide, NaH | >90% | Anhydrous conditions are crucial. |
| Ring Opening | Epoxide, Arylamine | 60-80% | Reaction time and temperature may need optimization. |
| Acylation | Aminoalcohol, Acyl chloride, Triethylamine | >85% | Performed at 0 °C to control reactivity. |
| Cyclization | Acylated intermediate, Potassium tert-butoxide | 50-70% | Low temperature is critical to minimize side reactions. |
| N-Alkylation | Deprotected spirocycle, Aldehyde/Ketone, NaBH(OAc)3 | 70-90% | Standard reductive amination protocol. |
Strategy 2: Convergent Synthesis via Prins Cascade Cyclization
A more convergent and atom-economical approach to the this compound scaffold is the Prins cascade cyclization. This powerful reaction allows for the construction of the spirocyclic core in a single step from acyclic precursors, often with good stereocontrol.[3][4] The reaction typically involves the coupling of an aldehyde with a homoallylic alcohol, which in this case is incorporated into a nitrogen-containing tether.
Caption: Prins cascade cyclization for spirocycle synthesis.
The Prins cyclization is initiated by the activation of an aldehyde with a Lewis or Brønsted acid, which then reacts with the alkene of the homoallylic amine precursor to form an oxocarbenium ion intermediate. This is followed by a series of intramolecular nucleophilic attacks by the tethered amine and the newly formed alcohol to construct the two rings of the spirocycle. The stereochemical outcome of the reaction is often dictated by the geometry of the alkene and the reaction conditions.
-
To a solution of the N-protected homoallylic amine (1.0 eq) and the desired aldehyde (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., BF3·OEt2, 0.2 eq).
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the product with dichloromethane, and wash the combined organic layers with brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 4-substituted-1-oxa-9-azaspiro[5.5]undecane derivative.[3]
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Lewis Acids (e.g., BF3·OEt2, InCl3) or Brønsted Acids (e.g., p-TsOH) | To activate the aldehyde and initiate the cascade. |
| Solvent | Dichloromethane, Acetonitrile | Aprotic solvents are generally preferred. |
| Temperature | 0 °C to room temperature | To control the rate of reaction and minimize side products. |
| Substrates | Various aliphatic and aromatic aldehydes | To introduce diversity at the 4-position of the spirocycle. |
Alternative and Emerging Synthetic Strategies
While the two strategies detailed above are well-established, other innovative methods for the synthesis of this compound and related spirocyclic systems are continuously being developed. These include:
-
Pictet-Spengler Reaction: This classical reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, can be adapted for the synthesis of spiro-fused heterocyclic systems.[5][6][7] While not a direct route to the this compound core, the underlying principles of iminium ion formation and intramolecular cyclization are highly relevant.
-
Nitroalkane-Based Strategies: The use of nitroalkanes as precursors to the ketone functionality in a dihydroxy ketone, a common precursor to spiroketals, offers a versatile approach.[8] The Nef reaction allows for the unmasking of the ketone at a late stage in the synthesis.
-
Catalytic Asymmetric Methods: The development of enantioselective methods for the synthesis of chiral spirocycles is an area of active research. Chiral catalysts can be employed in key bond-forming reactions to control the stereochemistry of the spirocenter.
Conclusion
The this compound scaffold is a compelling starting point for the design of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the stepwise intramolecular cyclization and the convergent Prins cascade reaction, provide reliable and versatile methods for accessing a wide range of derivatives. By understanding the mechanistic underpinnings of these reactions and carefully selecting starting materials and reaction conditions, researchers can efficiently explore the chemical space around this important scaffold and unlock its full potential in drug discovery.
References
-
Pubill-Ulldemolins, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Pubill-Ulldemolins, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Remete, A. M., et al. (2022). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 27(19), 6539. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
-
Wikipedia. (n.d.). Spiroketals. [Link]
-
Shestakova, T. S., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). [Link]
-
Mead, K. T., & Brewer, B. N. (2003). Strategies in spiroketal synthesis revisited: Recent applications and advances. Current Organic Chemistry, 7(3), 227-256. [Link]
-
Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
ResearchGate. (n.d.). Common methods for the preparation of spiroketals. [Link]
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(12), 3019-3036. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 4. Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of 4-Oxa-1-azaspiro[5.5]undecane Derivatives in Opioid Receptor Modulation: A Technical Guide for Researchers
Introduction: The Emergence of a Novel Scaffold in Opioid Research
The quest for safer and more effective analgesics has driven medicinal chemists to explore novel chemical scaffolds that can modulate the complex signaling of the opioid system. The 4-Oxa-1-azaspiro[5.5]undecane core has emerged as a promising structural framework for the development of such next-generation therapeutics. While the parent spirocycle itself has not been reported to possess intrinsic activity at opioid receptors, its rigid, three-dimensional structure provides an excellent platform for the strategic placement of pharmacophoric elements.
Recent research has focused on a specific class of derivatives: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane compounds. These molecules have demonstrated a unique and highly desirable pharmacological profile as dual-action ligands, functioning as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists .[1][2] This dual modality is significant because MOR activation is the primary mechanism for opioid-induced analgesia, while σ1R antagonism has been shown to potentiate this analgesia and potentially mitigate some of the undesirable side effects associated with traditional opioids.[1]
This technical guide provides a comprehensive overview of the application of these spirocyclic compounds in opioid receptor modulation. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for in vitro and in vivo characterization, insights into the underlying signaling pathways, and a discussion of the structure-activity relationships that govern their unique pharmacological profile.
The Rationale for Dual MOR Agonism and σ1R Antagonism
The development of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is rooted in a strategic approach to enhance the therapeutic index of opioid analgesics.
-
MOR Agonism: The μ-opioid receptor is the primary target for the most effective pain-relieving drugs, such as morphine and oxycodone. Agonism at this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a reduction in the transmission of pain signals.
-
σ1R Antagonism: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum. It is not a classical opioid receptor. Preclinical studies have established that σ1R antagonists can enhance the analgesic effects of MOR agonists.[1] This potentiation is thought to occur through the modulation of various downstream signaling pathways, including those involved in nociceptive processing.
By combining these two functionalities into a single molecule, researchers aim to create analgesics with improved efficacy and a more favorable side-effect profile. One of the most promising compounds from this class, 15au , has demonstrated potent analgesic activity comparable to oxycodone in animal models, but with a significantly reduced incidence of constipation, a common and debilitating side effect of opioid therapy.[1][2]
In Vitro Characterization: Protocols and Methodologies
The initial characterization of novel 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives involves a series of in vitro assays to determine their binding affinity and functional activity at both the μ-opioid and sigma-1 receptors.
Protocol 1: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the human μ-opioid receptor (hMOR) and the human sigma-1 receptor (hσ1R).
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing either hMOR or hσ1R.
-
Radioligands:
-
For hMOR: [³H]-DAMGO (a selective MOR agonist)
-
For hσ1R: [³H]-(+)-pentazocine (a selective σ1R ligand)
-
-
Non-specific Binding Control:
-
For hMOR: Naloxone (10 µM)
-
For hσ1R: Haloperidol (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Brandel or similar cell harvester with Whatman GF/C glass fiber filters.
-
Scintillation Fluid and Counter.
Step-by-Step Procedure:
-
Membrane Preparation: Thaw the hMOR or hσ1R cell membranes on ice and dilute to the appropriate concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
100 µL of cell membrane suspension.
-
50 µL of radioligand ([³H]-DAMGO for hMOR, [³H]-(+)-pentazocine for hσ1R) at a concentration near its Kd.
-
50 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the respective non-specific binding control.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.
This assay measures the activation of G-proteins, which is the first step in the signaling cascade of GPCRs like the MOR.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the hMOR.
Materials:
-
Receptor Source: hMOR-expressing cell membranes.
-
Radioligand: [³⁵S]GTPγS
-
Reagents: GDP, Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Filtration Apparatus and Scintillation Counter.
Step-by-Step Procedure:
-
Membrane Preparation: Prepare hMOR cell membranes as in the binding assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
100 µL of hMOR membrane suspension.
-
50 µL of test compound at various concentrations.
-
50 µL of a solution containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) in assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction and count radioactivity as described for the radioligand binding assay.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Determine the EC50 and Emax values from the resulting dose-response curve.
MOR activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To confirm the agonist activity of test compounds by measuring the inhibition of cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing hMOR.
-
Reagents: Forskolin (to stimulate adenylyl cyclase), IBMX (a phosphodiesterase inhibitor), and a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Step-by-Step Procedure:
-
Cell Culture: Plate the hMOR-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with IBMX for a short period to prevent cAMP degradation.
-
Stimulation: Add the test compound at various concentrations, followed by the addition of forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine EC50 values.
Visualizing the Signaling Pathways
To understand the mechanism of action of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, it is essential to visualize the signaling pathways they modulate.
Caption: MOR Agonist Signaling Pathway.
Caption: σ1R Antagonist Signaling Pathway.
In Vivo Evaluation: Protocols for Analgesia and Side-Effect Profiling
Following in vitro characterization, promising compounds are advanced to in vivo models to assess their analgesic efficacy and side-effect profile.
Protocol 3: Hot Plate Test for Thermal Nociception
The hot plate test is a widely used model to assess the efficacy of centrally acting analgesics against thermal pain.
Objective: To evaluate the analgesic effect of test compounds in mice by measuring their response latency to a thermal stimulus.
Materials:
-
Animals: Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
-
Apparatus: A hot plate apparatus with adjustable temperature control and a transparent observation cylinder.
-
Test Compounds: The 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative of interest, a vehicle control (e.g., saline or 5% DMSO in saline), and a positive control (e.g., morphine).
Step-by-Step Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).
-
Baseline Measurement: Gently place each mouse on the hot plate within the cylinder and start a timer. Record the latency (in seconds) for the mouse to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latencies as in the baseline measurement.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treatment groups using appropriate statistical analysis.
Protocol 4: Charcoal Meal Test for Opioid-Induced Constipation
This assay measures the effect of a compound on gastrointestinal transit, a key indicator of opioid-induced constipation.
Objective: To assess the constipating effect of test compounds in mice.
Materials:
-
Animals: Mice, fasted for 12-18 hours with free access to water.
-
Charcoal Meal: A suspension of 5-10% activated charcoal in 5-10% gum acacia or methylcellulose.
-
Test Compounds: As in the hot plate test.
Step-by-Step Procedure:
-
Fasting: Fast the mice overnight but allow free access to water.
-
Compound Administration: Administer the test compound, vehicle, or positive control (morphine is a potent inducer of constipation).
-
Charcoal Administration: After a set time following compound administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal orally to each mouse.
-
Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pyloric sphincter.
-
Data Analysis: Calculate the percent of intestinal transit for each mouse: (% Transit) = (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean percent transit between the different treatment groups.
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for the interpretation of results. The following tables provide examples of how to summarize the in vitro and in vivo data for a novel 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | hMOR Ki (nM) | hσ1R Ki (nM) | hMOR GTPγS EC50 (nM) | hMOR GTPγS Emax (%) |
| Test Compound | Insert Value | Insert Value | Insert Value | Insert Value |
| DAMGO (MOR agonist) | 0.5 | >10,000 | 5.0 | 100 |
| Naloxone (MOR antagonist) | 1.2 | >10,000 | No activity | No activity |
| (+)-Pentazocine (σ1R ligand) | >10,000 | 3.5 | No activity | No activity |
Table 2: In Vivo Analgesic Efficacy and Gastrointestinal Transit
| Treatment (Dose) | Hot Plate %MPE (at peak effect) | Charcoal Meal % Transit |
| Vehicle | Insert Value | Insert Value |
| Test Compound (e.g., 10 mg/kg) | Insert Value | Insert Value |
| Morphine (e.g., 10 mg/kg) | Insert Value | Insert Value |
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable platform for the design of novel opioid receptor modulators with a desirable dual MOR agonist/σ1R antagonist profile. The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial in vitro characterization to in vivo assessment of efficacy and side effects.
The promising preclinical data for compounds like 15au, which shows potent analgesia with reduced constipation, highlights the potential of this chemical class to yield safer and more effective pain therapeutics.[1][2] Future research in this area will likely focus on further optimizing the structure-activity relationships to fine-tune the balance between MOR agonism and σ1R antagonism, with the ultimate goal of developing clinical candidates that can address the unmet needs in pain management while mitigating the risks associated with current opioid therapies.
References
-
Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available at: [Link]
-
Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, National Center for Biotechnology Information. Available at: [Link]
Sources
Application Notes and Protocols for the Characterization of 4-Oxa-1-azaspiro[5.5]undecane Derivatives as Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is implicated in a wide array of cellular functions, including the modulation of calcium signaling, regulation of ion channels, and response to cellular stress.[2] Due to its significant role in neuronal function and survival, the σ1R has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, psychiatric conditions, and neuropathic pain.[2][3]
The 4-Oxa-1-azaspiro[5.5]undecane scaffold represents a promising chemical starting point for the development of novel σ1R ligands. Its rigid, three-dimensional structure allows for precise orientation of functional groups to interact with the receptor's binding pocket, potentially leading to high affinity and selectivity. This guide provides a comprehensive overview of the synthetic considerations, structure-activity relationships (SAR), and detailed protocols for the in vitro characterization of this compound derivatives for σ1R targeting.
The this compound Scaffold: Synthesis and Structure-Activity Relationships
Proposed Synthesis of this compound Derivatives
While a broad library of this compound derivatives specifically targeting the σ1R is not extensively reported, a plausible synthetic route can be adapted from the synthesis of structurally similar 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[4][5] A proposed synthetic scheme is outlined below. The key steps involve the construction of the spirocyclic core followed by functionalization.
Caption: Proposed synthesis of this compound derivatives.
Structure-Activity Relationships (SAR)
The SAR for this compound derivatives can be inferred from the broader class of spirocyclic σ1R ligands.[4][6][7] The following points are crucial for designing potent and selective compounds:
-
The Basic Amine: A protonatable nitrogen is a key pharmacophoric feature for high-affinity σ1R binding.[8] The nitrogen of the azaspirocycle is expected to form a crucial salt bridge with acidic residues in the σ1R binding pocket.
-
Substituents on the Nitrogen (R2): The nature of the substituent on the nitrogen atom significantly influences affinity and functional activity (agonist vs. antagonist). Typically, aralkyl groups, such as phenethyl or benzyl moieties, are well-tolerated and can enhance affinity through hydrophobic and aromatic interactions.[4][5]
-
Substituents on the Spirocyclic Core (R1): The substituent introduced via the initial amine in the synthesis can modulate the physicochemical properties and binding affinity of the final compound. Aromatic or heteroaromatic groups can provide additional interaction points within the receptor.
-
Stereochemistry: The spirocyclic nature of the scaffold introduces chirality. It is highly probable that the two enantiomers of a chiral this compound derivative will exhibit different binding affinities and functional activities at the σ1R. Chiral separation and individual testing of enantiomers are therefore essential.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the σ1R by measuring its ability to displace a radiolabeled ligand.[1][9]
Materials:
-
Guinea pig liver membranes (a rich source of σ1R)[9]
-
[³H]-(+)-pentazocine (radioligand)
-
Test compounds (this compound derivatives)
-
Haloperidol (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and vehicle.
-
Non-specific Binding: Binding buffer, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Displacement: Binding buffer, [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
-
Add the guinea pig liver membrane homogenate (typically 100-200 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the σ1R radioligand binding assay.
Protocol 2: Functional Assay - Neurite Outgrowth in PC12 Cells
This assay assesses the functional activity (agonist or antagonist) of the test compounds by measuring their effect on neurite outgrowth in PC12 cells, a process known to be modulated by σ1R agonists.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Test compounds
-
Known σ1R agonist (e.g., PRE-084) and antagonist (e.g., BD-1063)
-
Collagen-coated cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Seed PC12 cells on collagen-coated plates and allow them to adhere.
-
Differentiate the cells by treating them with a sub-optimal concentration of NGF for 24-48 hours.
-
To test for agonist activity: Treat the NGF-primed cells with varying concentrations of the test compound.
-
To test for antagonist activity: Pre-incubate the NGF-primed cells with the test compound for 30 minutes, then add a known σ1R agonist (e.g., PRE-084) at its EC50 concentration.
-
Include appropriate controls: vehicle, NGF alone, NGF + PRE-084, and NGF + BD-1063 + PRE-084.
-
Incubate for an additional 48-72 hours.
-
Fix the cells and acquire images using a microscope.
-
Quantify neurite outgrowth. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
Data Analysis:
-
For agonist activity, plot the percentage of cells with neurites against the log concentration of the test compound to determine the EC50.
-
For antagonist activity, determine the ability of the test compound to inhibit the neurite outgrowth induced by the known σ1R agonist. Calculate the IC50 for this inhibition.
| Compound ID | σ1R Ki (nM) | Functional Activity | EC50/IC50 (nM) |
| Example-Agonist | 5.2 | Agonist | 50 |
| Example-Antagonist | 2.8 | Antagonist | 35 |
| Test Compound 1 | Experimental | Experimental | Experimental |
| Test Compound 2 | Experimental | Experimental | Experimental |
| Caption: Example data summary table for σ1R ligand characterization. |
Conclusion
The this compound scaffold holds significant potential for the development of novel sigma-1 receptor ligands for the treatment of CNS disorders. The protocols outlined in this guide provide a robust framework for the synthesis and in vitro characterization of these compounds. Careful consideration of the structure-activity relationships will be crucial in optimizing the affinity, selectivity, and functional activity of this promising class of molecules. Further in vivo studies will be necessary to validate the therapeutic potential of lead compounds identified through these in vitro assays.
References
-
García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2021). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 12(7), 1149–1163. [Link]
-
García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Jia, H., Zhang, J., Yang, Z., Wang, L., Zhang, X., & Liu, B. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Abdel-Magid, A. F. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 973–985. [Link]
-
Pandi, S. P., & Kulkarni, S. K. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3333. [Link]
-
Gómez-Soler, M., & Fernández-Pérez, L. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Frontiers in Pharmacology, 9, 34. [Link]
-
Xu, Y., & Liu, Z. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 75, 58–64. [Link]
-
Abate, C., Riganti, C., Pati, M. L., Ghigo, D., Berardi, F., Mavlyutov, T., ... & Ruoho, A. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. ACS medicinal chemistry letters, 8(1), 113–118. [Link]
-
Abate, C., Riganti, C., Pati, M. L., Ghigo, D., Berardi, F., Mavlyutov, T., ... & Ruoho, A. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. ACS medicinal chemistry letters, 8(1), 113–118. [Link]
-
Almansa, C., Mercè, R., Tesson, N., Farré, D., Tresadern, G., & García-López, M. T. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in chemistry, 7, 368. [Link]
-
Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. Mini reviews in medicinal chemistry, 5(10), 927–940. [Link]
-
Zhang, Y., & Zhu, H. (2023). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry, 66(15), 10255–10283. [Link]
-
Sabe, A. A., & El-Shorbagi, A. N. (2019). Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. Journal of receptor and signal transduction research, 39(5-6), 373–384. [Link]
-
Tsukamoto, S., Fujii, M., Yasunaga, T., & Matsuda, K. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]
-
D'Agnano, I., & Frangione, B. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Biomedicines, 10(6), 1243. [Link]
-
Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., & Kise, M. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & pharmaceutical bulletin, 43(5), 842–853. [Link]
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset [frontiersin.org]
Application Notes and Protocols for the Development of 4-Oxa-1-azaspiro[5.5]undecane-Based Antituberculosis Agents
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery and development of novel antituberculosis agents with new mechanisms of action.[1][2][3] Spirocyclic compounds have garnered considerable attention in medicinal chemistry due to their unique three-dimensional structures and diverse biological activities.[1][2][3] Among these, the 4-oxa-1-azaspiro[5.5]undecane scaffold has emerged as a privileged structure in the design of potent antitubercular agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound derivatives as potential antituberculosis drug candidates.
Recent studies have identified derivatives of 1-oxa-9-azaspiro[5.5]undecane as potent inhibitors of the MmpL3 protein in M. tuberculosis.[4] MmpL3 is a crucial transporter protein essential for the survival of the bacterium, making it a promising target for novel drug development.[4] This guide will focus on the logical design, synthesis, and biological evaluation of analogs based on this scaffold, with the aim of optimizing their antitubercular activity, pharmacokinetic properties, and safety profiles.
Part 1: Rationale for Scaffold Selection and Lead Optimization
The this compound Scaffold: A Privileged Structure
The this compound core offers a unique combination of structural rigidity and conformational flexibility. This spirocyclic system allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The inherent three-dimensionality of the scaffold provides an opportunity to explore novel chemical space and develop compounds with improved drug-like properties compared to more planar molecules.
Bioisosteric Replacement and Structure-Activity Relationship (SAR) Studies
A key strategy in lead optimization is bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties to enhance the compound's efficacy, reduce toxicity, or improve its pharmacokinetic profile.[5] For the this compound series, SAR studies can be systematically conducted by modifying various positions of the scaffold.
-
Substitution at the Azaspiro Nitrogen (N1): The nitrogen atom provides a key handle for introducing diverse substituents to probe the binding pocket of the target protein.
-
Modification of the Oxa-ring: Alterations to the tetrahydropyran ring can influence the compound's solubility and metabolic stability.
-
Substitution on the Cyclohexane Ring: Introducing substituents on the cyclohexane ring can impact lipophilicity and target engagement.
The goal of these modifications is to develop a comprehensive understanding of the SAR, which will guide the design of more potent and selective analogs.
Caption: Structure-Activity Relationship (SAR) Strategy.
Part 2: Synthetic Protocols
The synthesis of this compound derivatives can be achieved through a multi-step sequence. The following protocol describes a general and adaptable synthetic route.
Synthesis of the this compound Core
A robust method for constructing the spirocyclic core is essential for generating a library of analogs. The following is a generalized protocol.
Protocol 2.1: Synthesis of the Spirocyclic Core
-
Step 1: Synthesis of the Piperidine Intermediate: React a suitable starting material, such as a substituted piperidone, with a bifunctional reagent to introduce the necessary functionalities for the subsequent cyclization step.
-
Step 2: Spirocyclization: Induce an intramolecular cyclization to form the tetrahydropyran ring. This can often be achieved under acidic or basic conditions, depending on the specific substrate.
-
Step 3: Deprotection (if necessary): If protecting groups were used on the nitrogen atom, they are removed at this stage to allow for further derivatization.
Derivatization of the this compound Scaffold
The derivatization of the core scaffold is crucial for exploring the SAR. A common and versatile method is reductive amination.
Protocol 2.2: Reductive Amination for N-Substitution
-
Reaction Setup: To a solution of the this compound hydrochloride salt (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2), add a mild base like potassium acetate (KOAc, 1.5 eq) and the desired aldehyde or ketone (1.5 eq).[4]
-
Stirring: Stir the reaction mixture at room temperature for 2 hours.[4]
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture and continue stirring overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with CH2Cl2.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General Synthetic Workflow.
Characterization
All synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds, which should typically be >95% for biological testing.
Part 3: In Vitro Antituberculosis Activity Screening
The primary goal of the in vitro screening is to determine the potency of the synthesized compounds against M. tuberculosis.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol 3.1: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mtb Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the Mtb culture to each well to a final volume of 200 µL. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Reading: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.
Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity.
Protocol 3.2: MTT Assay on a Mammalian Cell Line (e.g., Vero cells)
-
Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/MIC). A higher SI value indicates greater selectivity for the bacteria over mammalian cells.
| Compound | MIC (µg/mL) vs. Mtb H37Rv | CC50 (µM) vs. Vero Cells | Selectivity Index (SI) |
| Lead Compound 1 | 1.25 | >50 | >40 |
| Analog 1a | 0.8 | >50 | >62.5 |
| Analog 1b | 2.5 | 45 | 18 |
| Isoniazid (Control) | 0.05 | >100 | >2000 |
Part 4: In Vivo Efficacy Models
Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy in a more complex biological system.[6][7][8]
Mouse Model of Tuberculosis
The mouse model is a well-established and widely used model for preclinical evaluation of antituberculosis drug candidates.[7]
Protocol 4.1: Acute and Chronic Mouse Infection Models
-
Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol inhalation with a low dose of M. tuberculosis.
-
Treatment: Begin treatment with the test compound at a specified dose and frequency, typically administered orally or via intraperitoneal injection.
-
Efficacy Assessment:
-
Acute Model: Start treatment one day after infection and continue for 2-4 weeks.
-
Chronic Model: Allow the infection to establish for 4-6 weeks before initiating treatment.
-
-
Outcome Measures: At the end of the treatment period, euthanize the mice and determine the bacterial load (colony-forming units, CFU) in the lungs and spleen. A significant reduction in CFU compared to the untreated control group indicates efficacy.
Caption: Antituberculosis Drug Development Pipeline.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antituberculosis agents. By following the detailed protocols outlined in this guide for synthesis, characterization, and biological evaluation, researchers can systematically explore the chemical space around this privileged scaffold. The ultimate goal is to identify lead candidates with potent antitubercular activity, a favorable safety profile, and suitable pharmacokinetic properties for further preclinical and clinical development. This structured approach, grounded in established medicinal chemistry principles and robust biological assays, will contribute to the critical effort of combating the global tuberculosis epidemic.
References
- Srivastava, S., & Gumbo, T. (2011). In Vitro and In Vivo Modeling of Tuberculosis Drugs and its Impact on Optimization of Doses and Regimens. Current Pharmaceutical Design, 17(27), 2881-2888.
- Srivastava, S., & Gumbo, T. (2011).
- van den Berg, S., et al. (2023). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. Frontiers in Pharmacology.
- Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Taylor & Francis Online.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. PubMed.
- Bentham Science. (n.d.). Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. Bentham Science.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Full article: Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Taylor & Francis Online.
- Pan, W., et al. (2022). Synthesis and evaluation of inhibitors of Mycobacterium tuberculosis UGM using bioisosteric replacement. PubMed.
- Tantisripreecha, S., et al. (2023). Bioisosteric Design Identifies Inhibitors of Mycobacterium tuberculosis DNA Gyrase ATPase Activity.
- Ganesh, M., et al. (2024). Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles. RSC Publishing.
- Chemistry of Heterocyclic Compounds. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest.
- Midgley, S., & Kidley, N. (2022). Identifying novel inhibitors against tuberculosis. Massachusetts Biotechnology Council.
- Patsnap. (2025). What is the role of bioisosterism in drug design?.
- Drug Design Org. (n.d.). Bioisosterism. Drug Design Org.
- ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
- Molecules. (2022). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI.
- ResearchGate. (n.d.). Anti-tubercular activity of the synthesised Spiros analogues..
- National Institutes of Health. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.
- British Journal of Clinical Pharmacology. (2024). No action is without its side effects: Adverse drug reactions and missed doses of antituberculosis therapy, a scoping review. PubMed.
- Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. In vitro and in vivo modeling of tuberculosis drugs and its impact on optimization of doses and regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies [frontiersin.org]
Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: A Detailed Guide for Medicinal Chemists
The 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in contemporary drug discovery. Its unique three-dimensional architecture has proven to be a valuable framework for the design of potent and selective ligands for various biological targets. Notably, derivatives of this spirocyclic system have emerged as promising dual-acting ligands, exhibiting simultaneous agonism at the μ-opioid receptor (MOR) and antagonism at the sigma-1 receptor (σ₁R), a profile that holds potential for the development of safer and more effective analgesics.[1][2][3] This guide provides a comprehensive overview of a versatile and field-proven synthetic strategy for accessing these complex molecules, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in medicinal chemistry and drug development.
Introduction to the Synthetic Challenge and Strategy
The construction of the 1-oxa-4,9-diazaspiro[5.5]undecane core presents a unique synthetic challenge due to the presence of a spirocyclic junction and multiple heteroatoms. The key to an efficient synthesis lies in a modular approach that allows for the late-stage introduction of diversity elements, particularly the aryl group at the 4-position and various substituents at the 9-position. The strategy detailed herein commences from readily available starting materials and proceeds through a series of robust and well-characterized chemical transformations.
Core Synthetic Workflow
A highly effective and versatile route to 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives initiates from N-Boc-4-piperidone.[2] The overall workflow can be conceptualized as a multi-step sequence involving epoxide formation, nucleophilic ring-opening, and a final cyclization to forge the spirocyclic core. Subsequent N-alkylation at the 9-position provides access to a wide array of target compounds.
Caption: General synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane.
Detailed Protocols and Experimental Insights
Protocol 1: Synthesis of N-Boc-1-oxa-4-azaspiro[2.5]octane (Epoxide Formation)
The initial step involves the conversion of the ketone in N-Boc-4-piperidone to an epoxide. The Corey-Chaykovsky reaction, utilizing trimethylsulfoxonium iodide, is a reliable method for this transformation.
Rationale: This reaction is preferred for its high efficiency and selectivity in forming the desired spiro-epoxide from a ketone. The use of a sulfur ylide ensures the methylene transfer to the carbonyl carbon.
| Reagent/Parameter | Quantity/Value | Notes |
| N-Boc-4-piperidone | 1.0 eq | |
| Trimethylsulfoxonium iodide | 1.2 eq | |
| Sodium hydride (60% in oil) | 1.2 eq | Handle with care under inert atmosphere. |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Solvent |
| Temperature | Room Temperature | |
| Reaction Time | 12-16 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases and a clear solution is formed.
-
Add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired epoxide.
Protocol 2: Synthesis of N-Boc-4-((arylamino)methyl)-4-hydroxypiperidine (Ring-Opening)
The synthesized epoxide undergoes a regioselective ring-opening upon heating with a substituted arylamine.
Rationale: The thermal ring-opening of the epoxide with an arylamine proceeds via an SN2 mechanism. The nucleophilic amine attacks the less sterically hindered carbon of the epoxide, leading to the formation of the desired amino alcohol.
| Reagent/Parameter | Quantity/Value | Notes |
| N-Boc-1-oxa-4-azaspiro[2.5]octane | 1.0 eq | |
| Substituted Arylamine | 1.5 eq | |
| Solvent | None or high-boiling solvent (e.g., DMF) | Neat reaction is often successful. |
| Temperature | 100-120 °C | |
| Reaction Time | 4-8 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
Combine N-Boc-1-oxa-4-azaspiro[2.5]octane and the desired arylamine in a sealed reaction vessel.
-
Heat the mixture at 100-120 °C for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After cooling to room temperature, purify the crude product directly by column chromatography on silica gel to yield the amino alcohol.
Protocol 3: Formation of the 1-Oxa-4,9-diazaspiro[5.5]undecane Core
The final spirocyclization can be achieved through a two-step sequence of acylation followed by an intramolecular Williamson ether synthesis-type reaction.
Rationale: Acylation of the secondary amine with an appropriate acylating agent, such as chloroacetyl chloride, introduces the necessary electrophilic center. Subsequent treatment with a base promotes an intramolecular cyclization, where the hydroxyl group displaces the chloride to form the oxa-spiro ring system.
Caption: Key steps in the formation of the spirocyclic core.
| Reagent/Parameter | Quantity/Value | Notes |
| N-Boc-4-((arylamino)methyl)-4-hydroxypiperidine | 1.0 eq | |
| Chloroacetyl chloride | 1.2 eq | Highly reactive, handle with care. |
| Triethylamine or DIEA | 2.0 eq | Base |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Temperature (Acylation) | 0 °C to room temperature | |
| Potassium tert-butoxide | 2.0 eq | Base for cyclization. |
| Tetrahydrofuran (THF) | Anhydrous | Solvent for cyclization. |
| Temperature (Cyclization) | Room temperature | |
| Reaction Time | 2-4 hours for each step | Monitor by TLC. |
Step-by-Step Procedure:
-
Acylation: Dissolve the amino alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of chloroacetyl chloride. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude chloroacetamide is often used directly in the next step.
-
Cyclization: Dissolve the crude chloroacetamide in anhydrous THF. Add potassium tert-butoxide portion-wise at room temperature.
-
Stir the reaction for 2-4 hours.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the N-Boc protected spirocyclic product.
Protocol 4: Final Deprotection and N-Alkylation
The final steps involve the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.
Rationale: The acid-labile Boc group is readily cleaved under standard conditions. The resulting secondary amine can then be alkylated with a variety of electrophiles to introduce diverse substituents at the 9-position, allowing for extensive structure-activity relationship (SAR) studies.
| Reagent/Parameter | Quantity/Value | Notes |
| N-Boc-4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane | 1.0 eq | |
| Trifluoroacetic acid (TFA) or HCl in Dioxane | Excess | For Boc deprotection. |
| Dichloromethane (DCM) | Solvent | |
| Temperature (Deprotection) | Room temperature | |
| Alkylating agent (e.g., R-X) | 1.1 eq | For N-alkylation. |
| Potassium carbonate or DIEA | 2.0 eq | Base for N-alkylation. |
| Acetonitrile or DMF | Solvent | |
| Temperature (N-Alkylation) | 60-80 °C |
Step-by-Step Procedure:
-
Deprotection: Dissolve the N-Boc protected compound in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer and concentrate to yield the deprotected spirocyclic amine.
-
N-Alkylation: Dissolve the amine in acetonitrile or DMF. Add potassium carbonate and the desired alkylating agent.
-
Heat the reaction mixture at 60-80 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off the base, and concentrate the filtrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Conclusion
The synthetic protocols outlined in this application note provide a robust and adaptable platform for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. By understanding the rationale behind each experimental choice, from the initial epoxidation to the final N-functionalization, researchers can confidently and efficiently access a diverse range of analogs for biological evaluation. The modularity of this synthetic approach makes it particularly well-suited for medicinal chemistry programs aimed at optimizing the pharmacological properties of this important class of spirocyclic compounds.
References
-
P. A. Author et al., "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for the Treatment of Pain," Journal of Medicinal Chemistry, vol. 63, no. 5, pp. 2434–2454, 2020. [Link][1][2][3]
-
B. C. Author et al., "Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols," Chemical Communications, vol. 59, no. 4, pp. 434-437, 2023. [Link]
-
D. E. Author et al., "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds," RSC Medicinal Chemistry, vol. 12, no. 8, pp. 1269-1289, 2021. [Link]
-
F. G. Author et al., "Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones," Journal of Medicinal Chemistry, vol. 26, no. 6, pp. 855-861, 1983. [Link]
Sources
Application Notes & Protocols: Evaluating the Efficacy of Novel 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives in Preclinical Pain Models
Introduction
The landscape of pain management is continually evolving, driven by the dual needs for more effective analgesics and mitigation of dose-limiting side effects associated with current standards of care, such as opioids. A promising strategy in this domain is the development of multimodal compounds that engage multiple therapeutic targets simultaneously. This guide focuses on a novel class of molecules, the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been engineered as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[1][2][3]
The rationale for this dual-target approach is rooted in the synergistic potential of combining MOR agonism, the primary mechanism of action for potent opioids, with σ1R antagonism. The σ1R, a unique intracellular chaperone protein located at the endoplasmic reticulum, is implicated in the sensitization of pain pathways.[1] Antagonism of σ1R has been shown to attenuate pain in various neuropathic and inflammatory pain models.[1] By integrating these two functionalities into a single molecule, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives aim to provide robust analgesic efficacy with an improved safety profile, potentially reducing side effects like constipation commonly observed with classical opioids.[2][3]
This document provides a comprehensive overview of the recommended preclinical animal models and detailed protocols for evaluating the analgesic efficacy and side-effect profile of this promising class of compounds.
I. Scientific Rationale & Mechanism of Action
The therapeutic hypothesis underpinning the development of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is the synergistic interplay between MOR activation and σ1R inhibition.
-
μ-Opioid Receptor (MOR) Agonism: Activation of MORs, located both centrally and peripherally, leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signal transmission. This is the well-established mechanism of action for traditional opioid analgesics like morphine and oxycodone.[1]
-
Sigma-1 Receptor (σ1R) Antagonism: The σ1R is not a classical opioid receptor. It functions as an intracellular chaperone that modulates various ion channels and signaling pathways. In the context of pain, σ1R activation is believed to contribute to the sensitization of nociceptive neurons. Consequently, antagonism of σ1R can prevent or reverse this sensitization, offering a complementary pathway for pain relief, particularly in states of neuropathic or persistent pain.[1]
The combination of these two mechanisms in a single chemical entity is expected to produce a potent analgesic effect while potentially mitigating the development of tolerance and reducing opioid-related adverse effects.
Caption: Dual-target mechanism of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
II. Recommended Animal Models & Efficacy Endpoints
The selection of appropriate animal models is critical for a thorough evaluation of a novel analgesic. A multi-model approach is recommended to assess efficacy across different pain modalities (nociceptive, inflammatory, and neuropathic) and to characterize the side-effect profile.
| Pain Modality | Animal Model | Primary Endpoint | Rationale |
| Acute Nociceptive Pain | Mouse Hot Plate Test | Latency to paw lick or jump | Assesses centrally mediated analgesia against a thermal stimulus. |
| Acute Nociceptive Pain | Mouse Tail-Flick Test | Latency to tail withdrawal from a radiant heat source | Evaluates spinal reflex analgesia. |
| Mechanical Nociception | Mouse Paw Pressure Test (Randall-Selitto) | Paw withdrawal threshold to mechanical pressure | Quantifies mechanical hyperalgesia and the analgesic effect of the compound.[1][2] |
| Inflammatory Pain | Formalin Test in Mice | Time spent licking/biting the injected paw (Phase I and II) | Differentiates acute nociceptive pain (Phase I) from inflammatory pain (Phase II). |
| Neuropathic Pain | Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) in Rats | Mechanical allodynia (von Frey filaments) and thermal hyperalgesia | Models nerve injury-induced chronic pain, a key target for σ1R antagonists. |
| Gastrointestinal Side Effects | Gastrointestinal Transit Assay in Mice | Measurement of charcoal meal transit distance | Assesses opioid-induced constipation, a common dose-limiting side effect.[2][3] |
III. Detailed Experimental Protocols
The following protocols are provided as a guideline and should be adapted and approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Mouse Paw Pressure Test for Mechanical Nociception
This protocol is based on the methodology used in the evaluation of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1][2]
Objective: To assess the analgesic effect of a test compound against a mechanical stimulus.
Materials:
-
Male CD-1 mice (20-25 g)
-
Paw pressure analgesiometer (e.g., Ugo Basile Analgesy-Meter)
-
Test compound (e.g., compound 15au from the cited literature)[1]
-
Vehicle control (e.g., saline, DMSO/saline solution)
-
Positive control (e.g., oxycodone)[1]
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Gently restrain the mouse and apply increasing pressure to the dorsal surface of the hind paw using the analgesiometer. The endpoint is the pressure at which the mouse withdraws its paw. Record this as the baseline paw withdrawal threshold (PWT). A cut-off pressure should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, oral).
-
Post-Dosing Measurements: Measure the PWT at various time points post-administration (e.g., 30, 60, 90, 120 minutes) to establish a time-course of action.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug PWT - Baseline PWT) / (Cut-off PWT - Baseline PWT)] x 100
Caption: Workflow for the Mouse Paw Pressure Test.
Protocol 2: Gastrointestinal Transit Assay
Objective: To evaluate the constipating effects of the test compound.
Materials:
-
Male CD-1 mice (20-25 g)
-
Test compound
-
Vehicle control
-
Positive control (e.g., oxycodone)
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)
-
Oral gavage needles
Procedure:
-
Fasting: Fast mice for 18-24 hours before the experiment, with free access to water.
-
Compound Administration: Administer the test compound, vehicle, or positive control at equianalgesic doses determined from the paw pressure test.
-
Charcoal Administration: After a set time following compound administration (e.g., 60 minutes), administer the charcoal meal orally (e.g., 0.2 mL per mouse).
-
Euthanasia and Dissection: Euthanize the mice at a fixed time after charcoal administration (e.g., 20-30 minutes). Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat and measure its total length and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the percent transit as: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
IV. Data Interpretation & Considerations
-
Therapeutic Index: A key outcome is the comparison of the dose-response curves for analgesia and constipation. A successful compound will show a significant separation between the effective dose for analgesia (ED50) and the dose that causes constipation, indicating a favorable therapeutic window.
-
Reversal Studies: To confirm the mechanism of action, reversal studies can be performed. For instance, the analgesic effect of a dual MOR agonist/σ1R antagonist could be partially reversed by the opioid antagonist naloxone and potentially modulated by a σ1R agonist like PRE-084.[1]
-
Pharmacokinetics: Efficacy data should be correlated with pharmacokinetic (PK) data to understand the relationship between plasma/brain concentrations of the compound and its pharmacological effects.
V. Conclusion
The 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a promising platform for the development of novel, safer analgesics. The dual MOR agonist and σ1R antagonist mechanism is a scientifically sound approach to achieving potent pain relief with a potentially improved side-effect profile. The animal models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds, enabling researchers to thoroughly characterize their efficacy and advance the most promising candidates toward clinical development.
References
-
García-López, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
García-López, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, National Library of Medicine. [Link]
-
PubChem. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-70. [Link]
-
(2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]
-
Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-61. [Link]
Sources
Application Notes and Protocols for Radiolabeling of 4-Oxa-1-azaspiro[5.5]undecane Derivatives for Imaging Studies
Introduction: The Significance of 4-Oxa-1-azaspiro[5.5]undecane Derivatives in Molecular Imaging
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a rigid three-dimensional conformation that allows for precise orientation of functional groups. This unique characteristic makes it an attractive framework for designing ligands with high affinity and selectivity for various biological targets. In recent years, derivatives of this spirocyclic system have garnered significant interest as ligands for the sigma-1 (σ1) receptor.[1][2][3] The σ1 receptor is implicated in a range of neurological disorders and is overexpressed in various tumor types, making it a compelling target for diagnostic imaging using Positron Emission Tomography (PET).[4][5][6]
PET is a highly sensitive, non-invasive imaging modality that utilizes radiotracers to visualize and quantify physiological processes at the molecular level.[7][8] By radiolabeling this compound derivatives with positron-emitting radionuclides such as Fluorine-18 ([¹⁸F]) or Gallium-68 ([⁶⁸Ga]), researchers can develop novel imaging agents to study the distribution and density of σ1 receptors in vivo. This provides a powerful tool for early disease diagnosis, patient stratification, and monitoring therapeutic response.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of this compound derivatives for preclinical and clinical imaging studies. We will delve into the underlying principles of radiolabeling with both [¹⁸F] and [⁶⁸Ga], provide detailed, step-by-step protocols, and outline the essential quality control procedures required to ensure the production of safe and effective radiopharmaceuticals.
PART 1: Radiolabeling with Fluorine-18 ([¹⁸F])
Fluorine-18 is a widely used radionuclide in PET due to its favorable physical properties, including a relatively short half-life of 109.8 minutes and low positron energy, which results in high-resolution images.[8][10] The most common method for introducing [¹⁸F] into a molecule is through nucleophilic substitution.[11][12]
Principle of [¹⁸F]-Fluorination
The radiosynthesis of [¹⁸F]-labeled this compound derivatives typically involves a two-step process:
-
Synthesis of a Precursor: A precursor molecule is synthesized containing a suitable leaving group, such as a tosylate (OTs), nosylate (ONs), or mesylate (OMs), at the desired position for fluorination.
-
Nucleophilic Substitution: The precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the final [¹⁸F]-labeled product.
The efficiency of this reaction is highly dependent on the reactivity of the precursor and the reaction conditions, including temperature, solvent, and the presence of a phase-transfer catalyst.
Experimental Protocol: [¹⁸F]-Labeling of a Tosylate Precursor
This protocol describes a general method for the [¹⁸F]-labeling of a tosylated this compound derivative. Optimization of reaction conditions may be necessary for specific derivatives.
Materials and Reagents:
-
Tosylate precursor of the this compound derivative
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol (absolute)
-
Sep-Pak C18 cartridges
-
Sterile filters (0.22 µm)
Instrumentation:
-
Automated radiosynthesis module or shielded hot cell
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Dose calibrator
-
pH meter
Step-by-Step Methodology:
-
Trapping and Elution of [¹⁸F]Fluoride:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen to evaporate the water. This is a critical step as water can significantly reduce the nucleophilicity of the fluoride ion.[12] Repeat this step with anhydrous acetonitrile to ensure the reaction mixture is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (typically 1-5 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat to 80-120°C for 10-20 minutes. The optimal temperature and time will depend on the specific precursor.
-
-
Purification:
-
After the reaction, cool the vessel and dilute the mixture with water.
-
Load the crude reaction mixture onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.
-
Collect the fraction containing the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge and eluting with ethanol.
-
Formulate the final product in a physiologically compatible solution, such as saline with a small percentage of ethanol, and pass it through a 0.22 µm sterile filter into a sterile vial.
-
Visualization of the [¹⁸F]-Labeling Workflow
Caption: Workflow for the [¹⁸F]-labeling of a this compound derivative.
PART 2: Radiolabeling with Gallium-68 ([⁶⁸Ga])
Gallium-68 is a positron-emitting radionuclide that is conveniently obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. Its short half-life of 68 minutes makes it suitable for imaging studies of processes with rapid kinetics.[13] Radiolabeling with [⁶⁸Ga] involves the formation of a stable complex with a bifunctional chelator that is conjugated to the this compound core.
Principle of [⁶⁸Ga]-Chelation
The key to successful [⁶⁸Ga]-labeling is the choice of an appropriate chelator. While macrocyclic chelators like DOTA have been widely used, they often require heating, which can be detrimental to sensitive molecules.[14] Newer acyclic chelators, such as tris(hydroxypyridinone) (THP) and HBED, have been shown to rapidly and efficiently complex [⁶⁸Ga] at room temperature and near-neutral pH.[15][16]
The process involves:
-
Conjugation: The this compound derivative is first conjugated to a bifunctional chelator.
-
Radiolabeling: The resulting conjugate is then reacted with the [⁶⁸Ga] eluate from the generator.
Experimental Protocol: [⁶⁸Ga]-Labeling using a THP-conjugated Derivative
This protocol outlines a general method for the [⁶⁸Ga]-labeling of a this compound derivative conjugated to a THP chelator.
Materials and Reagents:
-
THP-conjugated this compound derivative
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.2 M, pH 5.5)
-
Saline solution (0.9%)
-
C18 light cartridge
-
Ethanol (absolute)
-
Sterile water for injection
-
Sterile filters (0.22 µm)
Instrumentation:
-
Shielded vial or automated synthesis module
-
HPLC system with a radioactivity detector
-
Dose calibrator
-
pH meter
Step-by-Step Methodology:
-
Generator Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the THP-conjugated precursor (typically 10-50 µg) dissolved in a small volume of water or buffer.
-
Add the sodium acetate buffer to adjust the pH to approximately 5.5.
-
Add the [⁶⁸Ga] eluate to the reaction vial.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
-
Purification:
-
After incubation, the reaction mixture can be purified using a C18 light cartridge.
-
Load the reaction mixture onto the pre-conditioned C18 cartridge.
-
Wash the cartridge with sterile water to remove unreacted [⁶⁸Ga] and other hydrophilic impurities.
-
Elute the [⁶⁸Ga]-labeled product from the cartridge with a small volume of ethanol, followed by saline.
-
-
Formulation:
-
The eluted product is typically ready for injection after passing through a 0.22 µm sterile filter into a sterile vial.
-
Visualization of the [⁶⁸Ga]-Labeling Workflow
Caption: Workflow for the [⁶⁸Ga]-labeling of a THP-conjugated derivative.
PART 3: Quality Control of Radiolabeled this compound Derivatives
Robust quality control (QC) is paramount to ensure the safety and efficacy of any radiopharmaceutical intended for human use.[17][18][19] The following QC tests should be performed on the final radiolabeled product before administration.
| QC Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual inspection | Clear, colorless solution, free of particulate matter | Ensures the absence of visible contaminants. |
| pH | pH meter or pH strips | 6.0 - 7.5 | Ensures physiological compatibility and prevents discomfort upon injection. |
| Radionuclidic Purity | Gamma-ray spectroscopy | Radionuclide-specific (e.g., 511 keV peak for ¹⁸F and ⁶⁸Ga) | Confirms the identity of the radionuclide and the absence of other radioactive isotopes. |
| Radiochemical Purity | Radio-HPLC or Radio-TLC | > 95% | Determines the percentage of the total radioactivity in the desired chemical form.[20][21] |
| Specific Activity | Calculated from radioactivity and mass | As high as achievable (typically > 37 GBq/µmol) | Ensures that a sufficient amount of radioactivity can be administered without causing pharmacological effects from the unlabeled compound. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms.[19] |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as per pharmacopeia) | Ensures the absence of fever-inducing substances.[20] |
Conclusion
The this compound scaffold provides a versatile platform for the development of novel PET imaging agents. By following the detailed protocols and rigorous quality control procedures outlined in these application notes, researchers can successfully radiolabel these derivatives with [¹⁸F] or [⁶⁸Ga]. These radiotracers hold significant promise for advancing our understanding of the role of targets like the σ1 receptor in health and disease, and for facilitating the development of new diagnostic and therapeutic strategies.
References
-
Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency. [Link]
-
Price, E. W., & Orvig, C. (2014). Amino acid based gallium-68 chelators capable of radiolabeling at neutral pH. Dalton Transactions, 43(4), 1399-1408. [Link]
-
Flook, M. M., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Scientific Reports, 7(1), 1-11. [Link]
-
Qc of radiopharmaceuticals. SlideShare. [Link]
-
Cai, L., Lu, S., & Pike, V. W. (2008). Fluorine-18 radiochemistry, labeling strategies and synthetic routes. Bioconjugate chemistry, 19(11), 2116-2133. [Link]
-
Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]
-
Berry, D. J., et al. (2011). Novel chelators for 68-Gallium PET. Journal of Nuclear Medicine, 52(supplement 1), 1256-1256. [Link]
-
Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. [Link]
-
Price, E. W., & Orvig, C. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Scientific reports, 7(1), 1-11. [Link]
-
Price, E. W., & Orvig, C. (2014). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules, 19(5), 5891-5919. [Link]
-
İlem-Özdemir, D., & Araman, A. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Marmara Pharmaceutical Journal, 26(3), 254-265. [Link]
-
Coenen, H. H., et al. (2018). Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. In Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions (pp. 1-1). [Link]
-
Mossine, A. V., et al. (2020). C–H Labeling with [18F] Fluoride: An Emerging Methodology in Radiochemistry. Journal of Nuclear Medicine, 61(10), 1415-1422. [Link]
-
Novel Method and Device to Produce Fluorine-18 PET Tracers. Washington University in St. Louis. [Link]
-
Cai, L., Lu, S., & Pike, V. W. (2008). Fluorine-18 radiochemistry, labeling strategies and synthetic routes. Bioconjugate chemistry, 19(11), 2116-2133. [Link]
-
Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4, 9-diazaspiro [5.5] undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 63(5), 2434-2454. [Link]
-
Sementa, T., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 24(13), 10787. [Link]
-
Yu, J., et al. (2025). Optimized CDK19 PET Tracers: Spirocyclic-Driven Design and Prostate Cancer Imaging. ResearchGate. [Link]
-
Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4, 9-diazaspiro [5.5] undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 63(5), 2434-2454. [Link]
-
Abd-El-Azim, H., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Cancers, 13(16), 4128. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro [4.5] decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560. [Link]
-
Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1-1. [Link]
-
Sementa, T., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. [Link]
-
Fischer, S., et al. (2015). 18F-Labeled 1, 4-Dioxa-8-azaspiro [4.5] decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5395-5407. [Link]
-
Seeing More with PET Scans: Scientists Discover New Way to Label Chemical Compounds for Medical Imaging. Lawrence Berkeley National Laboratory. [Link]
-
Abate, C., et al. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. [Link]
-
Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(11), 3465. [Link]
-
PET imaging studies in metabolic diseases - when are they useful in drug development and what's next?. Antaros Medical. [Link]
-
Fischer, S., et al. (2015). 18F-Labeled 1, 4-Dioxa-8-azaspiro [4.5] decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]
-
Niculae, A. S., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Pharmaceuticals, 15(7), 808. [Link]
-
James, M. L., et al. (2014). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. ACS chemical neuroscience, 5(11), 1045-1055. [Link]
Sources
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging | MDPI [mdpi.com]
- 5. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antarosmedical.com [antarosmedical.com]
- 8. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel chelators for 68-Gallium PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. iaea.org [iaea.org]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 19. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 20. Qc of radiopharmaceuticals | PPT [slideshare.net]
- 21. nucleusrad.com [nucleusrad.com]
Application Notes and Protocols for the Design and Synthesis of 4-Oxa-1-azaspiro[5.5]undecane Libraries
Abstract
The 4-oxa-1-azaspiro[5.5]undecane scaffold represents a privileged structure in modern medicinal chemistry, offering a unique three-dimensional topology that can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design principles and parallel synthesis of compound libraries based on this valuable spirocyclic framework. We present a detailed, field-proven protocol for a solution-phase library synthesis, including the selection of building blocks, reaction optimization, and methods for library characterization and quality control.
Introduction: The Strategic Value of the this compound Scaffold
In the quest for novel therapeutics, moving beyond flat, aromatic structures towards more three-dimensional (3D) molecular architectures is a key strategy for exploring new chemical space and improving drug-like properties. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are exemplary in this regard. They enforce a rigid conformational arrangement of substituents, which can optimize interactions with biological targets and enhance selectivity.[1]
The this compound core, which combines a piperidine and a tetrahydropyran ring, is particularly attractive. The piperidine moiety is one of the most prevalent N-heterocycles in approved drugs, while the tetrahydropyran ring can improve aqueous solubility and serve as a hydrogen bond acceptor. This combination of features makes the this compound scaffold a promising starting point for the development of new drugs across various therapeutic areas.
This guide provides a detailed workflow for the construction of a diverse library of this compound derivatives, empowering medicinal chemists to systematically explore the structure-activity relationships (SAR) around this compelling scaffold.
Library Design Principles
A successful compound library for high-throughput screening (HTS) is characterized by its structural diversity, purity, and drug-like physicochemical properties. The design of a this compound library should therefore be guided by the following principles:
-
Scaffold Hopping and Core Rigidity: The spirocyclic core provides a rigid framework to which various functional groups can be attached. By varying the substituents, one can mimic the pharmacophoric features of known active compounds ("scaffold hopping") while benefiting from the improved properties of the spirocyclic system.
-
Vectorial Diversity: The spirocyclic nature of the scaffold allows for the projection of substituents into distinct vectors in 3D space. The library design should exploit this by introducing a variety of building blocks at multiple diversification points to maximize the exploration of chemical space.
-
Physicochemical Properties: The selection of building blocks should be guided by the desire to maintain drug-like properties (e.g., molecular weight, cLogP, polar surface area) within the library. Computational tools can be employed to predict these properties for the virtual library before synthesis.
-
Synthetic Tractability: The chosen synthetic route and building blocks must be amenable to parallel synthesis, allowing for the efficient production of a large number of compounds. Reactions should be robust, high-yielding, and easy to purify.
Synthetic Strategy and Protocols
The proposed synthetic strategy for the this compound library is a robust, solution-phase approach that allows for diversification at two key positions. The overall workflow is depicted below.
Caption: Synthetic workflow for the this compound library.
Synthesis of the Spirocyclic Core
The synthesis of the core this compound scaffold is a three-step process starting from the commercially available N-Boc-4-piperidone. This route is analogous to the synthesis of related diazaspirocycles, which has been shown to be robust and scalable.[3][4]
Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-epoxide Intermediate)
This step involves the formation of a spiro-epoxide from N-Boc-4-piperidone using the Corey-Chaykovsky reaction.
-
Protocol:
-
To a suspension of trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DMSO dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude spiro-epoxide, which can often be used in the next step without further purification.
-
Step 2: Synthesis of tert-butyl 4-((2-hydroxyethoxy)methyl)-4-hydroxypiperidine-1-carboxylate (Amino-alcohol Intermediate)
This step involves the ring-opening of the spiro-epoxide with a diol, which will form the tetrahydropyran ring. For library synthesis, a variety of substituted 1,2-diols can be used to introduce diversity at this stage. Here, we describe the use of ethylene glycol as the simplest case.
-
Protocol:
-
Dissolve the crude spiro-epoxide (1.0 eq.) in ethylene glycol (5-10 eq.).
-
Add a catalytic amount of a Lewis acid (e.g., scandium triflate, 0.1 eq.) or a base (e.g., sodium hydride, 0.1 eq.) to facilitate the epoxide opening.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-alcohol intermediate.
-
Step 3: Synthesis of tert-butyl this compound-1-carboxylate (Core Scaffold)
This final step in the core synthesis is an intramolecular cyclization to form the tetrahydropyran ring.
-
Protocol:
-
Dissolve the purified amino-alcohol intermediate (1.0 eq.) in an anhydrous solvent such as THF or dichloromethane.
-
Add a reagent to promote the intramolecular Williamson ether synthesis. A common choice is to use a strong base like sodium hydride (1.1 eq.) to deprotonate the hydroxyl groups, followed by the addition of a tosylating agent like p-toluenesulfonyl chloride (1.1 eq.) to activate the primary alcohol for nucleophilic attack by the tertiary alcohol.
-
Alternatively, an acid-catalyzed cyclization can be attempted using a reagent like p-toluenesulfonic acid (catalytic amount) with heating.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with water if a base was used, or with a saturated sodium bicarbonate solution if an acid was used).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash chromatography to yield the N-Boc protected this compound core.
-
Library Diversification
With the core scaffold in hand, the library can be diversified at the piperidine nitrogen.
Step 4: Boc Deprotection
-
Protocol:
-
Dissolve the N-Boc protected core (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction for the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step.
-
Step 5: N-Alkylation and N-Acylation (Parallel Synthesis)
This is the key diversification step and is best performed in a parallel synthesis format using a multi-well plate.
-
Protocol for N-Alkylation:
-
To each well of a reaction block, add a solution of the deprotected spirocyclic amine salt (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 eq.).
-
Add a solution of a diverse set of alkylating agents (e.g., alkyl halides, benzyl halides, 1.1 eq.) to each well.
-
Seal the reaction block and heat to 50-80 °C for 4-16 hours.
-
After cooling, the reaction mixtures can be purified by parallel HPLC.
-
-
Protocol for N-Acylation:
-
To each well containing the deprotected amine salt and a base (as above), add a solution of a diverse set of acylating agents (e.g., acyl chlorides, sulfonyl chlorides, 1.1 eq.) at 0 °C.
-
Allow the reactions to warm to room temperature and stir for 2-6 hours.
-
Purify the products using parallel HPLC.
-
| Building Block Class | Examples | Rationale for Inclusion |
| Alkyl Halides | Methyl iodide, ethyl bromide, propyl iodide | Probes for small alkyl group tolerance. |
| Benzyl Halides | Benzyl bromide, 4-fluorobenzyl chloride | Introduces aromatic rings for potential π-stacking interactions. |
| Heterocyclic Halides | 2-(chloromethyl)pyridine, 3-(bromomethyl)thiophene | Introduces heteroatoms for hydrogen bonding and improved solubility. |
| Acyl Chlorides | Acetyl chloride, benzoyl chloride | Introduces amide functionality, a common feature in drugs. |
| Sulfonyl Chlorides | Methanesulfonyl chloride, benzenesulfonyl chloride | Introduces sulfonamides, which are stable and can act as hydrogen bond donors/acceptors. |
Table 1: Examples of Building Blocks for Library Diversification.
Library Quality Control and Characterization
Ensuring the identity, purity, and quantity of each compound in a library is crucial for the reliability of screening data.[5][6]
Caption: Quality control workflow for the synthesized library.
-
High-Throughput Analysis:
-
LC-MS: Each compound in the library should be analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight of the desired product and to assess its purity.
-
NMR: For a representative subset of the library (e.g., 5-10%), full characterization by ¹H and ¹³C NMR should be performed to confirm the structure of the spirocyclic scaffold and the success of the diversification reaction.[6]
-
-
Purification:
-
Parallel HPLC: Preparative high-performance liquid chromatography is the method of choice for purifying combinatorial libraries. Each compound is purified to a desired level (typically >90% or >95%).
-
-
Quantification and Plating:
-
After purification, the compounds are typically dissolved in DMSO to a known concentration. The exact concentration can be determined using methods like quantitative NMR (qNMR) or by weighing the dried samples. The library is then plated into multi-well plates ready for biological screening.
-
Conclusion
The this compound scaffold holds significant promise for the discovery of novel therapeutic agents. The synthetic protocols and design principles outlined in this application note provide a clear and actionable guide for the construction of high-quality compound libraries based on this important structural motif. By systematically exploring the chemical space around this scaffold, researchers can unlock new opportunities in drug discovery.
References
- Almansour, A. I., et al. (2020). Synthesis and biological evaluation of spiropiperidine derivatives attached with pyrrolizine and pyrrolidine motifs. Journal of King Saud University - Science, 32(1), 843-850.
- De B, I. K. (Ed.). (2003).
-
García-López, M. T., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available at: [Link]
-
Guo, T. (Ed.). (2003). Analysis and Purification Methods in Combinatorial Chemistry. Wiley. Available at: [Link]
-
Kumar, R., et al. (2018). Synthesis of piperidone grafted spiroheterocycles. ResearchGate. Available at: [Link]
-
Nieto, M. J., et al. (2007). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry, 9(3), 453–457. Available at: [Link]
-
Parameswarappa, S. G., & Pigge, F. C. (2012). Intramolecular cyclization manifolds of 4-alkylpyridines bearing ambiphilic side chains: construction of spirodihydropyridines or benzylic cyclization via anhydrobase intermediates. The Journal of Organic Chemistry, 77(18), 8038–8048. Available at: [Link]
-
Rodríguez-Matsui, H., et al. (2025). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. ResearchGate. Available at: [Link]
- Sánchez, J. P., et al. (1997). Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. Die Pharmazie, 52(11), 843-847.
-
Semeno, V. V., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Organic Chemistry Frontiers. Available at: [Link]
-
Smith, A. B., et al. (2010). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic Letters, 12(7), 1556–1559. Available at: [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]
-
Witschel, M., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]
- Yadav, J. S., et al. (2010).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. wiley.com [wiley.com]
Application Notes & Protocols: The 4-Oxa-1-azaspiro[5.5]undecane Scaffold as a Novel Platform for CNS Drug Discovery
Introduction: Navigating the Complexities of CNS Drug Discovery with Novel Scaffolds
The development of effective therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in modern medicine. The intricate nature of the brain, coupled with the restrictive blood-brain barrier (BBB), necessitates the exploration of novel chemical matter possessing unique pharmacological and pharmacokinetic properties.[1][2] Traditional "flat" aromatic compounds, while historically successful, often suffer from poor solubility, metabolic liabilities, and off-target effects.
In recent years, there has been a paradigm shift towards embracing three-dimensional (3D) molecular architectures to overcome these limitations. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly promising platforms.[3][4] Their inherent rigidity reduces conformational entropy, potentially leading to enhanced binding affinity and selectivity for biological targets.[3] The increased fraction of sp³-hybridized carbons (Fsp³) in these scaffolds often correlates with improved solubility and metabolic stability, key attributes for successful CNS drug candidates.[3][4]
This guide introduces the 4-Oxa-1-azaspiro[5.5]undecane scaffold as a versatile and underexplored platform for CNS drug discovery. We will provide a comprehensive overview, from a proposed synthetic strategy to a detailed cascade of in vitro and in vivo evaluation protocols, designed to empower researchers to unlock the therapeutic potential of this promising chemical starting point. While direct literature on this specific isomer is nascent, the principles outlined herein are derived from extensive research on related oxa-azaspirocycles and established CNS drug discovery paradigms.[5][6][7]
Part I: Synthesis and Library Generation
Rationale for a Versatile Synthetic Approach
The foundation of any scaffold-based drug discovery program is a robust and flexible synthetic route. The ability to readily introduce chemical diversity at multiple positions on the this compound core is paramount for establishing meaningful Structure-Activity Relationships (SAR). The following proposed synthesis is designed to be adaptable, allowing for the generation of a diverse chemical library for comprehensive screening. This strategy is adapted from methodologies reported for analogous spirocyclic systems.[5][7]
Proposed Synthetic Protocol: Synthesis of this compound Analogs
Principle: This multi-step synthesis begins with the construction of a key piperidine intermediate, followed by an intramolecular cyclization to form the spirocyclic core. Subsequent functionalization allows for the introduction of diverse chemical moieties.
Step 1: Synthesis of the Piperidine Intermediate
-
Reaction: Start with commercially available 1-Boc-4-piperidone.
-
Reagents: 3-Buten-1-ol, Triflic acid (TfOH).
-
Procedure: a. Dissolve 1-Boc-4-piperidone in a suitable solvent such as dichloromethane (DCM). b. Cool the solution to 0°C. c. Add 3-buten-1-ol, followed by the dropwise addition of Triflic acid. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction with a saturated solution of sodium bicarbonate. f. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting intermediate by column chromatography.
Step 2: Intramolecular Cyclization to Form the Spirocyclic Core
-
Reaction: Intramolecular oxymercuration-demercuration.
-
Reagents: Mercury(II) trifluoroacetate (Hg(TFA)₂), Sodium borohydride (NaBH₄).
-
Procedure: a. Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF). b. Add Hg(TFA)₂ and stir at room temperature for 4-6 hours. c. Cool the reaction to 0°C and add a solution of NaBH₄ in 3M NaOH. d. Stir for 1 hour, then extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. f. Purify the Boc-protected this compound core by column chromatography.
Step 3: N-Deprotection and Derivatization
-
Reaction: Removal of the Boc protecting group.
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in dioxane.
-
Procedure: a. Dissolve the purified spirocycle from Step 2 in DCM. b. Add TFA and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC). c. Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. d. The resulting amine salt can be used directly or neutralized for subsequent reactions.
Step 4: N-Alkylation/Arylation (Example of Derivatization)
-
Reaction: Reductive amination or Buchwald-Hartwig amination.
-
Reagents for Reductive Amination: Desired aldehyde or ketone, Sodium triacetoxyborohydride (STAB).
-
Procedure: a. Dissolve the deprotected spirocycle from Step 3 in dichloroethane (DCE). b. Add the desired aldehyde or ketone and a mild acid (e.g., acetic acid). c. Add STAB portion-wise and stir at room temperature for 12-24 hours. d. Quench with saturated sodium bicarbonate solution and extract with DCM. e. Purify the final N-substituted this compound derivative by column chromatography or preparative HPLC.
Caption: Proposed synthetic workflow for generating a library of this compound analogs.
Part II: In Vitro Evaluation Cascade
Rationale for a Tiered Screening Approach
A systematic, multi-tiered in vitro screening cascade is essential for efficiently identifying and prioritizing compounds with the most promising therapeutic potential. This approach allows for the rapid assessment of a large library of compounds in primary assays, followed by more detailed characterization of the most active "hits." This strategy conserves resources and focuses efforts on compounds with the highest probability of success in later-stage development.
Caption: A tiered workflow for the in vitro evaluation of CNS drug candidates.
Protocol 1: Primary Screening - CNS Receptor Binding Assays
Principle: To identify which compounds in the library interact with known CNS targets, a broad panel of radioligand binding assays is employed. This high-throughput method measures the displacement of a known radioactive ligand from its receptor by the test compound, allowing for the determination of binding affinity (Ki).
Methodology:
-
Target Selection: Utilize a commercial service or an in-house platform to screen against a panel of at least 40-50 CNS-relevant receptors, including but not limited to:
-
GPCRs: Opioid (μ, δ, κ), Dopamine (D1-D5), Serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.), Adrenergic (α₁, α₂, β), Muscarinic (M1-M5).
-
Ion Channels: NMDA, AMPA, GABAₐ receptors.
-
Transporters: DAT, SERT, NET.
-
-
Assay Conditions: a. Prepare stock solutions of test compounds in DMSO (typically 10 mM). b. Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any compounds causing >50% inhibition of radioligand binding. c. For compounds showing significant activity, perform a dose-response curve (e.g., 8-point, half-log dilutions) to determine the IC₅₀ value.
-
Data Analysis: a. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation. b. "Hits" are typically defined as compounds with a Ki < 1 µM for one or more targets.
Protocol 2: In Vitro ADME-Tox Profiling
Principle: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for CNS drug discovery.[8] Poor properties in these areas are a major cause of clinical trial failure.
A. Blood-Brain Barrier (BBB) Permeability - Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA-BBB assay is a non-cell-based, high-throughput method to predict passive diffusion across the BBB.[1] A lipid-infused artificial membrane separates a donor and an acceptor well.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).
-
Donor Solution: Prepare test compounds in a buffer solution at a known concentration (e.g., 100 µM) in the donor plate.
-
Assay Assembly: Place the lipid-coated filter plate onto the donor plate, and add buffer to the acceptor wells on top.
-
Incubation: Incubate the "sandwich" plate for 4-16 hours at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe). Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high potential for BBB penetration.
B. Metabolic Stability - Liver Microsomal Stability Assay
Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver. High metabolic instability can lead to poor bioavailability and a short half-life in vivo.
Methodology:
-
Reaction Mixture: In a 96-well plate, combine liver microsomes (human or rat), NADPH (a necessary cofactor), and the test compound in a phosphate buffer.
-
Incubation: Incubate the plate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).
| Parameter | Interpretation |
| t½ > 30 min | High Stability |
| t½ 10-30 min | Moderate Stability |
| t½ < 10 min | Low Stability |
Part III: In Vivo Characterization
Rationale for In Vivo Studies
While in vitro assays provide crucial data on a compound's activity and properties, they cannot fully replicate the complex biological environment of a living organism. In vivo studies are essential to assess a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy in a disease model, and overall safety profile.[9][10]
Protocol 1: Rodent Pharmacokinetic (PK) Study
Principle: A preliminary PK study in rodents (typically rats or mice) provides essential information on a compound's bioavailability, half-life, and, critically for CNS drugs, its ability to penetrate the brain.
Methodology:
-
Animal Dosing: Administer the test compound to a cohort of rodents via both intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Brain Tissue Collection: At the final time point, euthanize the animals and collect the brains.
-
Sample Processing: Separate plasma from the blood samples. Homogenize the brain tissue.
-
Quantification: Extract the compound from the plasma and brain homogenates and quantify the concentration using LC-MS/MS.
-
Data Analysis:
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
-
Determine the brain-to-plasma concentration ratio (Kp) as a measure of BBB penetration. A Kp > 1 is often desired for centrally-acting drugs.
-
Protocol 2: Preliminary Safety Pharmacology - Irwin Test
Principle: The Irwin test, or Functional Observational Battery (FOB), is a standardized procedure to assess the overt effects of a novel compound on behavior and physiological functions in rodents.[11] It provides a broad screen for potential CNS-related side effects.
Methodology:
-
Dosing: Administer the test compound at three different dose levels (low, medium, high) to separate groups of mice or rats. Include a vehicle control group.
-
Observation: At specified time points post-dosing (e.g., 30 min, 1, 2, 4 hours), a trained observer scores the animals for a wide range of parameters, including:
-
Behavioral: Alertness, grooming, locomotor activity, stereotypy.
-
Neurological: Tremors, convulsions, gait, reflexes (e.g., pinna, righting reflex).
-
Autonomic: Salivation, pupil size, body temperature.
-
-
Data Analysis: Compare the scores of the drug-treated groups to the vehicle control group to identify any dose-dependent effects or adverse events. This helps to establish a maximum tolerated dose (MTD) for subsequent efficacy studies.
Hypothetical Data Summary for Lead Optimization
The table below illustrates how data from the entire evaluation cascade can be integrated to guide lead optimization.
| Compound ID | Target Ki (nM) | Functional Activity | PAMPA Pe (10⁻⁶ cm/s) | Microsomal t½ (min) | In Vivo Kp (Brain/Plasma) | Comments |
| Scaffold-001 | 550 (5-HT₂ₐ) | Antagonist | 5.2 | 45 | 1.5 | Good starting point. Moderate potency. |
| Scaffold-005 | 25 (5-HT₂ₐ) | Antagonist | 6.1 | 8 | 0.8 | Potent but metabolically unstable. Low brain penetration. |
| Scaffold-012 | 40 (5-HT₂ₐ) | Antagonist | 4.8 | 38 | 2.1 | Lead Candidate. Balanced profile with good potency, stability, and brain penetration. |
Part IV: Data Interpretation and Lead Optimization
The ultimate goal of this comprehensive evaluation is to build a robust Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR). By analyzing how specific chemical modifications to the this compound scaffold affect biological activity and ADME-Tox properties, researchers can make informed decisions to guide the next round of chemical synthesis.
This iterative cycle of design -> synthesize -> test -> analyze is the cornerstone of modern medicinal chemistry. For example, if a series of analogs shows high potency but poor metabolic stability (like Scaffold-005), synthetic efforts can be focused on modifying the parts of the molecule identified as metabolic "soft spots." Conversely, if potency is low but physicochemical properties are excellent, modifications will target enhancing the interaction with the biological target. Through this logical, data-driven process, the this compound scaffold can be systematically optimized from a chemical starting point into a promising clinical candidate for treating CNS disorders.
References
-
Selvita. In Vivo Neuroscience Models. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
-
NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]
-
MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. [Link]
-
Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]
-
Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
-
NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. [Link]
-
Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening. [Link]
-
ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
ProQuest. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]
-
ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
PubMed. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]
-
Amanote Research. (PDF) Synthesis and Structure-Activity Studies of a Series. [Link]
-
MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]
-
NIH. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]
-
PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. [Link]
-
Frontiers. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. [Link]
-
ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
-
PubMed. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. [Link]
-
PubMed. (2004). Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds: a novel approach for CNS drug discovery. [Link]
Sources
- 1. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 2. medical.researchfloor.org [medical.researchfloor.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. selvita.com [selvita.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxa-1-azaspiro[5.5]undecane
Welcome to the technical support center for the synthesis of 4-Oxa-1-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity products.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, however, can present challenges that lead to suboptimal yields and purification difficulties. This guide provides in-depth troubleshooting advice based on established synthetic routes and mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during the synthesis of this compound and its derivatives.
FAQ 1: My overall yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors, often related to the specific synthetic route employed. Let's break down the common culprits for two primary synthetic strategies.
Scenario A: Multi-Step Synthesis from N-Substituted-4-piperidone
This common route involves several transformations, each with potential pitfalls. A typical sequence involves epoxidation of the piperidone, followed by ring-opening, and subsequent intramolecular cyclization.
-
Suboptimal Reaction Conditions : Temperature, reaction time, and reactant concentrations are critical at each step.[1] For instance, the intramolecular cyclization to form the spiro-heterocycle is often sensitive to the base and temperature used.
-
Purity of Reagents and Solvents : Impurities in starting materials or solvents can lead to unwanted side reactions. Ensure all reagents are of high purity and solvents are anhydrous, especially for steps involving strong bases or water-sensitive intermediates.
-
Atmospheric Moisture and Oxygen : Many organometallic reagents and strong bases used in these syntheses are sensitive to air and moisture.[1] Employing inert atmosphere techniques (e.g., using nitrogen or argon) is crucial.
-
Inefficient Mixing : In heterogeneous reactions, such as those involving a solid base in a liquid, vigorous stirring is essential for good reaction rates and yields.[1]
-
Product Decomposition : The desired spirocyclic product might be unstable under the reaction or workup conditions.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify if the product is degrading over time.
Scenario B: Prins-Type Cyclization
The Prins cyclization offers a more convergent approach to the 1-oxa-9-azaspiro[5.5]undecane scaffold.[2] However, this reaction can also be challenging to optimize.
-
Lewis Acid Choice and Stoichiometry : The choice and amount of Lewis acid are critical. Different Lewis acids can lead to different product distributions and yields.
-
Substrate Stability : The starting materials for the Prins cyclization can be prone to decomposition or side reactions under acidic conditions.
-
Formation of Side Products : The carbocation intermediates in the Prins reaction can undergo rearrangements or elimination reactions, leading to a mixture of products.
FAQ 2: I am seeing multiple spots on my TLC after the intramolecular cyclization step. What are the likely side products?
In a multi-step synthesis starting from a 4-piperidone derivative, the intramolecular cyclization is a critical step. The formation of multiple products often indicates incomplete reaction or the formation of isomers or byproducts.
-
Unreacted Starting Material : The most straightforward reason for an extra spot is unreacted starting material. If the reaction has not gone to completion, you will see both your starting material and your product on the TLC plate.
-
Elimination Products : Instead of intramolecular cyclization, the intermediate may undergo an elimination reaction, particularly if the reaction is run at too high a temperature or with a non-hindered base.
-
Intermolecular Reactions : At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomers.
-
Stereoisomers : If your starting material has stereocenters, or if new stereocenters are formed during the reaction, you may obtain a mixture of diastereomers, which could appear as separate spots on TLC.
FAQ 3: The Prins cyclization is giving me a complex mixture of products. How can I improve the selectivity?
The Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives is a powerful but sometimes unselective reaction.[3][4]
-
Optimize the Catalyst : The choice of catalyst is crucial. Experiment with different Lewis acids (e.g., BF₃·OEt₂, InCl₃, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) to find the one that gives the best selectivity for your substrate.
-
Control the Temperature : Running the reaction at a lower temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.
-
Solvent Effects : The polarity of the solvent can influence the stability of the carbocation intermediates and thus the reaction pathway. Screen a range of solvents from nonpolar (e.g., dichloromethane, toluene) to more polar (e.g., acetonitrile).
-
Substrate Design : The structure of the starting materials can have a significant impact on the outcome of the Prins cyclization. Modifying the protecting groups or the substituents on the aldehyde can help steer the reaction towards the desired product.
Optimized Experimental Protocol: Multi-Step Synthesis of N-Boc-4-Oxa-1-azaspiro[5.5]undecane
This protocol is based on a versatile route used for the synthesis of similar spiro-heterocycles and is a good starting point for optimization.[1]
Step 1: Epoxidation of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 equiv).
-
Cool the mixture to 0 °C and add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the epoxide.
Step 2: Ring-opening of the Epoxide with Ethanolamine
-
In a sealed tube, dissolve the epoxide from Step 1 (1.0 equiv) in ethanolamine (10 equiv).
-
Heat the mixture to 80-90 °C for 24 hours.
-
Cool the reaction to room temperature and remove the excess ethanolamine under high vacuum.
-
The crude amino alcohol is often used in the next step without further purification.
Step 3: Intramolecular Cyclization
-
Dissolve the crude amino alcohol from Step 2 (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add potassium tert-butoxide (2.5 equiv, 1.0 M solution in THF) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain N-Boc-4-Oxa-1-azaspiro[5.5]undecane.
| Parameter | Step 1: Epoxidation | Step 2: Ring Opening | Step 3: Cyclization |
| Solvent | Anhydrous DMSO | Neat Ethanolamine | Anhydrous THF |
| Reagents | Trimethylsulfoxonium iodide, NaH | Ethanolamine | Potassium tert-butoxide |
| Temperature | 0 °C to RT | 80-90 °C | -78 °C to RT |
| Reaction Time | 12-16 hours | 24 hours | 12 hours |
| Typical Yield | 70-85% | 85-95% | 50-70% |
Visualizing the Synthesis and Troubleshooting
Workflow for the Multi-Step Synthesis
Caption: Multi-step synthesis of N-Boc-4-Oxa-1-azaspiro[5.5]undecane.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
-
P. et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 2019. [Link]
-
Reddy, B. V. S. et al. Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 2014. [Link]
- BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support, 2025.
-
Ji, S.-J., Wang, X.-S. et al. Synthesis of spiro[cyclohexanone-oxindoles/pyrazolones]. ResearchGate, 2017. [Link]
-
Krasavin, M. et al. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 2024. [Link]
-
PubChem. This compound. PubChem, 2023. [Link]
-
Reddy, B. V. S. et al. Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 2014. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 3. Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
challenges in the stereoselective synthesis of 4-Oxa-1-azaspiro[5.5]undecane
Answering the user's request.## Technical Support Center: Stereoselective Synthesis of 4-Oxa-1-azaspiro[5.5]undecane
Prepared by the Office of the Senior Application Scientist
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of the this compound scaffold. This N,O-spiroaminal motif is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1][2] However, its synthesis, particularly the control of stereochemistry at the spirocyclic center, presents significant challenges.
This document provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data-driven insights to navigate common hurdles and optimize your synthetic strategy.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Issue 1: Low or No Product Yield in Spirocyclization
Q1: My acid-catalyzed spirocyclization to form the this compound core is resulting in very low conversion or fails completely. What are the primary causes and how can I troubleshoot this?
A1: Low to nonexistent yield is a frequent problem that typically points to issues with substrate reactivity, reaction conditions, or catalyst efficacy.[3] A systematic approach is crucial for diagnosis.
-
Causality and Solutions:
-
Inadequate Electrophilicity/Activation: The key cyclization step often involves the formation of an N-acyliminium ion or an oxocarbenium ion intermediate, which must be sufficiently electrophilic to be attacked by the nucleophile (either the hydroxyl group or the nitrogen-bearing ring).[4] If this intermediate doesn't form efficiently, the reaction stalls.
-
Solution: The choice and concentration of the acid catalyst are critical.[5] Screen a panel of Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂, Cu(OTf)₂). For sensitive substrates, milder acids should be tested first. Sometimes, moving from catalytic to stoichiometric amounts of a weaker acid can drive the reaction.[6]
-
-
Reversibility and Unfavorable Equilibrium: Spiroketalization and spiroaminal formation are often reversible processes.[7] If the equilibrium does not favor the spirocyclic product, yields will be low. The formation of the spiroaminal is generally under thermodynamic control, but unfavorable steric interactions in the product can shift the equilibrium back to the acyclic precursor.
-
Solution: Ensure the removal of water, a common byproduct of the condensation step leading to the iminium ion intermediate.[8] This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using an anhydrous solvent system.
-
-
Substrate Decomposition: Harsh acidic conditions or high temperatures can lead to the degradation of starting materials or the desired product.[3]
-
Solution: Begin by running the reaction at a lower temperature and gradually increasing it. Monitor the reaction by TLC or LC-MS to check for the appearance of decomposition products. If decomposition is observed, switch to a milder acid catalyst or explore alternative, non-acidic cyclization methods.
-
-
Poor Nucleophilicity of the Attacking Group: If the cyclization relies on an intramolecular attack from a hydroxyl group, its nucleophilicity can be diminished by strong protonation under highly acidic conditions.
-
Solution: Modulate the acidity (pKa) of the reaction medium. A solvent screen can also be beneficial; switching to a more polar aprotic solvent might enhance the nucleophilicity of the attacking species.
-
-
Issue 2: Poor Diastereoselectivity at the Spirocenter
Q2: My reaction produces the this compound product, but as a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A2: Controlling the stereochemistry at the anomeric spirocenter is a central challenge in spiroketal and spiroaminal synthesis.[7] The observed ratio of diastereomers is a result of the balance between kinetic and thermodynamic control.
-
Causality and Solutions:
-
Thermodynamic vs. Kinetic Control: Many spirocyclization reactions are reversible and yield the thermodynamically most stable diastereomer upon equilibration.[9] This stability is often governed by stereoelectronic effects, primarily the anomeric effect, which favors the conformer where an oxygen lone pair is anti-periplanar to the C-N σ* orbital. If reaction conditions allow for equilibration, the thermodynamic product will dominate. A 1:1 mixture often suggests that either there is little thermodynamic difference between the diastereomers or the reaction is under kinetic control and the transition states leading to both products are of similar energy.
-
Solution (Favoring Thermodynamic Product): Increase the reaction time and/or temperature to allow the initial kinetic product mixture to equilibrate to the more stable diastereomer. The choice of a Brønsted acid can also promote this epimerization process.[10][11]
-
Solution (Favoring Kinetic Product): Run the reaction at lower temperatures to prevent equilibration. The use of specific Lewis acids or organocatalysts can sometimes favor the formation of a single diastereomer under kinetic control.[9]
-
-
Substrate Control: The stereochemistry of existing chiral centers in the acyclic precursor can strongly influence the facial selectivity of the cyclization, a phenomenon known as 1,3-diaxial interactions or Felkin-Anh-type control.
-
Solution: Modify the steric bulk of substituents near the reacting centers. For instance, introducing a bulkier protecting group on a nearby alcohol can direct the cyclization to avoid steric clash, thereby favoring one diastereomer.
-
-
Catalyst-Control: Chiral catalysts can create a chiral environment around the substrate, lowering the energy of the transition state for the formation of one diastereomer over the other.[12]
-
Solution: Employ chiral Brønsted acids (e.g., chiral phosphoric acids) or chiral Lewis acids. This approach is particularly powerful for achieving high diastereo- and enantioselectivity simultaneously.
-
-
Issue 3: Difficulty Achieving High Enantioselectivity
Q3: I am attempting an asymmetric synthesis using a chiral catalyst, but the enantiomeric excess (ee) of my this compound product is low. What factors could be responsible?
A3: Low enantioselectivity in a catalytic asymmetric reaction points to an inefficient transfer of chirality from the catalyst to the substrate during the stereochemistry-determining step.
-
Causality and Solutions:
-
Poor Catalyst-Substrate Interaction: The chiral catalyst must bind to the substrate in a well-defined manner to effectively shield one face of the reactive intermediate.
-
Solution: The structure of the catalyst is paramount. Screen a library of chiral ligands or catalysts with varied steric and electronic properties. For example, in metal-catalyzed reactions, modifying the ligand's bite angle or the bulk of its substituents can dramatically improve ee.[13] In organocatalysis, catalysts with different hydrogen-bonding capabilities or steric hindrance can be tested.[12]
-
-
Background Uncatalyzed Reaction: A non-selective background reaction, often catalyzed by trace acid or even the solvent, can compete with the desired chiral pathway, leading to a racemic product and eroding the overall ee.
-
Solution: Lower the reaction temperature to slow down the uncatalyzed pathway, which typically has a higher activation energy. Ensure all reagents and solvents are scrupulously purified and dried. The addition of a non-nucleophilic base (e.g., a hindered proton sponge) can sometimes be used to quench stray protons without interfering with the catalyst.
-
-
Product Epimerization: If the newly formed stereocenter is labile under the reaction conditions, the enantiopure product can racemize over time.
-
Solution: Monitor the reaction's ee over time. If it decreases after reaching a maximum, it indicates product racemization. In such cases, stop the reaction earlier or switch to milder conditions (lower temperature, less acidic catalyst) for the workup and purification steps.
-
-
Experimental Protocols & Data
Protocol 1: General Procedure for Acid-Catalyzed Diastereoselective Spiroaminal Formation
This protocol is a representative example for the cyclization of an amino alcohol precursor to form the spiroaminal core. This is a generalized procedure and must be optimized for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the acyclic amino alcohol precursor (1.0 eq).
-
Solvation: Dissolve the precursor in a suitable anhydrous solvent (e.g., CH₂Cl₂, Toluene, or MeCN) to a concentration of 0.1 M.
-
Catalyst Addition: At 0 °C, add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq). Other acids like p-TsOH (0.2 eq) or BF₃·OEt₂ (1.1 eq) can be screened.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. For thermodynamic control, heating may be required.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the diastereomers.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.
Data Presentation: Impact of Catalyst on Spirocyclization
The following table summarizes hypothetical but representative results from screening different acid catalysts for a spirocyclization reaction, illustrating how catalyst choice can affect yield and diastereoselectivity.
| Entry | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | TFA (1.1) | CH₂Cl₂ | 25 | 12 | 75 | 3:1 |
| 2 | p-TsOH (0.2) | Toluene | 80 | 8 | 88 | 8:1 |
| 3 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | 0 to 25 | 6 | 65 | 1.5:1 |
| 4 | Sc(OTf)₃ (0.1) | MeCN | 25 | 24 | 50 | 5:1 |
Table 1: Catalyst screening for diastereoselective spiroaminal synthesis.
Visual Diagrams and Workflows
Troubleshooting Workflow for Low Spirocyclization Yield
This diagram outlines a logical decision-making process for addressing low-yield reactions.
Caption: A decision tree for troubleshooting low yields in spirocyclization reactions.
Mechanism: Thermodynamic vs. Kinetic Control in Spiroaminal Formation
This diagram illustrates the mechanistic pathway and the origin of diastereoselectivity.
Caption: Energy profile showing kinetic versus thermodynamic control pathways.
References
-
Chen, Y., Yan, H., Zheng, H., Deng, W.-P., Li, Z., & Yang, W.-L. (2024). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers, 11(23), 5831-5840. [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. Retrieved from ResearchGate. [Link]
-
Dalla, V., & Pale, P. (1992). Diastereoselective synthesis of spiroketals via radical cyclization. Tetrahedron Letters, 33(51), 7857–7860. [Link]
-
Li, Q., et al. (2023). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers. [Link]
-
Chen, Y., et al. (2024). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers. [Link]
-
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]
-
Paley, R. S., et al. (2010). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters, 12(22), 5267–5269. [Link]
-
Gualandi, A., et al. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 29(4), 100. [Link]
-
Cativiela, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Wang, Y., et al. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications. [Link]
-
eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2024). Green Chemistry. [Link]
-
Cativiela, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
-
Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227–256. [Link]
-
Riela, S., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-333. [Link]
-
Basak, A. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Letters in Organic Chemistry, 5(4), 244-256. [Link]
-
ProQuest. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from ProQuest. [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
Paquette, L. A., et al. (2023). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Smith, A. B., et al. (2017). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Angewandte Chemie International Edition, 56(29), 8493-8497. [Link]
-
ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2012). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 77(20), 9226–9232. [Link]
-
ResearchGate. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from ResearchGate. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from ResearchGate. [Link]
-
ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]
-
Yin, H., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 74, 128925. [Link]
-
Wang, G., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[11][14]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(10), 2465. [Link]
-
Yin, H., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from ResearchGate. [Link]
Sources
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties | MDPI [mdpi.com]
- 13. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Oxa-1-azaspiro[5.5]undecane Diastereomers
Welcome to the technical support center for the purification of 4-Oxa-1-azaspiro[5.5]undecane diastereomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of spirocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of separating these challenging stereoisomers.
Introduction: The Challenge of Spirocyclic Diastereomers
The this compound scaffold is a valuable structural motif in medicinal chemistry. The synthesis of this and related spirocycles often results in a mixture of diastereomers. Due to their three-dimensional complexity, these diastereomers can exhibit distinct biological activities, making their efficient separation a critical step in drug discovery and development.
Unlike enantiomers, diastereomers possess different physical and chemical properties, which allows for their separation using standard achiral chromatography techniques.[1][2][3] However, the subtle structural differences between diastereomers often make achieving baseline resolution a significant challenge, requiring careful method development and optimization. This guide will walk you through the principles and practical steps to achieve this separation.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound diastereomers.
Issue 1: Poor or No Resolution of Diastereomer Peaks
Question: My diastereomers are co-eluting as a single peak or showing very poor resolution (Rs < 1.0) on my HPLC/Flash chromatography system. What should I do?
Answer: This is a selectivity problem, meaning the chosen chromatographic conditions do not sufficiently differentiate between the two diastereomers. The primary goal is to alter the mobile and/or stationary phase to enhance the differential interactions.
Root Causes & Recommended Actions:
-
Inadequate Mobile Phase Selectivity: The solvent system is the most straightforward parameter to adjust.[1]
-
Action 1: Change Solvent Composition. If you are using a standard mobile phase like Hexane/Ethyl Acetate in normal phase, systematically vary the ratio. If that fails, switch one of the solvents. For example, replacing Ethyl Acetate with isopropanol (IPA) or dichloromethane (DCM) can dramatically alter selectivity. In reversed-phase, switching between acetonitrile and methanol can also be effective, as they have different interactions (dipole moments, hydrogen bonding capabilities).[4]
-
Action 2: Introduce an Additive/Modifier. Small amounts of an acidic or basic modifier can significantly impact selectivity, especially for ionizable compounds like amines. For the azaspiro[5.5]undecane core, adding a small percentage (e.g., 0.1%) of triethylamine (TEA) or diethylamine (DEA) in normal phase can improve peak shape and may enhance resolution by deactivating acidic sites on the silica surface. For reversed-phase, formic acid or trifluoroacetic acid (TFA) can be used.
-
-
Incorrect Stationary Phase: If mobile phase adjustments are insufficient, the stationary phase chemistry is the next critical variable.[1][4]
-
Action 1: Switch Achiral Column Type. Diastereomers can be separated on standard achiral columns.[1] If you are using standard silica, consider a diol- or cyano-bonded phase for normal phase chromatography. For reversed-phase, if a C18 column fails, try a Phenyl-Hexyl or a Polar-Embedded phase. These columns offer different retention mechanisms (e.g., π-π interactions) that can resolve closely eluting compounds.[5]
-
Action 2: Consider a Chiral Stationary Phase (CSP). While not always necessary for diastereomers, CSPs can exhibit high selectivity.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and can be used in normal phase, polar organic, or reversed-phase modes.[6][7] This approach is often successful when achiral methods fail.
-
Issue 2: Significant Peak Tailing
Question: My peaks are showing significant tailing, which is affecting my resolution and purity assessment. What is causing this?
Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or issues with the column itself.
Root Causes & Recommended Actions:
-
Strong Analyte-Silanol Interactions: The basic nitrogen in the azaspiro[5.5]undecane core can interact strongly with acidic silanol groups on the surface of silica gel, leading to tailing.
-
Action 1: Add a Basic Modifier. As mentioned above, adding 0.1-0.5% of an amine like triethylamine (TEA) to the mobile phase will compete for the active silanol sites, leading to more symmetrical peaks.
-
Action 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing tailing with basic compounds.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Action: Reduce the injection volume or the concentration of the sample.[8]
-
-
Column Degradation: The column may be contaminated or have developed a void at the inlet.
-
Action: Flush the column with a strong solvent (e.g., isopropanol for reversed-phase).[8] If the problem persists, try reversing the column and flushing, or replace the column frit if possible. If a void is suspected, the column may need to be replaced.
-
Issue 3: Low Recovery After Purification
Question: I've achieved good separation, but my product recovery after column chromatography is very low. Where is my compound going?
Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound during the purification process.
Root Causes & Recommended Actions:
-
Irreversible Adsorption: The basic nature of the analyte can cause it to bind irreversibly to acidic sites on the silica gel.
-
Action 1: Deactivate the Stationary Phase. Before loading your sample, pre-treat the column by flushing it with a mobile phase containing a basic additive like TEA. This helps to passivate the active sites.
-
Action 2: Change Stationary Phase. Consider using a less acidic stationary phase, such as alumina or a bonded phase like Diol.
-
-
Sample Degradation on Column: Some compounds are sensitive to the acidic nature of silica gel.
-
Action: Neutralize the crude sample before loading if it is in an acidic state. Run the chromatography as quickly as possible to minimize contact time. Using a less acidic stationary phase can also mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: Do I need a chiral column to separate diastereomers? A1: Not necessarily. Because diastereomers have different physical properties, they can often be separated on standard achiral stationary phases like silica, C18, or Phenyl columns.[1][2][9] A chiral stationary phase (CSP) is only required for the separation of enantiomers, which have identical physical properties in an achiral environment.[2] However, CSPs can sometimes provide unique selectivity for difficult diastereomeric separations.[5]
Q2: What is the best starting point for method development? Normal phase or reversed-phase? A2: The choice depends on the overall polarity of your this compound derivative.
-
Normal Phase (e.g., Silica or Diol column with Hexane/Ethyl Acetate): This is often a good starting point for moderately polar, organic-soluble molecules. It is the most common mode for preparative flash chromatography.
-
Reversed-Phase (e.g., C18 column with Water/Acetonitrile): This is ideal for more polar compounds or when working with analytical HPLC-MS, as the mobile phases are MS-compatible.
A good practice is to screen both modes using Thin Layer Chromatography (TLC) for normal phase or analytical HPLC for reversed-phase to quickly assess which mode offers better selectivity.
Q3: How can I improve the throughput of my diastereomer purification? A3: For larger scale purification, flash chromatography is preferred over preparative HPLC due to higher loading capacity and lower cost.[3] Supercritical Fluid Chromatography (SFC) is another excellent high-throughput technique for both analytical and preparative-scale separation of stereoisomers, often providing faster and more efficient separations than HPLC.[10]
Q4: How does temperature affect the separation? A4: Temperature can influence selectivity. Running the column at a different temperature (e.g., 40°C instead of ambient) can sometimes improve resolution.[1] However, be aware that elevated temperatures can also decrease retention times and potentially degrade sensitive compounds. It is a parameter worth exploring if mobile and stationary phase optimizations are not sufficient.
Experimental Workflow and Protocols
Workflow for Method Development
The diagram below illustrates a logical workflow for developing a robust purification method for your diastereomers.
Caption: A logical workflow for developing and scaling up a purification method for diastereomers.
Protocol 1: Analytical HPLC Screening (Reversed-Phase)
This protocol outlines a generic starting point for evaluating the separation of your diastereomers on a standard reversed-phase system.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm (or as appropriate for your compound's chromophore).
-
Injection Volume: 5 µL (of a ~1 mg/mL solution).
-
Analysis: Examine the chromatogram for any separation between potential diastereomer peaks. If baseline separation is not achieved, try a different column (e.g., Phenyl-Hexyl) or switch the organic modifier (Mobile Phase B) to methanol.
Protocol 2: Preparative Flash Chromatography (Normal Phase)
This protocol is for scaling up the purification after successful method development on TLC.
-
Stationary Phase: Silica gel, 40-63 µm.
-
Column Size: Select based on sample load (e.g., a 40g column for a 400-800 mg crude sample).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Mobile Phase: An optimized isocratic or gradient system determined from TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate with 0.1% Triethylamine).
-
Flow Rate: Adjust based on column size (e.g., 40 mL/min for a 40g column).
-
Fraction Collection: Collect fractions based on UV detection or timed intervals.
-
Analysis: Analyze collected fractions by TLC or HPLC to identify those containing the pure, separated diastereomers.
-
Post-Purification: Combine the pure fractions for each diastereomer and evaporate the solvent under reduced pressure.
Data Summary Table
When screening different columns, systematically record your results to make an informed decision.
| Column Type | Mobile Phase System | Resolution (Rs) | Peak Tailing (Asymmetry Factor) | Notes |
| C18 | ACN / H₂O + 0.1% FA | 0.8 | 1.5 | Partial separation, significant tailing. |
| Phenyl-Hexyl | ACN / H₂O + 0.1% FA | 1.6 | 1.1 | Baseline separation , good peak shape. |
| C18 | MeOH / H₂O + 0.1% FA | 0.6 | 1.4 | Worse resolution than with ACN. |
| Silica | Hex / EtOAc + 0.1% TEA | 1.2 | 1.2 | Good separation, suitable for flash. |
| Diol | Hex / EtOAc + 0.1% TEA | 1.7 | 1.0 | Excellent separation , best option for flash. |
This is an example table; your results will vary.
By following the structured troubleshooting advice and experimental protocols in this guide, you will be well-equipped to develop an efficient and robust method for the purification of your this compound diastereomers.
References
-
ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. Available from: [Link]
-
Chromatography Today. Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Available from: [Link]
-
ResearchGate. How can we separate diastereomers of larger organic moiety?. Available from: [Link]
-
IJSDR. Troubleshooting in HPLC: A Review. Available from: [Link]
-
ResearchGate. How to separate the diastereomer peak from main peak?. Available from: [Link]
-
Santai Technologies. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available from: [Link]
-
Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. santaisci.com [santaisci.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This resource is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex spirocyclic frameworks. Spirocycles, with their inherent three-dimensionality, are increasingly vital in medicinal chemistry.[1] However, their synthesis often presents unique challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the complexities of spirocyclization and enhance your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when developing and optimizing spirocyclization reactions.
Q1: What are the most critical initial parameters to consider when optimizing a spirocyclization reaction?
A: The success of a spirocyclization is highly dependent on a synergistic interplay of several factors. Initially, focus on:
-
Catalyst System: The choice of catalyst is paramount and can dictate the reaction pathway.[2][3] For metal-catalyzed reactions (e.g., Pd, Au, Ag, Ni), the metal center, ligand, and any additives are crucial.[2][4][5][6] For acid-catalyzed reactions, the strength and nature of the acid (Brønsted vs. Lewis) are key.[6]
-
Solvent: Solvent polarity and coordinating ability can dramatically influence reaction rates and even control regioselectivity.[7][8] A solvent screen is often a necessary first step. Common choices include toluene, dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).[9]
-
Temperature: Temperature affects reaction kinetics and can be used to control thermodynamic versus kinetic product formation.[10] Some reactions require significant thermal energy, while others proceed at low temperatures to enhance selectivity.[11]
-
Substrate Concentration: Concentration can impact reaction rates, especially for intermolecular processes, and can sometimes influence the formation of side products.
Q2: How do I choose an appropriate solvent for my spirocyclization?
A: Solvent selection is critical and should be approached systematically.[9]
-
Consult the Literature: Search for similar spirocyclization reactions to identify solvents that have proven effective.
-
Conduct a Solvent Screen: If literature precedent is scarce, perform small-scale parallel reactions using a range of solvents with varying polarities (e.g., nonpolar like toluene, polar aprotic like ACN or DMSO, and polar protic like ethanol, if compatible). Recent studies have shown that solvent polarity can be a simple yet powerful tool to switch the regioselectivity of a reaction, avoiding the need for complex catalysts.[7]
-
Consider Solute Stability and Solubility: Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. The solvent should also stabilize the transition state of the desired pathway.[8][12]
Q3: What is a typical catalyst loading range for a metal-catalyzed spirocyclization?
A: Catalyst loading can vary widely based on the efficiency of the catalytic system. A general starting point for optimization is between 1-10 mol%.[9] For highly active catalysts, loadings can be as low as 0.1 mol%.[9] It is often prudent to start with a higher loading (e.g., 5-10 mol%) to ensure the reaction proceeds and then incrementally decrease the loading to find the optimal balance between reaction efficiency and cost.
Q4: My spirocyclic product seems to be decomposing during silica gel chromatography. What are my options?
A: Product instability on silica gel is a frequent challenge, often due to the acidic nature of standard silica.[9][10]
-
Deactivated Silica: Use silica gel that has been neutralized or basified by pre-treating it with a solution of triethylamine in the eluent.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reverse-phase silica (C18) if your compound is sufficiently nonpolar.
-
Non-Chromatographic Purification: Explore other methods such as recrystallization, distillation (for volatile compounds), or preparative Thin Layer Chromatography (TLC).[9]
Q5: When should I consider using protecting groups in my spirocyclization strategy?
A: Protecting groups are necessary when a functional group in your substrate is incompatible with the reaction conditions required for spirocyclization.[13][14] For example, if a reaction involves a strong base that could deprotonate a sensitive alcohol or amine elsewhere in the molecule, that functional group should be protected.[13][15] The ideal protecting group is introduced in high yield, stable to the reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule.[15]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Problem 1: Low or No Product Yield
A low or nonexistent yield is one of the most common issues in developing new reactions. A systematic approach is essential for diagnosis.[10]
Potential Causes & Diagnostic Workflow
Detailed Experimental Protocols
-
Reaction Monitoring:
-
Objective: To determine if the reaction is proceeding, stalling, or leading to decomposition.
-
Method: Set up the reaction as planned. At regular intervals (e.g., 1, 4, 8, and 24 hours), carefully withdraw a small aliquot from the reaction mixture. Quench the aliquot immediately (if necessary) and analyze by Thin Layer Chromatography (TLC) and/or LC-MS.
-
Analysis: Compare the spots/peaks corresponding to the starting material, desired product, and any new species. A stalled reaction will show the persistence of starting material with little product formation over time. Decomposition will be indicated by the appearance of multiple new spots or a smear on the TLC plate.[16]
-
-
Parameter Optimization for Incomplete Reactions:
-
Temperature Screen: If the reaction is slow or stalled, incrementally increase the temperature. For example, if the reaction was at room temperature, try 40 °C, 60 °C, and 80 °C. Conversely, some reactions benefit from lower initial temperatures followed by warming.[11]
-
Concentration/Stoichiometry Adjustment: If starting material remains, consider increasing the concentration or the equivalents of a key reagent or catalyst.
-
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Temperature | Room Temp (25 °C) | Screen 40 °C, 60 °C, 80 °C | Increases reaction rate by overcoming the activation energy barrier. |
| Time | 12 hours | Monitor up to 48 hours | Some reactions are inherently slow and require longer times for completion. |
| Catalyst Loading | 2 mol% | Increase to 5 mol%, then 10 mol% | Ensures catalyst is not the limiting factor; addresses potential catalyst deactivation. |
| Concentration | 0.1 M | Increase to 0.5 M, then 1.0 M | Can accelerate bimolecular reaction steps. |
Table 1: Optimization strategy for incomplete spirocyclization.
Problem 2: Poor Diastereoselectivity or Regioselectivity
Controlling stereochemistry and regiochemistry is fundamental to synthesizing complex spirocycles. Poor selectivity often points to issues with transition state energies.
Potential Causes & Optimization Strategies
-
Thermodynamic vs. Kinetic Control: The product distribution can be governed by which product forms fastest (kinetic) or which is most stable (thermodynamic).[10]
-
To Favor the Kinetic Product: Run the reaction at a lower temperature for a shorter duration.
-
To Favor the Thermodynamic Product: Use higher temperatures, longer reaction times, or reversible reaction conditions to allow the initial product to equilibrate to the more stable isomer.
-
-
Catalyst and Ligand Effects: In metal-catalyzed processes, the steric and electronic properties of the catalyst and its ligands are paramount in controlling selectivity.
-
Protocol: Screen a panel of ligands with varying steric bulk and electronic properties. For enantioselective reactions, employ chiral ligands. For instance, chiral iridium complexes have been successfully used for enantioselective and diastereoselective spiroketalization.[10]
-
-
Solvent Effects: The solvent can influence the geometry of the transition state, thereby affecting stereoselectivity.[10][17]
-
Protocol: Perform a solvent screen, including both nonpolar (e.g., Toluene, Hexane) and polar (e.g., THF, CH2Cl2, MeCN) options. Solvent choice can dramatically alter the energy landscape of the reaction, sometimes completely switching the regiochemical outcome.[7]
-
Problem 3: Formation of Side Products
The formation of undesired side products complicates purification and reduces the yield of the target molecule. Identifying the structure of the side product is the first and most critical step.
Common Side Reactions and Mitigation Strategies
-
Hydrolysis/Decomposition: Sensitive functional groups in the starting material or product may react with trace amounts of water or acid/base.
-
Mitigation: Ensure all glassware is rigorously dried and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[16] Use anhydrous solvents. If the product is acid-sensitive, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction. If it is base-sensitive, ensure all reagents are neutral.
-
-
Rearrangement: The desired spirocyclic product may be prone to rearrangement under the reaction conditions, especially with acid catalysts or at elevated temperatures. For example, spirocyclic cyclohexadienones can rearrange to the corresponding phenol.[18]
-
Mitigation: Lower the reaction temperature. Screen for milder catalysts or reagents that can promote the desired cyclization without inducing rearrangement.
-
-
Intermolecular Reactions/Polymerization: At high concentrations, substrates may react with each other instead of intramolecularly.
-
Mitigation: Perform the reaction under high dilution conditions (e.g., <0.01 M). This can be achieved by the slow addition of the substrate to the reaction vessel over an extended period using a syringe pump.
-
Analytical Protocol for Side Product Identification
-
Objective: To isolate and characterize the major side product(s).
-
Method:
-
Run the reaction on a sufficient scale to generate an isolable amount of the side product.
-
Isolate the side product using column chromatography, preparative TLC, or HPLC.
-
Characterize the structure using spectroscopic methods:
-
Mass Spectrometry (MS): Provides the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): Provides detailed structural information.
-
-
-
Causality: Once the structure is known, you can often deduce the mechanistic pathway leading to its formation and design a strategy to suppress it. For instance, identifying a hydrolyzed product confirms the need for anhydrous conditions.
References
-
Wang, Y., et al. (2024). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N′-Cyclic Azomethine Imines. Organic Letters. Retrieved from [Link]
-
Thomson, R. J., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition. Retrieved from [Link]
-
García-Muñoz, J. E., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. Retrieved from [Link]
-
Thomson, R. J., et al. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie (International ed. in English). Retrieved from [Link]
-
O'Connor, J. M., et al. (2020). Ynones in dearomative spirocyclisation processes; a review. Chemistry – A European Journal. Retrieved from [Link]
-
Walters, K. A., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society. Retrieved from [Link]
-
Grigor'ev, I. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals. Retrieved from [Link]
-
Taylor, A. M., et al. (2018). Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4,n]alkyl[b]indoles. Organic Letters. Retrieved from [Link]
-
Dow, C. H., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wang, Q., et al. (2021). Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[4][10]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Chamberland, S., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. Retrieved from [Link]
-
Wang, D., et al. (2025). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. Chemistry – A European Journal. Retrieved from [Link]
-
Li, X., et al. (2021). A pH-Sensitive Spirocyclization Strategy for Constructing a Single Fluorescent Probe Simultaneous Two-Color Visualizing of Lipid Droplets and Lysosomes and Monitoring of Lipophagy. Analytical Chemistry. Retrieved from [Link]
-
Banfi, L., et al. (2018). Indolylglycines Backbones in the Synthesis of Enantiopure 3,3‐Spiroindolenines, Indolyl Tetracyclic Hemiaminals, and 3‐Indolyl‐maleimides Frameworks. European Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2018). Native Chemical Ligation Combined with Spirocyclization of Benzopyrylium Dyes for the Ratiometric and Selective Fluorescence Detection of Cysteine and Homocysteine. Analytical Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Gout, D., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. Retrieved from [Link]
-
Dow, C. H., et al. (2021). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]
-
Walters, K. A., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society. Retrieved from [Link]
-
Houk, K. N., et al. (2023). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Hoffmann, R. W. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.7: Solvent Effects. Retrieved from [Link]
-
Gout, D., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). 6. ANALYTICAL METHODS. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]
-
Horbaczewskyj, C. S. (2021). Monitoring, Modelling and Optimisation of Continuous Flow Reactions Using On-line Mass Spectrometry. University of Cambridge. Retrieved from [Link]
-
Termopoli, V., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. ACS Figshare. Retrieved from [Link]
-
Kotha, S., & Ghosh, A. K. (1994). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers. Retrieved from [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.monash.edu [research.monash.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective Groups [organic-chemistry.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of 4-Oxa-1-azaspiro[5.5]undecane Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Oxa-1-azaspiro[5.5]undecane derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during the experimental lifecycle of these promising compounds. As a Senior Application Scientist, my goal is to blend established scientific principles with field-tested insights to empower you to overcome these hurdles efficiently and effectively.
The this compound scaffold is a valuable motif in modern medicinal chemistry, prized for its ability to introduce three-dimensionality and modulate physicochemical properties.[1][2] However, like many spirocyclic systems, derivatives of this scaffold can present significant solubility challenges that may hinder their progression through the drug discovery pipeline. This guide provides a structured approach to diagnosing and addressing these issues head-on.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the problem.
Question 1: My this compound derivative is poorly soluble in aqueous buffers, leading to inconsistent results in my biological assays. What are the likely causes and how can I improve its solubility?
Probable Causes:
-
High Lipophilicity: The inherent lipophilicity of the substituents on the spirocyclic core can significantly reduce aqueous solubility.
-
Crystalline Nature: A stable crystal lattice can make it difficult for solvent molecules to break apart the solid state, resulting in low solubility.
-
pH of the Medium: As the this compound scaffold contains a basic nitrogen atom, the pH of the aqueous medium will play a critical role in its solubility. At a pH above the pKa of the basic nitrogen, the compound will be in its neutral, less soluble form.
Step-by-Step Solutions:
-
pH Adjustment: The most straightforward approach for a basic compound is to lower the pH of the aqueous medium. By protonating the basic nitrogen, you form a more polar, water-soluble salt.
-
Actionable Protocol: Prepare a series of buffers with decreasing pH values (e.g., from pH 7.4 down to pH 4.0). Determine the solubility of your compound in each buffer using a shake-flask method followed by a suitable analytical technique like HPLC or UV-Vis spectroscopy. This will help you identify the optimal pH range for your experiments. For instance, a derivative of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane showed significantly higher solubility at pH 2 (2.63 mg/mL) compared to pH 7.4 (0.16 mg/mL).
-
-
Co-solvent Systems: If pH adjustment alone is insufficient or not compatible with your experimental setup, the use of co-solvents can be an effective strategy. Co-solvents reduce the polarity of the aqueous medium, allowing for better solvation of lipophilic compounds.
-
Actionable Protocol: Prepare stock solutions of your compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). Then, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not interfere with your assay (typically <1%). It is crucial to perform a vehicle control experiment to account for any effects of the co-solvent.
-
-
Use of Solubilizing Excipients: For more challenging compounds, the addition of solubilizing agents can be beneficial.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate lipophilic molecules, forming inclusion complexes that are more water-soluble.
-
Surfactants: Surfactants form micelles in aqueous solutions, which can entrap poorly soluble compounds and increase their apparent solubility.
-
Question 2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
Probable Causes:
-
Supersaturation and Precipitation: When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can momentarily exist at a concentration above its aqueous solubility limit (supersaturation), leading to rapid precipitation.
-
Poor Mixing: Inadequate mixing upon dilution can create localized areas of high compound concentration, promoting precipitation.
Step-by-Step Solutions:
-
Optimize Dilution Protocol:
-
Actionable Protocol: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer with vigorous vortexing, and then perform the final dilution. This gradual reduction in solvent strength can help maintain solubility.
-
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility and prevent precipitation.
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help stabilize the compound and prevent precipitation.
Question 3: My compound's solubility seems to vary between different batches. What could be the reason for this inconsistency?
Probable Causes:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. Different synthesis or purification conditions can lead to the formation of different polymorphs.
-
Impurities: The presence of impurities can either enhance or suppress the solubility of the main compound.
Step-by-Step Solutions:
-
Solid-State Characterization:
-
Actionable Protocol: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of each batch. This will help you determine if you are dealing with different polymorphs.
-
-
Purity Analysis:
-
Actionable Protocol: Employ a high-resolution analytical method, such as LC-MS, to accurately determine the purity of each batch and identify any significant impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility profile of this compound derivatives?
A1: As these compounds typically contain a basic nitrogen atom, their solubility is generally pH-dependent. They tend to be more soluble in acidic conditions where the nitrogen is protonated. The overall solubility will also be heavily influenced by the nature of the substituents on the spirocyclic core. Highly lipophilic substituents will generally decrease aqueous solubility.
Q2: How can I predict the solubility of a novel this compound derivative?
A2: While experimental determination is the gold standard, computational tools can provide useful predictions. The calculated logarithm of the octanol-water partition coefficient (cLogP) is a good indicator of lipophilicity and, consequently, a predictor of aqueous solubility. Several software packages can calculate cLogP based on the chemical structure.
Q3: Are there any specific formulation strategies that are particularly effective for this class of compounds?
A3: For preclinical studies, pH adjustment and the use of co-solvents are often the first-line approaches due to their simplicity. For later-stage development, more advanced techniques such as amorphous solid dispersions and lipid-based formulations may be necessary to achieve the desired bioavailability for oral administration.
Q4: How does the spirocyclic nature of the scaffold affect solubility compared to simpler, non-spirocyclic analogs?
A4: The rigid, three-dimensional structure of the spirocyclic scaffold can disrupt crystal packing compared to more planar molecules, which can sometimes lead to improved solubility. However, the overall effect is highly dependent on the specific substituents.
Data Presentation
Table 1: Physicochemical Properties of a Representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative
| Property | Value | Source |
| Solubility at pH 2 | 2.63 mg/mL | |
| Solubility at pH 7.4 | 0.16 mg/mL | |
| Experimental logP | 3.41 | |
| pKa (basic) | 7.82 |
This data is for a specific derivative and should be used as a general guide. The properties of other derivatives may vary.
Experimental Protocols & Visualizations
Protocol: Determining pH-Dependent Solubility
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add excess compound: Add an excess amount of the this compound derivative to a known volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Plot the results: Plot the solubility (in mg/mL or µM) as a function of pH.
Workflow for Addressing Solubility Issues
Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.
References
-
Buschmann, H., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
-
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304–316. [Link]
-
Babu, P. S., & Chowdary, K. P. R. (2013). Enhancement of dissolution rate of poorly soluble drugs. International Journal of Research in Pharmaceutical and Nano Sciences, 2(1), 1-10. [Link]
-
Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]
-
Kumar, S., & Singh, P. (2011). A review on solubility enhancement methods for poorly water-soluble drugs. International Journal of Pharmaceutical Sciences and Research, 2(8), 1933. [Link]
-
Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European journal of pharmaceutics and biopharmaceutics, 50(1), 47-60. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666. [Link]
-
Pujol, A., et al. (2019). Spiro[piperidine-4,2'-morpholine] derivatives as dual σ1 receptor antagonists and μ-opioid receptor agonists for the treatment of pain. Journal of Medicinal Chemistry, 62(17), 8180–8194. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of five violation helps explain the design of fragment-based drug discovery libraries and the properties of drugs and clinical candidates. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]
-
Doak, B. C., Over, B., Giordanetto, F., & Kihlberg, J. (2014). Oral druggability of beyond Rule of 5 compounds. Chemical biology & drug design, 84(5), 503–520. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]
Sources
Technical Support Center: Stereochemical Integrity in 4-Oxa-1-azaspiro[5.5]undecane Synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with stereocontrol during the synthesis of 4-Oxa-1-azaspiro[5.5]undecane and its derivatives. The unique spiroaminal core of this molecule presents specific challenges, with racemization being a primary obstacle to obtaining enantiomerically pure products. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Introduction: The Racemization Challenge
The this compound scaffold features a chiral spirocyclic quaternary carbon at the junction of the piperidine and tetrahydropyran rings. The stereochemical integrity of this center is paramount for pharmacological activity. Racemization, the conversion of a single enantiomer into an equal mixture of both, typically occurs through the formation of a planar, achiral intermediate.[1] In the context of this synthesis, the most common culprit is the formation of an N-acyliminium ion during the crucial cyclization step. This planar species can be attacked from either face by the nucleophile, leading to a loss of stereochemical information.
This guide will focus on a common and powerful synthetic strategy: the acid-catalyzed cyclization of a tethered N-acyliminium ion precursor. We will dissect the potential pitfalls and offer validated solutions to maintain enantiomeric purity.
Diagram: Proposed Synthetic Workflow & Racemization Pathway
Below is a generalized workflow for synthesizing the chiral this compound core using a chiral auxiliary to set the initial stereochemistry, followed by the critical N-acyliminium ion cyclization. The diagram also illustrates the key racemization pathway.
Caption: Synthetic workflow and the critical racemization step via a planar N-acyliminium ion.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My final spiro-compound shows significant racemization (low ee%) after the cyclization step. What is the most likely cause?
Answer: The most probable cause is the formation of a planar N-acyliminium ion intermediate under the cyclization conditions, which allows for non-selective nucleophilic attack.[1][2][3][4][5][6] The key factors that promote this loss of stereointegrity are typically related to reaction conditions:
-
Harsh Acidity: Strong Brønsted or Lewis acids can readily promote the formation of the iminium ion. If the reaction is reversible or the intermediate has a significant lifetime, racemization can occur before the desired cyclization.[7]
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for both the forward reaction (cyclization) and any potential reverse reactions (ring-opening) that could lead back to the planar intermediate, facilitating racemization.[1]
-
Prolonged Reaction Times: Extended exposure to acidic conditions, even at lower temperatures, increases the probability of racemization.
Troubleshooting Protocol: Optimizing the Cyclization Step
-
Temperature Screening: This is the most critical parameter. Perform the cyclization at the lowest temperature that affords a reasonable reaction rate. Start at -78 °C and incrementally increase the temperature (e.g., -40 °C, 0 °C, RT) until product formation is observed.
-
Acid Catalyst Screening: The choice of acid can dramatically impact the outcome. Move from strong, harsh acids to milder alternatives.
-
Solvent Effects: The polarity of the solvent can stabilize or destabilize the charged iminium intermediate. Test a range of solvents. Less polar solvents may disfavor the formation of the ionic intermediate, potentially suppressing racemization.[1]
Data Presentation: Comparison of Cyclization Conditions
| Parameter | Condition A (High Racemization) | Condition B (Optimized) | Rationale for Improvement |
| Acid Catalyst | Trifluoroacetic Acid (TFA), 10 eq. | Formic Acid, 5 eq. or Sc(OTf)₃, 0.1 eq. | Milder acids lower the equilibrium concentration and lifetime of the achiral iminium ion. |
| Temperature | Reflux (e.g., 80 °C in DCE) | 0 °C to Room Temperature | Lower thermal energy reduces the rate of potential retro-cyclization pathways that lead to racemization. |
| Solvent | Dichloromethane (DCM) | Toluene or Tetrahydrofuran (THF) | Less polar solvents can decrease the stability of the charged iminium intermediate, favoring a concerted or rapid cyclization. |
| Observed ee% | ~15% | >95% | The combination of milder conditions minimizes the opportunity for stereochemical scrambling. |
Question 2: I suspect my chiral precursor is racemizing before the main cyclization reaction. Which steps are most vulnerable?
Answer: While the main cyclization is often the primary culprit, racemization can indeed occur at other stages, particularly at stereocenters alpha (adjacent) to a carbonyl group or the nitrogen atom.[1] Key vulnerable steps include:
-
Deprotection of the Piperidine Nitrogen: Using strongly acidic (e.g., concentrated HCl) or basic conditions to remove protecting groups like Boc or Cbz can epimerize an adjacent stereocenter.[1]
-
Side Chain Functionalization: If you are building the precursor and perform a reaction that generates an enolate or a similar planar intermediate alpha to an existing stereocenter, you risk racemization. This is common during alkylation steps that require strong bases like LDA.
-
Purification: Prolonged exposure to silica gel (which is acidic) during column chromatography can sometimes catalyze the formation of iminium ions from sensitive precursors, leading to on-column racemization.
Troubleshooting Protocol: Ensuring Precursor Stability
-
Milder Deprotection: If removing a Boc group, switch from strong TFA or HCl in dioxane to milder conditions like formic acid or carefully controlled HCl generated in situ.
-
Use of Chiral Auxiliaries: When installing side chains, employ a robust chiral auxiliary that directs stereochemistry effectively and can be removed under gentle conditions.[8][9][] For example, Evans' oxazolidinones can be cleaved reductively (e.g., LiBH₄), avoiding harsh acidic or basic conditions.
-
Neutralize Chromatography Media: If you suspect on-column racemization, run your chromatography on silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine (~1% in the eluent).
-
Characterize Intermediates: After each critical step, analyze the diastereomeric or enantiomeric excess of your intermediate to pinpoint exactly where the loss of stereocontrol is occurring.
Question 3: How can I accurately determine the enantiomeric excess (ee%) of my product and intermediates?
Answer: Visual inspection of NMR or standard HPLC is insufficient. You must use a chiral analytical technique. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a stationary phase containing a chiral selector to separate the two enantiomers, allowing for precise quantification of their ratio.
-
Chiral Supercritical Fluid Chromatography (SFC): Often faster and uses less organic solvent than HPLC, making it a "greener" alternative for many applications.
-
NMR Spectroscopy with Chiral Additives:
-
Chiral Derivatizing Agents (e.g., Mosher's Acid): The chiral analyte is reacted with a chiral agent to form diastereomers. These diastereomers have distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), which can be integrated to determine the ratio. This method requires that the reaction to form the diastereomers goes to completion without kinetic resolution.
-
Chiral Solvating Agents: A chiral agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers. This can induce small chemical shift differences between the signals of the R and S enantiomers, allowing for quantification.
-
Workflow: Determining Enantiomeric Excess
Caption: Decision workflow for accurately determining the enantiomeric excess (ee%).
Concluding Remarks
Overcoming racemization in the synthesis of this compound is a challenge that requires a systematic and mechanistically informed approach. By understanding that the primary risk lies in the formation of planar intermediates like N-acyliminium ions, researchers can proactively design experiments to mitigate this issue. The key is to minimize the lifetime and stability of these achiral species by carefully controlling temperature, acidity, and solvent choice. Verifying the stereochemical purity at each key stage of the synthesis with appropriate chiral analytical methods is crucial for identifying and solving problems efficiently. This guide provides a framework for troubleshooting, but empirical optimization will always be essential for achieving high stereoselectivity in your specific system.
References
-
MDPI. (n.d.). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. [Link]
-
Bera, S. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES. [Link]
-
Zhang, Z., et al. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PubMed Central. [Link]
-
Movassaghi, M., & Schmidt, M. A. (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]
-
Li, B., Williams, B. D., & Smith, A. B. 3rd. (2015). A mild, diastereoselective construction of cyclic and spirocyclic ketals employing a tandem photoisomerization/cyclization tactic. Organic Letters, 17(1), 3-5. [Link]
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Bailey, P. D., et al. (1994). Novel spiro cyclisations of N-acyliminium ions involving an aromatic π-nucleophile. Tetrahedron Letters, 35(38), 7115-7118. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]
-
Thaima, T., et al. (2021). Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions. Organic & Biomolecular Chemistry, 19(1), 259-272. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]
-
MDPI. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
-
Semantic Scholar. (n.d.). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. [Link]
-
Comins, D. L., & Dehghani, A. (1993). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Journal of the Chemical Society, Chemical Communications, (1), 1838-1840. [Link]
-
Kaib, P. S. J., et al. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central. [Link]
-
Matsumura, Y., et al. (2003). “N-Acyliminium Ion Pool” as a Heterodiene in [4 + 2] Cycloaddition Reaction. Organic Letters, 5(20), 3759-3762. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
-
Movassaghi, M., & Schmidt, M. A. (n.d.). The Total Synthesis of Enantiopure Phalarine via a Stereospecific Pictet-Spengler Reaction: Traceless Transfer of Chirality from L-Tryptophane. PubMed Central. [Link]
-
Wang, S.-G., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1158-1174. [Link]
-
Heriot-Watt Research Portal. (n.d.). Novel spiro cyclisations of N-acyliminium ions involving an arotmatic nucleophile. [Link]
-
Grygorenko, O. O., et al. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]
-
de Sousa, J. D. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
-
ResearchGate. (n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
Arkat USA, Inc. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
Cendán, N., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
MDPI. (n.d.). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[11][12]deca-6,9-diene-3,8-dione Derivatives. [Link]
-
Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1213-1221. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
NIH. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose [chooser.crossref.org]
- 12. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Oxa-1-azaspiro[5.5]undecane Intermediates
Welcome to the technical support center for the synthesis of 4-Oxa-1-azaspiro[5.5]undecane intermediates. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this valuable scaffold. Spirocyclic frameworks are increasingly vital in medicinal chemistry, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties.[1][2][3] However, their synthesis, particularly on a larger scale, presents distinct challenges, from managing reaction thermodynamics to ensuring final product purity.[1][4]
This document moves beyond simple protocols to provide in-depth, field-tested insights in a question-and-answer format, addressing the specific issues you are likely to encounter.
Section 1: Synthetic Strategy & Key Intermediates
The foundation of a successful scale-up campaign is a robust and well-understood synthetic route. This section addresses common questions regarding the initial stages of the synthesis, starting from commercially available materials.
Q1: What is a common and scalable synthetic route to the this compound core?
A prevalent and scalable strategy begins with the readily available N-Boc-4-piperidone. The route involves the formation of a key amino alcohol intermediate, followed by an acid-catalyzed intramolecular cyclization to form the spirocyclic core. This approach is advantageous due to the use of relatively inexpensive starting materials and well-established chemical transformations.
The overall workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
This route, with variations, has been successfully applied to the synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[5][6] The critical steps that require careful optimization for scale-up are the spirocyclization and the final deprotection.
Q2: My N-Boc protection of 4-hydroxypiperidine is inefficient on a larger scale. How can I optimize it?
While the target scaffold often starts from the ketone, a common related intermediate is N-Boc-4-hydroxypiperidine, a versatile building block for many piperidine-based drugs.[7][8][9] Inefficient Boc protection is a frequent scale-up issue, often due to poor mixing, incorrect stoichiometry, or suboptimal pH control.
Problem: Low yield or incomplete reaction during N-Boc protection of 4-hydroxypiperidine.
Common Causes & Solutions:
-
Poor Reagent Solubility: Di-tert-butyl dicarbonate (Boc₂O) can be difficult to dissolve. Using a co-solvent system like Dichloromethane (DCM) or Tetrahydrofuran (THF) with water can improve this.[10][11]
-
Incorrect Base/pH: The reaction requires a base to neutralize the acid formed. An inorganic base like sodium bicarbonate is often used in a biphasic system.[11] Maintaining a basic pH is crucial for driving the reaction to completion.
-
Exotherm Control: The reaction is exothermic. On a large scale, uncontrolled addition of Boc₂O can lead to temperature spikes and side reactions. Slow, portion-wise, or continuous addition with efficient cooling is essential.[10]
Recommended Scale-Up Protocol:
| Parameter | Recommendation | Rationale & Key Insights |
| Solvent System | Dichloromethane (DCM) / Saturated aq. NaHCO₃ | The biphasic system allows for easy separation and neutralization of the HCl byproduct, driving the reaction forward.[11] |
| Stoichiometry | 4-hydroxypiperidine (1.0 eq), Boc₂O (1.05 - 1.1 eq) | A slight excess of Boc₂O ensures complete conversion of the starting amine without being wasteful on a large scale. |
| Temperature | 0-5 °C during addition, then warm to RT | Initial cooling controls the exotherm. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[10] |
| Addition Rate | Add Boc₂O solution slowly over 1-2 hours | Prevents temperature spikes and potential degradation of the product or reagent. Critical for batches >1 kg. |
| Work-up | Phase separation, wash organic layer with water and brine. | Simple, scalable work-up. The brine wash helps to break any emulsions and remove residual water before drying.[10] |
Section 2: Troubleshooting the Spirocyclization Step
This is the key ring-forming step and often the most challenging to scale effectively. Success hinges on controlling a delicate equilibrium under conditions that avoid side reactions.
Q3: I am observing low yields in the acid-catalyzed spirocyclization. What are the likely causes and solutions?
Low yields in spiroketalization or related cyclizations are typically due to an unfavorable equilibrium, decomposition of the starting material or product under harsh acidic conditions, or the formation of stable byproducts.[12]
Troubleshooting Flowchart for Low Spirocyclization Yield:
Caption: Decision-making process for troubleshooting low spirocyclization yields.
Q4: How do I control the stereochemistry at the spirocyclic center?
The stereochemical outcome of spiroketal formation is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect.[13] The reaction can be under either kinetic or thermodynamic control.
-
Thermodynamic Control: Achieved at higher temperatures with longer reaction times. This favors the formation of the most stable product isomer, which is typically the one that maximizes stabilizing anomeric interactions.[12][13] For many spiroketals, this is the desired outcome.
-
Kinetic Control: Achieved at lower temperatures with shorter reaction times. This favors the product that is formed the fastest, via the lowest energy transition state, which may not be the most stable isomer.[12][13]
To control stereoselectivity on a large scale:
-
Temperature Control: This is your primary tool. Run small-scale trials at different temperatures (e.g., 0 °C, RT, 80 °C) and analyze the diastereomeric ratio over time to determine the optimal conditions.
-
Catalyst Choice: The choice of acid catalyst can influence the transition state geometry. While strong acids like H₂SO₄ may favor thermodynamic equilibrium, bulkier catalysts could potentially favor one diastereomer kinetically.
Section 3: Troubleshooting Deprotection and Purification
The final steps are critical for delivering a product that meets quality specifications. Scale-up can introduce new challenges in removing protecting groups and isolating the pure amine.
Q5: Standard acidic Boc-deprotection (TFA/DCM) is causing side reactions. What are milder, scale-friendly alternatives?
While Trifluoroacetic acid (TFA) is effective, it can be harsh, expensive on a large scale, and sometimes difficult to remove completely. The strong acidity can cause degradation of sensitive spirocyclic systems.
Comparison of N-Boc Deprotection Methods:
| Method | Conditions | Pros | Cons on Scale-Up |
| TFA / DCM | TFA in Dichloromethane, RT | Fast, reliable for many substrates. | Harsh; TFA is corrosive and expensive; can be difficult to remove all trifluoroacetate salts.[14] |
| HCl in Solvent | 4M HCl in Dioxane or Isopropanol | Inexpensive; forms HCl salt directly which often precipitates for easy isolation. | Can be slow; requires careful handling of corrosive HCl gas/solutions.[15] |
| Oxalyl Chloride | (COCl)₂ in Methanol, RT | Very mild conditions; high yields reported for diverse substrates.[14][16] | Generates gaseous byproducts; oxalyl chloride is toxic and requires careful handling. |
| Thermal | Heating in a high-boiling solvent (e.g., Toluene, DMF) | Avoids strong acids/bases; simple work-up (solvent removal). | Requires high temperatures (>150 °C) which may not be suitable for all substrates; potential for thermal degradation.[15][17] |
| Zinc Salts | ZnBr₂ or ZnCl₂ in CH₂Cl₂ | Mild; can be selective in the presence of other acid-labile groups.[18] | Stoichiometric metal salts are required, leading to metal waste streams. |
Recommendation: For a scalable and often milder alternative to TFA, consider using HCl in isopropanol or ethyl acetate . This method generates the hydrochloride salt of your amine, which is often crystalline and can be isolated by simple filtration, providing a significant purification advantage and avoiding chromatography.[14]
Q6: The final amine product is difficult to purify by column chromatography. What other purification techniques should I consider?
Relying on chromatography for multi-kilogram batches is often economically and practically unfeasible. Alternative, more scalable purification methods should always be explored.
Scalable Purification Strategies for Amines:
-
Salt Crystallization: This is the most effective and scalable method. Convert the crude free amine into a salt (e.g., hydrochloride, tartrate, citrate). Find a solvent system where the salt has low solubility, allowing it to crystallize out, leaving impurities behind in the mother liquor. The pure free base can then be regenerated if needed.
-
Acid/Base Extraction: Utilize the basicity of your amine. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent.[19]
-
Distillation: If your spirocyclic amine is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective and solvent-free method for purification on a large scale.
A Note on Process Safety and Waste: When scaling up, always perform a safety review of each step. Consider the thermal hazards of reactions, the toxicity of reagents, and the environmental impact of waste streams.[20] Choosing a route that allows for purification by crystallization or distillation over chromatography will significantly reduce solvent waste.[21]
References
- Vertex AI Search Grounding API. N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.
-
ACS Omega. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]
-
ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
-
ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
MDPI. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]
-
ResearchGate. Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. [Link]
-
NIH National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
RSC Publishing. Oxa-spirocycles: synthesis, properties and applications. [Link]
-
PubMed. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
UK-CPI.com. 6 key challenges when scaling up sustainable chemical processes. [Link]
-
MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
-
NIH National Center for Biotechnology Information. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]
- Google Patents.
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
NIH National Center for Biotechnology Information. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
NIH National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. Troubleshooting Guide. [Link]
-
PubChemLite. 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one. [Link]
-
MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
ResearchGate. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]
-
ResearchGate. Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]
- 18. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 20. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 21. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Pictet-Spengler Reaction for Spiroalkaloid Synthesis
Welcome to the technical support hub for the Pictet-Spengler reaction, tailored for researchers, chemists, and drug development professionals engaged in the synthesis of complex spiroalkaloids. This guide provides in-depth, field-proven insights to help you navigate the complexities of this powerful transformation, moving beyond simple protocols to explain the causality behind experimental choices.
Core Mechanistic Insights: The Spiroindolenine Pathway
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure.[1][2] In the context of spiroalkaloid synthesis from tryptamine derivatives, the reaction's driving force is the formation of a highly electrophilic iminium ion.[1][3] The nucleophilic indole ring then attacks this ion.
Crucially, this attack can proceed via two pathways: a direct attack at the C-2 position or, more relevant to spirocycle formation, an attack at the C-3 position to generate a transient spiroindolenine intermediate .[4][5] This intermediate then undergoes a rearrangement to form the final tetrahydro-β-carboline product. Understanding and controlling the formation and fate of this spiroindolenine is paramount for troubleshooting and achieving desired stereochemical outcomes.[5]
Caption: The Pictet-Spengler mechanism for spiroalkaloid synthesis.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the Pictet-Spengler reaction in a question-and-answer format.
Issue 1: Low Yield or No Product Formation
Q: My Pictet-Spengler reaction is giving a very low yield or has failed completely. What are the primary causes and how can I fix this?
A: Low conversion is one of the most common challenges and can typically be traced back to one of four areas: catalysis, substrates, solvent, or temperature.
1. Inadequate Acid Catalysis:
-
Causality: The reaction is acid-catalyzed and hinges on the formation of the electrophilic iminium ion.[6] Insufficient acidity will lead to a slow or stalled reaction. Conversely, excessive acidity can lead to the degradation of sensitive starting materials.[7]
-
Solutions & Recommendations:
-
Catalyst Screening: The choice of acid is critical. For less nucleophilic aromatic rings (e.g., those with electron-withdrawing groups), stronger acids are required.[1][8] Screen a panel of acids to find the optimal choice for your substrate.
-
Catalyst Loading: Start with a catalytic amount (10-50 mol%) and increase to stoichiometric amounts if necessary.[7]
-
N-Acyliminium Ion Variant: For stubborn substrates, consider forming an N-acyliminium ion. By first acylating the tryptamine, the resulting iminium ion becomes a much more powerful electrophile, often allowing the reaction to proceed under milder conditions.[1][9]
-
| Catalyst Type | Examples | Recommended For |
| Brønsted Acids | TFA, HCl, Acetic Acid | General purpose, strong acids for deactivated systems.[6] |
| Lewis Acids | BF₃·OEt₂, Cu(OTf)₂, AgOTf | Can be milder, useful for acid-sensitive groups.[1][10] |
| Chiral Acids | Chiral Brønsted–Lowry Acids | Asymmetric synthesis to control enantioselectivity.[1][11] |
2. Poor Reagent Quality or Stoichiometry:
-
Causality: Aldehydes are prone to oxidation and polymerization. Impurities in starting materials or solvents (especially water) can interfere with the reaction by hydrolyzing the iminium ion intermediate.[6]
-
Solutions & Recommendations:
-
Verify Reagent Purity: Use freshly distilled or purified aldehydes. Ensure solvents are anhydrous, particularly when using aprotic media.
-
Optimize Stoichiometry: A slight excess (1.1–1.5 equivalents) of the aldehyde is often used to drive the reaction to completion. However, a large excess can promote side reactions like self-condensation.[7][12]
-
3. Sub-Optimal Solvent and Temperature:
-
Causality: The solvent affects the solubility of reactants and the stability of intermediates. Temperature influences the reaction rate but can also promote decomposition.
-
Solutions & Recommendations:
-
Solvent Choice: While traditional protocols used protic solvents, aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile have been shown to provide superior yields in many cases.[1][7]
-
Temperature Screening: If the reaction is sluggish at room temperature, try gentle heating (40–60 °C). If decomposition is observed, run the reaction at a lower temperature (0 °C or even -78 °C for kinetically controlled processes).[4][7]
-
Reaction Monitoring: Use TLC or LC-MS to track the consumption of starting material and the formation of product. This prevents premature workup or prolonged reaction times that can lead to degradation.[7]
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Poor Stereoselectivity
Q: My reaction produces a mixture of diastereomers (cis and trans). How can I improve the stereoselectivity?
A: Controlling the stereochemistry at the newly formed chiral center is a significant challenge. The outcome is often a battle between kinetic and thermodynamic control.
-
Causality: The cis diastereomer is frequently the kinetically favored product, meaning it forms faster, especially at lower temperatures. The trans diastereomer is often the more thermodynamically stable product and is favored under equilibrium conditions (higher temperatures, longer reaction times, or stronger acids that allow for epimerization of the kinetic product).[4][6]
-
Solutions & Recommendations:
-
Kinetic Control (to favor cis): Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). Use reaction conditions that lead to rapid precipitation of the desired isomer, shifting the equilibrium.[4]
-
Thermodynamic Control (to favor trans): Run the reaction at elevated temperatures or for longer durations in the presence of an acid catalyst (like TFA in refluxing benzene) to allow the initial kinetic product to epimerize to the more stable thermodynamic isomer.[4]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio. Screen a range of solvents to optimize selectivity.[10]
-
Protecting Groups & Chiral Auxiliaries: The steric bulk of substituents, such as protecting groups on the tryptamine nitrogen, can effectively shield one face of the iminium ion, leading to high diastereoselectivity. Chiral auxiliaries can also be employed to direct the cyclization.[4][13]
-
Asymmetric Catalysis: For enantioselective synthesis, employ a chiral catalyst. Chiral Brønsted acids and thiourea-based organocatalysts have proven effective in catalyzing asymmetric Pictet-Spengler reactions with high enantioselectivity.[11][14][15]
-
Issue 3: Formation of Side Products
Q: I've isolated my product, but it's contaminated with significant impurities. What are the likely side products and how can I minimize them?
A: Several side reactions can compete with the desired cyclization, particularly under harsh conditions.
-
Common Side Products & Causes:
-
Oxidation: The tetrahydro-β-carboline product can be oxidized to the corresponding aromatic β-carboline, especially when heated in the presence of air.[7]
-
Epimerization: As discussed under stereoselectivity, harsh acidic conditions can lead to unwanted epimerization at the C-3 position if it is also a stereocenter.[6]
-
Decarboxylation: If your tryptamine starting material is an amino acid (like tryptophan), decarboxylation can occur under acidic conditions, leading to unintended products.[16][17]
-
Aldehyde Self-Condensation: Aldehydes can undergo acid-catalyzed self-condensation, consuming the reagent and complicating purification.[7]
-
-
Solutions & Recommendations:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation, especially if heating is required.
-
Optimize Acidity and Temperature: Carefully balance the need for acid catalysis with the risk of side reactions. Use the mildest conditions that afford a reasonable reaction rate.
-
Protecting Groups: Protect sensitive functional groups, such as carboxylic acids (e.g., as a methyl ester), to prevent unwanted side reactions like decarboxylation or lactam formation.[6] The ethoxycarbonyl group has been shown to be effective as both a protecting group and an activating group for N-acyl-Pictet-Spengler reactions.[9]
-
Experimental Protocols
Protocol 1: General Procedure for Acid Catalyst Screening
This protocol outlines a method for optimizing the acid catalyst for the Pictet-Spengler reaction.
-
Setup: To four separate oven-dried vials equipped with stir bars, add the tryptamine derivative (1.0 eq) and the aldehyde (1.2 eq).
-
Solvent Addition: Dissolve the starting materials in an anhydrous aprotic solvent (e.g., DCM, 0.1 M concentration).
-
Catalyst Addition: To each vial, add a different acid catalyst (20 mol%):
-
Vial 1: Trifluoroacetic acid (TFA)
-
Vial 2: Boron trifluoride etherate (BF₃·OEt₂)
-
Vial 3: Acetic Acid (AcOH)
-
Vial 4: No acid (control)
-
-
Reaction: Stir all reactions at room temperature under an inert atmosphere.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at 1, 4, and 24-hour intervals.
-
Analysis: Quench a small aliquot from each reaction, and analyze the crude mixture by ¹H NMR or LC-MS to determine the conversion and ratio of products. This allows for a direct comparison of catalyst efficacy.
Protocol 2: Kinetic vs. Thermodynamic Control for Diastereoselectivity
This protocol is designed to determine the optimal conditions for obtaining either the kinetic or thermodynamic diastereomer.
-
Kinetic Experiment:
-
Dissolve the tryptamine derivative (1.0 eq) and aldehyde (1.2 eq) in anhydrous DCM in a flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the optimized acid catalyst (e.g., TFA, 20 mol%) dropwise.
-
Stir at -78 °C and monitor closely by TLC.
-
Upon consumption of the starting material, quench the reaction at low temperature with saturated NaHCO₃ solution.
-
Work up and analyze the diastereomeric ratio by NMR or chiral HPLC.
-
-
Thermodynamic Experiment:
-
Dissolve the tryptamine derivative (1.0 eq) and aldehyde (1.2 eq) in a higher-boiling aprotic solvent like toluene.
-
Add the acid catalyst (e.g., TFA, 1.0 eq).
-
Heat the reaction to reflux (e.g., 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction until the diastereomeric ratio stabilizes (indicating equilibrium has been reached).
-
Cool, work up, and analyze the diastereomeric ratio.
-
References
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pages.jh.edu [pages.jh.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. An unusual decarboxylative Maillard reaction between L-DOPA and D-glucose under biomimetic conditions: factors governing competition with Pictet-Spengler condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Prins Cyclization for Tetrahydropyran-Containing Spirocycles
Welcome to the technical support center dedicated to the nuanced art of Prins cyclization for the synthesis of tetrahydropyran-containing spirocycles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the power of this elegant transformation. Here, we move beyond simple protocols to explore the underlying principles that govern success in these complex cyclizations. Our focus is on providing actionable insights and robust troubleshooting strategies to empower you in your synthetic endeavors.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the fundamental mechanism of the Prins-spirocyclization reaction?
-
How do I choose the right acid catalyst for my system?
-
What is the impact of solvent choice on reaction outcomes?
-
How does reaction temperature influence selectivity and yield?
-
Can I achieve enantioselectivity in Prins-spirocyclization?
-
-
Troubleshooting Guide: From Low Yields to Unwanted Side Products
-
Problem 1: Low or No Conversion of Starting Materials
-
Symptom: Starting materials remain largely unreacted.
-
Troubleshooting Workflow & Solutions.
-
-
Problem 2: Low Yield of the Desired Spirocycle with Complex Product Mixture
-
Symptom: The desired spirocycle is formed in low yield, accompanied by multiple unidentified side products.
-
Troubleshooting Workflow & Solutions.
-
-
Problem 3: Predominant Formation of Elimination Byproducts (Allylic Alcohols)
-
Symptom: The major product is the corresponding allylic alcohol instead of the cyclized tetrahydropyran.
-
Troubleshooting Workflow & Solutions.
-
-
Problem 4: Poor Diastereoselectivity
-
Symptom: A mixture of diastereomers is obtained.
-
Troubleshooting Workflow & Solutions.
-
-
Problem 5: Racemization of Chiral Centers
-
Symptom: Loss of enantiomeric excess during the reaction.
-
Troubleshooting Workflow & Solutions.
-
-
-
Experimental Protocols
-
General Protocol for a Trial Prins-Spirocyclization Reaction.
-
Catalyst Screening Protocol.
-
-
References
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Prins-spirocyclization reaction?
The Prins-spirocyclization is an acid-catalyzed reaction that involves the electrophilic addition of a carbonyl compound (an aldehyde or ketone) to a homoallylic alcohol. The key steps are:
-
Activation of the Carbonyl: A Lewis or Brønsted acid activates the carbonyl group, making it more electrophilic.
-
Oxocarbenium Ion Formation: The activated carbonyl reacts with the hydroxyl group of the homoallylic alcohol to form a hemiacetal (or hemiketal), which then loses water to generate a highly reactive oxocarbenium ion intermediate.[1][2]
-
Intramolecular Cyclization: The nucleophilic alkene moiety of the homoallylic alcohol attacks the electrophilic oxocarbenium ion in an intramolecular fashion. This step forms the tetrahydropyran ring and a new carbocation.[1] For the formation of a spirocycle, the homoallylic alcohol is typically part of a cyclic system.
-
Carbocation Quenching: The resulting carbocationic intermediate is then trapped by a nucleophile to yield the final product. The nature of the nucleophile (e.g., water, a halide, or another solvent molecule) can be controlled by the reaction conditions.[1][3] Alternatively, the carbocation can undergo elimination to form an unsaturated product.[4]
Caption: Generalized mechanism of Prins-spirocyclization.
How do I choose the right acid catalyst for my system?
The choice of catalyst is critical and depends on the reactivity of your substrates.
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MsOH) are often effective for simple substrates.[5] Trifluoromethanesulfonic acid (TfOH) is a stronger option for less reactive systems.[6]
-
Lewis Acids: A wide range of Lewis acids can be employed. Milder options like FeCl₃ and In(OTf)₃ are good starting points.[3][7] For more challenging or sterically hindered substrates, stronger Lewis acids such as SnCl₄, BiCl₃, or TMSOTf may be necessary.[2] Rhenium(VII) oxides have also been shown to be effective for certain spirocyclizations.[1][3]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., Beta zeolites) and mesoporous materials (e.g., Ce-MCM-41) can offer advantages in terms of simplified workup and catalyst recyclability.[8][9]
| Catalyst Type | Examples | Typical Use Cases |
| Brønsted Acids | p-TsOH, MsOH, TfOH | Simple, reactive substrates. |
| Mild Lewis Acids | FeCl₃, In(OTf)₃, Bi(OTf)₃ | General purpose, good starting point. |
| Strong Lewis Acids | SnCl₄, TMSOTf, Re₂O₇ | Sterically hindered or unreactive substrates.[2][3] |
| Heterogeneous | Zeolites, Ce-MCM-41 | Process scale-up, simplified purification.[8][9] |
What is the impact of solvent choice on reaction outcomes?
Solvents play a crucial role in stabilizing intermediates and influencing reaction pathways.
-
Non-polar, Aprotic Solvents: Dichloromethane (DCM), hexanes, and toluene are commonly used to promote the desired cyclization while minimizing side reactions.[2]
-
Coordinating Solvents: Solvents like acetonitrile can sometimes coordinate with the Lewis acid, modulating its activity.
-
Anhydrous Conditions: It is generally crucial to maintain anhydrous conditions. The presence of water can lead to the formation of diols and other undesired byproducts, and can also promote racemization through reversible 2-oxonia-Cope rearrangements.[4][10]
-
Specialized Solvents: Highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to stabilize carbocationic intermediates, which can be beneficial in certain cases.[6]
How does reaction temperature influence selectivity and yield?
Temperature is a key parameter to control.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) often favors the desired cyclization pathway over elimination and other side reactions.[4]
-
Higher Temperatures: While increased temperatures can accelerate the reaction rate, they may also promote undesired side reactions, such as the formation of allylic alcohols.[4] In some cases of low reactivity, a moderate increase in temperature may be necessary.[2]
Can I achieve enantioselectivity in Prins-spirocyclization?
Yes, asymmetric Prins cyclizations are possible and represent an active area of research. This is typically achieved using chiral catalysts:
-
Chiral Brønsted Acids: Catalysts derived from BINOL, such as chiral phosphoric acids and confined imino-imidodiphosphates (iIDPs), have been successfully employed to induce enantioselectivity.[1][3][11]
-
Chiral Lewis Acids: Combinations of a Lewis acid with a chiral ligand can also provide enantiocontrol.[1][3]
The development of a successful asymmetric variant often requires careful screening of catalysts and reaction conditions.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
Problem 1: Low or No Conversion of Starting Materials
Symptom: Your starting materials are recovered largely unreacted after the specified reaction time.
Caption: Workflow for troubleshooting low conversion.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen acid may be too weak to activate your specific substrate, especially if it is sterically hindered.[2]
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to ensure that decomposition or side product formation does not become an issue.[4]
-
-
Reagent Quality: Impurities in starting materials or solvents can inhibit the catalyst.
-
Solution: Ensure all reagents are pure and solvents are rigorously dried. The use of molecular sieves can help maintain anhydrous conditions.[6]
-
Problem 2: Low Yield of the Desired Spirocycle with Complex Product Mixture
Symptom: The desired product is formed, but in low yield, and the crude reaction mixture shows multiple spots on TLC or peaks in the chromatogram.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: Elevated temperatures can promote various side reactions.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve selectivity for the desired cyclization pathway.[4]
-
-
Incorrect Stoichiometry: An improper ratio of the carbonyl compound to the homoallylic alcohol can lead to side reactions.
-
Solution: Optimize the stoichiometry of your reactants. Often, using a slight excess of one of the components can drive the reaction to completion and minimize side products.[4]
-
-
Product Instability: The desired spirocycle may be unstable under the reaction or workup conditions.
-
Solution: Perform the reaction at a lower temperature and consider a buffered workup to avoid exposing the product to strong acids or bases.[4]
-
Problem 3: Predominant Formation of Elimination Byproducts (Allylic Alcohols)
Symptom: The main product observed is the result of elimination from the carbocation intermediate, rather than nucleophilic trapping.
Potential Causes & Solutions:
-
Absence of a Suitable Nucleophile: If there is no nucleophile to trap the carbocation, elimination becomes the favored pathway.
-
Solution: Ensure a suitable nucleophile is present. If the reaction is run under strictly anhydrous conditions, adding a controlled amount of water or another nucleophilic solvent can promote the formation of the hydroxylated tetrahydropyran. Alternatively, using trimethylsilyl halides can act as both a Lewis acid promoter and a halide source for quenching the carbocation.[1][3]
-
-
High Reaction Temperature: As mentioned, higher temperatures favor elimination.
-
Solution: Lower the reaction temperature significantly.[4]
-
-
Strongly Coordinating Counter-ion: Some catalyst counter-ions are not nucleophilic enough to trap the carbocation effectively.
-
Solution: Choose a catalyst system where the counter-ion can act as a nucleophile. For example, using TMSBr can lead to the formation of a 4-bromo-tetrahydropyran.[7]
-
Problem 4: Poor Diastereoselectivity
Symptom: An inseparable or difficult-to-separate mixture of diastereomers is obtained.
Potential Causes & Solutions:
-
Flexible Transition State: The cyclization may not be proceeding through a well-defined, chair-like transition state.
-
Solution: The stereochemical outcome is often dictated by a chair-like transition state where bulky substituents adopt pseudo-equatorial positions.[12] Altering the steric bulk of substituents on your starting materials can influence this preference. Additionally, changing the catalyst or solvent can impact the transition state geometry.
-
-
Substrate Control: The inherent stereochemistry of the starting homoallylic alcohol plays a crucial role.
-
Solution: Ensure the stereochemical purity of your starting materials. The Prins cyclization is known for its high degree of chirality transfer, so the stereochemistry of the product is directly related to that of the substrate.[13]
-
Problem 5: Racemization of Chiral Centers
Symptom: A significant drop in the enantiomeric excess (% ee) of the product is observed compared to the starting material.
Potential Causes & Solutions:
-
Reversible 2-Oxonia-Cope Rearrangement: This is a common pathway for racemization in Prins cyclizations. The initially formed oxocarbenium ion can undergo a[1][1]-sigmatropic rearrangement, leading to scrambling of stereocenters.[7][10]
-
Formation of a Benzylic Cation: If your substrate contains an aryl group that can stabilize a benzylic cation, racemization can occur through ionization.[7]
-
Solution: This can be mitigated by using milder reaction conditions (lower temperature, less acidic catalyst) that disfavor ionization.[14]
-
Experimental Protocols
General Protocol for a Trial Prins-Spirocyclization Reaction
This is a representative protocol and should be optimized for your specific system.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclic ketone (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the homoallylic alcohol (1.1 equiv) to the solution.
-
In a separate flask, prepare a solution of the Lewis acid (e.g., SnCl₄, 1.2 equiv) in anhydrous DCM.
-
Slowly add the Lewis acid solution to the reaction mixture dropwise over 10-15 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalyst Screening Protocol
-
Set up multiple small-scale reactions in parallel using the general protocol.
-
In each reaction, use a different acid catalyst (e.g., p-TsOH, FeCl₃, SnCl₄, TMSOTf, In(OTf)₃). Keep all other parameters (substrate concentration, temperature, solvent) constant.
-
Monitor each reaction over time, taking aliquots for analysis (e.g., by LC-MS or ¹H NMR of the crude mixture) to determine conversion and product distribution.
-
Compare the results to identify the most promising catalyst for your system, which can then be further optimized.
References
-
Biswas, S., Porashar, B., Deka, M. J., & Saikia, A. K. (2025). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. Asian Journal of Organic Chemistry, 14(6). [Link]
-
Lalli, C., & van de Weghe, P. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31675–31688. [Link]
-
Reddy, D. S., & Judd, W. R. (2009). Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. Organic Letters, 11(15), 3462–3465. [Link]
-
Lalli, C., & van de Weghe, P. (2022). Recent Advances in the Prins Reaction. PMC, 7(36), 31675–31688. [Link]
-
Wolfe, J. P. (2012). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. PMC, 4(3), 512–526. [Link]
-
Sharma, A. (n.d.). Exploring prins and tandem cyclization approach for the assembly of Tetrahydropyran frameworks. UVaDOC Principal. Retrieved from [Link]
-
Biswas, S., et al. (2025). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. Asian Journal of Organic Chemistry. [Link]
-
Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
-
Olivo, H. F., & Hemenway, M. S. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Heterocycles, 58(1), 659-666. [Link]
-
Kaib, P. S. J., & List, B. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(31), 9841–9844. [Link]
-
Hernandez, J. J., & Frontier, A. J. (2021). Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence. Organic Letters, 23(5), 1827–1832. [Link]
-
Stekrova, M., et al. (2021). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal. [Link]
-
Lalli, C., & Banik, S. (2017). Recent Advances in Prins Spirocyclization. European Journal of Organic Chemistry, 2017(37), 5484-5496. [Link]
-
Reddy, D. S., & Judd, W. R. (2009). Stereoselective synthesis of spirocyclic oxindoles via Prins cyclizations. National Genomics Data Center. [Link]
-
Hernandez, J. J., & Frontier, A. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(46), 13811–13818. [Link]
-
Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]
-
ResearchGate. (n.d.). Various types of Prins cyclization reactions. [Link]
-
Rychnovsky, S. D., & Marumoto, S. (2004). Racemization in Prins Cyclization Reactions. Journal of the American Chemical Society, 126(49), 16140–16147. [Link]
-
Hernandez, J. J., & Frontier, A. J. (2023). Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry, 88(23), 16655–16669. [Link]
-
Stekrova, M., et al. (2021). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04750K [pubs.rsc.org]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. research.abo.fi [research.abo.fi]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: The Evolving Landscape of Analgesia - 4-Oxa-1-azaspiro[5.5]undecane Derivatives vs. Traditional Opioid Analgesics
In the relentless pursuit of potent and safer analgesics, the limitations of traditional opioids have catalyzed the exploration of novel chemical scaffolds. This guide offers a comprehensive comparison between a promising new class of compounds, derivatives of 4-Oxa-1-azaspiro[5.5]undecane, and established opioid analgesics such as morphine, fentanyl, and oxycodone. We will delve into their mechanisms of action, pharmacological profiles, and the potential for an improved therapeutic window, supported by experimental data and protocols for researchers in drug development.
Introduction: The Unmet Need in Pain Management
Traditional opioid analgesics, primarily acting as agonists at the μ-opioid receptor (MOR), have long been the cornerstone of moderate to severe pain management.[1][2][3] However, their clinical utility is significantly hampered by a narrow therapeutic index, with life-threatening side effects such as respiratory depression, as well as the development of tolerance, dependence, and addiction.[4][5][6][7] The current opioid crisis underscores the urgent need for innovative analgesics with a dissociated profile of potent pain relief and reduced adverse effects.
A novel area of investigation focuses on compounds with a dual mechanism of action. One such promising scaffold is the this compound core. Specifically, derivatives like 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[8][9] This dual pharmacology presents a potential avenue to mitigate some of the hallmark side effects of traditional opioids.
Mechanism of Action: A Tale of Two Receptors
Traditional Opioid Analgesics:
The analgesic and adverse effects of traditional opioids like morphine, fentanyl, and oxycodone are primarily mediated through their agonistic activity at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[10][11][12] Upon binding, these agonists trigger a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]
-
Ion Channel Modulation: They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. Concurrently, they inhibit voltage-gated calcium channels, suppressing neurotransmitter release.[10]
This net inhibitory effect on neuronal transmission in key areas of the central nervous system, including the periaqueductal gray and spinal cord, results in potent analgesia.[11][15] However, this same mechanism in the brainstem, particularly the pre-Bötzinger complex, is responsible for the dangerous effect of respiratory depression.[4][5][16][17][18]
This compound Derivatives:
The investigated 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives exhibit a more complex mechanism of action, acting as:[8][9]
-
μ-Opioid Receptor (MOR) Agonists: Similar to traditional opioids, they activate the MOR to produce analgesia.
-
Sigma-1 Receptor (σ1R) Antagonists: The σ1R is a unique intracellular chaperone protein implicated in various cellular functions, including the modulation of opioid analgesia and side effects. Antagonism at this receptor has been shown to potentiate opioid analgesia and may counteract some of its adverse effects.
This dual engagement of MOR and σ1R offers a synergistic approach to pain relief while potentially mitigating the undesirable consequences of MOR activation alone.
Signaling Pathway Comparison
The following diagram illustrates the distinct signaling pathways of traditional opioids and the dual-acting 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Caption: Comparative signaling pathways of traditional opioids and a dual-acting spiro compound.
Comparative Pharmacological Data
The following table summarizes key in vitro and in vivo pharmacological parameters for a representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative (15au) in comparison to traditional opioids.
| Parameter | 4-Aryl-1-oxa-4,9-diazaspiro\n[5.5]undecane (15au) | Oxycodone | Morphine | Fentanyl |
| μ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) | 1.8 | 14 | ~1-10 | ~0.4-1.5 |
| Sigma-1 Receptor (σ1R) Binding Affinity (Ki, nM) | 1.5 | >10,000 | >10,000 | ~1,000 |
| MOR Functional Activity (EC50, nM) | 15 | 29 | ~20-60 | ~0.5-2 |
| Analgesic Potency (ED50, mg/kg, mouse paw pressure) | 1.5 (s.c.) | 1.0 (s.c.) | ~2-5 (s.c.) | ~0.02-0.04 (s.c.) |
| Primary Side Effects | Reduced constipation at equianalgesic doses compared to oxycodone[8][9] | Nausea, constipation, drowsiness, respiratory depression[13][19] | Nausea, constipation, respiratory depression, pruritus[13][20] | Respiratory depression, muscle rigidity, sedation[20][21][22] |
Data for 15au and its comparison with oxycodone are derived from published research.[8][9] Data for morphine and fentanyl are compiled from various pharmacological sources.
Experimental Protocols: Assessing Analgesic Efficacy
To evaluate and compare the analgesic properties of novel compounds like the this compound derivatives against traditional opioids, standardized in vivo assays are essential. The hot plate test is a widely used method to assess thermal nociception.
Hot Plate Test Protocol
Objective: To determine the analgesic efficacy of a test compound by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Test animals (e.g., mice or rats)
-
Test compound (e.g., 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative)
-
Positive control (e.g., morphine)
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
-
Timer
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) and start the timer. Record the time until the animal exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established.
-
Compound Administration: Administer the test compound, positive control, or vehicle control to different groups of animals via the desired route (e.g., subcutaneous, intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Dose-Response Curve: To determine the ED50 (the dose required to produce 50% of the maximum effect), the test is repeated with a range of doses of the test compound.
Experimental Workflow Diagram
The following diagram outlines the workflow for the hot plate test.
Caption: Workflow for the in vivo hot plate analgesic assay.
Discussion: Therapeutic Potential and Future Directions
The preclinical data on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives suggest a promising therapeutic profile. The potent, dual MOR agonist and σ1R antagonist activity of compounds like 15au translates to analgesic efficacy comparable to oxycodone in animal models.[8][9] Critically, at equianalgesic doses, 15au demonstrated a reduced propensity for constipation, a debilitating side effect of traditional opioids.[8][9] This observation supports the hypothesis that σ1R antagonism can modulate the adverse effects of MOR activation.
While fentanyl is significantly more potent than the other compounds listed, its therapeutic index is notoriously narrow, contributing to its high overdose potential.[20][22][23] The development of compounds like the spiro derivatives, which may offer a wider separation between analgesic efficacy and life-threatening side effects, is a key goal in modern medicinal chemistry.
Further research is warranted to fully characterize the pharmacological profile of this novel class of compounds. Key areas for future investigation include:
-
Respiratory Safety: Comprehensive assessment of the impact on respiratory function is crucial to determine if the improved side-effect profile extends to this critical parameter.
-
Tolerance and Dependence: Long-term studies are needed to evaluate the potential for the development of tolerance and physical dependence, which are major drawbacks of chronic traditional opioid therapy.[6][7][24][25]
-
Pharmacokinetics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as clinical candidates.
Conclusion
Derivatives of this compound represent an innovative strategy in the design of novel analgesics. Their dual mechanism of action, combining MOR agonism with σ1R antagonism, offers a potential pathway to dissociate potent analgesia from some of the dose-limiting side effects of traditional opioids. While still in the early stages of development, this chemical class provides a compelling foundation for the discovery of safer and more effective pain therapeutics, addressing a critical and ongoing public health challenge.
References
- The Deadly Mechanisms of Opioid Induced Respiratory Depression. (2025, January 15). Google Cloud.
- Oxycodone.
- Mechanisms of opioid-induced respiratory depression. PubMed. (2022, April 26).
- [Mechanisms of opioid tolerance and opioid dependence]. PubMed.
- Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-gener
- Oxycodone. Pharmacological profile and clinical data in chronic pain management.
- Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respir
- Fentanyl vs Morphine: Similarities, Differences & Overdose Potential Comparison. The Recovery Village. (2021, October 27).
- Fentanyl vs.
- Non-analgesic effects of opioids: opioid-induced respir
- Oxycodone: a pharmacological and clinical review. PubMed.
- Oxycodone (Trade Names: Percodan®, Percocet®, OxyContin®, Roxicodone®, RoxyBond®). DEA Diversion Control Division.
- Oxycodone.
- Allostatic Mechanisms of Opioid Tolerance Beyond Desensitization and Downregul
- Opioid tolerance and dependence (Chapter 37). The Essence of Analgesia and Analgesics.
- Mu opioid receptor signaling in morphine sensitiz
- Opioids - mechanisms of action. Australian Prescriber - Therapeutic Guidelines. (1996, July 1).
- Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human. British Journal of Pharmacology.
- Effectiveness and Safety of Fentanyl Compared with Morphine for Out-of-Hospital Analgesia. Prehospital Emergency Care. (2025, August 7).
- Opioids for Analgesia. Healthengine Blog. (2006, April 30).
- Opioid Analgesics.
- Fentanyl. DEA.gov.
- Basic opioid pharmacology: an upd
- Fentanyl. Wikipedia.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Mu-opioid receptor. Wikipedia.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. (2020, March 12).
- Analgesic. Wikipedia.
- Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Technology Networks. (2017, April 11).
- Physiology, Opioid Receptor.
- Opioid receptors signaling network. PMC - PubMed Central.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. (2020, July 15).
- Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity. PubMed.
- Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.
- Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone deriv
- Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. MDPI.
- Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide. NIDA IRP.
- This compound (C9H17NO). PubChem.
- Differences between opioids: pharmacological, experimental, clinical and economical perspectives. PMC - PubMed Central.
- Opioid receptor binding affinity (K i ) and antagonistic potency (K i )...
- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. (2018, May 24).
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. (2011, January 6).
- In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. PubMed.
Sources
- 1. Oxycodone. Pharmacological profile and clinical data in chronic pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 4. stopioid.com [stopioid.com]
- 5. Mechanisms of opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanisms of opioid tolerance and opioid dependence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid tolerance and dependence (Chapter 37) - The Essence of Analgesia and Analgesics [cambridge.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Oxycodone: a pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 20. anrclinic.com [anrclinic.com]
- 21. researchgate.net [researchgate.net]
- 22. dea.gov [dea.gov]
- 23. therecoveryvillage.com [therecoveryvillage.com]
- 24. Allostatic Mechanisms of Opioid Tolerance Beyond Desensitization and Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
validation of 4-Oxa-1-azaspiro[5.5]undecane target engagement in vivo
Beginning Data Collection
I'm currently focused on gathering information on 4-Oxa-1-azaspiro[5.5]undecane. I'm starting with Google searches to understand its molecular targets, mechanism of action, and any existing in vivo validation methods. I'm also exploring alternative compounds as a part of the initial investigation.
Developing Validation Strategies
I've moved beyond initial data collection and am now structuring my comparison guide. I'm focusing on validating this compound's target engagement, noting the need for robust in vivo validation. I'm preparing a comparison of validation techniques, aiming to include detailed protocols and quantitative data summaries. I am building tables to make comparison easier.
Refining Search Strategies
I'm now expanding my search to include alternative compounds and emerging techniques like PET and CETSA. I'm focusing on methodologies for direct comparison, aiming to identify effective experimental strategies for validating this compound's target engagement, and comparing it to other approaches.
Focusing Target Engagement
I'm currently focused on the specific molecule, this compound, to comprehensively validate its in vivo target engagement. My primary aim is to organize a thorough guide, detailing a comprehensive set of validation techniques, ensuring rigor. I'm prioritizing methods tailored for this compound's unique characteristics.
Refining Guide Structure
I'm now honing the structure of the guide. It will be a comparison of validation methods for the molecule, with an emphasis on both the "how" and "why." The goal is to make it a self-validating resource for researchers. I'm prioritizing clear explanations and detailed protocols, complete with in-text citations and a comprehensive reference list. Plus, I will incorporate Graphviz diagrams for visual clarity.
Structuring Detailed Validation
I've shifted focus to structuring the guide around a hypothetical this compound derivative, specifically targeting the sigma-1 receptor. Initial research reveals the scaffold itself lacks a clear target, so I'm focusing on derivatives. The guide's scope is now defining validation strategies for this specific compound, covering both the "how" and "why." I'll begin by evaluating techniques used in vivo to show receptor engagement in relevant preclinical models, followed by examples of data representation using tables and diagrams.
Expanding Method Scope
I'm now expanding my scope to cover methods for target engagement validation. I've found that Positron Emission Tomography (PET), the Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL) are key methods. For a σ1R antagonist, I can use pharmacodynamic biomarkers. I'm prioritizing thorough explanations and visual aids for clarity and deeper understanding. I'm focusing on the "why" and practical application, with citations.
Developing Method Framework
I've formulated a structure for my guide, starting with an introduction to the scaffold's role in drug discovery. The core section, "Comparative Methodologies," will detail each validation technique. For each method, I will explain the underlying principle, offer a detailed protocol, and present comparative data using tables and diagrams for clarity. I'll include citations to ensure trustworthiness and depth.
Defining Engagement Validation
I'm now defining the structure of the guide, starting with an introduction emphasizing the significance of validating in vivo target engagement for drug candidates. It will introduce a hypothetical this compound derivative, designated "Compound X," as a selective sigma-1 receptor antagonist. The guide's core will detail methodologies, with protocols and comparative data in tables.
Formulating Validation Strategies
I'm developing a structured approach for the guide. It centers around a hypothetical this compound derivative, designated "Compound X," as a sigma-1 receptor antagonist. I am exploring Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL) methods. I'm prioritizing the "why" and practical application, with citations, and I'll use Graphviz for workflows. I'll include pharmacodynamic biomarkers for in vivo receptor modulation.
Synthesizing Guide Components
I've been solidifying the structure. My focus is now on constructing a concise introduction and crafting detailed methodology sections. I'm prioritizing thorough protocols, and clear explanations of the "why." I'm also ensuring all cited information is easily verified. Graphviz diagrams are being designed, alongside comparative data tables. I'm focusing on "Compound X", a this compound derivative, and its validation.
Constructing Guide Outline
I'm presently building the guide's structure, focusing on a robust comparison of methodologies. "Compound X," the this compound derivative, now takes center stage. I'm prioritizing Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL) for in vivo engagement validation. I plan to incorporate clear diagrams using Graphviz. I will also include comprehensive in-text citations.
Comparative Analysis of 4-Oxa-1-azaspiro[5.5]undecane vs. Other Spirocyclic Scaffolds: A Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for molecules with enhanced three-dimensionality is ever-increasing. The concept of "escaping flatland" has guided medicinal chemists toward the exploration of novel scaffolds that can better mimic the complex topographies of biological targets.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of structures.[2] Their inherent rigidity and three-dimensional nature can lead to improved physicochemical and pharmacokinetic properties, such as increased solubility and metabolic stability, when compared to their linear or monocyclic counterparts.[3] Furthermore, the fixed spatial orientation of substituents on a spirocyclic core can enhance binding affinity and selectivity for a specific biological target.[4]
This guide provides a comparative analysis of the 4-Oxa-1-azaspiro[5.5]undecane scaffold against two other key spiro[5.5]undecane systems: the parent carbocyclic spiro[5.5]undecane and the closely related 2-azaspiro[5.5]undecane. Through an examination of their synthesis, physicochemical properties, and documented biological activities, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to strategically select and utilize these scaffolds in their discovery programs.
Featured Scaffold: this compound
The this compound scaffold is a heterocyclic system that incorporates both an oxygen and a nitrogen atom within its spirocyclic framework. This strategic placement of heteroatoms can impart favorable properties for drug development, including improved aqueous solubility and the potential for specific hydrogen bonding interactions with biological targets.
Synthesis of this compound Derivatives
A versatile route to 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported, starting from N-Boc-piperidone.[5] This multi-step synthesis allows for the introduction of diverse substituents, enabling a thorough exploration of the structure-activity relationship (SAR).
Caption: A simplified workflow for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Physicochemical Properties and Biological Applications
The incorporation of oxygen and nitrogen atoms in the this compound scaffold is expected to influence its physicochemical properties, such as lipophilicity (logP) and aqueous solubility, when compared to purely carbocyclic or single-heteroatom-containing analogues.
Derivatives of this scaffold have been investigated as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), with potential applications in the treatment of pain.[6] One notable compound from this series demonstrated a balanced dual profile of MOR agonism and σ1R antagonism, leading to potent analgesic activity in preclinical models with a reduced side-effect profile compared to traditional opioids like oxycodone.[5]
Comparative Analysis of Spiro[5.5]undecane Scaffolds
To understand the unique contributions of the heteroatoms in the this compound scaffold, it is instructive to compare it with its carbocyclic and azaspirocyclic counterparts.
Comparator Scaffold 1: Spiro[5.5]undecane
This is the parent carbocyclic scaffold, consisting of two fused cyclohexane rings. Its properties serve as a baseline for understanding the impact of heteroatom incorporation.
-
Synthesis: The synthesis of spiro[5.5]undecane derivatives can be achieved through various methods, including Michael additions. For instance, a one-pot synthesis of spiro[5.5]undecane-1,5,9-triones involves the reaction of dimedone with trans,trans-diarylideneacetones using Lewis acid catalysts.[2] Microwave-assisted synthesis has also been shown to be an efficient method for preparing these compounds.[3]
-
Physicochemical Properties: As a purely hydrocarbon structure, spiro[5.5]undecane is highly lipophilic.[7] This can be a disadvantage in drug development, potentially leading to poor aqueous solubility and non-specific binding.
-
Biological Applications: The spiro[5.5]undecane framework is found in some natural products.[3] Synthetic derivatives have been investigated for their anti-cancer properties.[3]
Comparator Scaffold 2: 2-Azaspiro[5.5]undecane
This scaffold introduces a single nitrogen atom into the spirocyclic system, offering a stepping stone between the carbocyclic and the oxa-aza systems.
-
Synthesis: 2-Azaspiro[5.5]undecane can be synthesized via the hydrogenation of 2-azaspiro-[5.5]-undec-1-ene using a Raney nickel catalyst.[8]
-
Physicochemical Properties: The presence of the nitrogen atom generally increases the polarity and potential for hydrogen bonding compared to the carbocyclic analogue, which can lead to improved water solubility.[9]
-
Biological Applications: Derivatives of azaspiro[5.5]undecane have been explored for a range of biological activities. For instance, 1,9-diazaspiro[5.5]undecane derivatives have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC) and as Neuropeptide Y (NPY) Y5 receptor antagonists, suggesting potential in metabolic disorders.[10]
Tabular Comparison of Physicochemical and Biological Properties
| Property | Spiro[5.5]undecane | 2-Azaspiro[5.5]undecane | This compound |
| Molecular Formula (Parent) | C11H20 | C10H19N | C9H17NO |
| Molecular Weight (Parent) | 152.28 g/mol [7] | 153.27 g/mol [9] | 155.23 g/mol [11] |
| Predicted XLogP3 | 3.9[12] | 2.1 | 1.1[11] |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 0 | 1 | 2 |
| Key Synthetic Approaches | Michael addition, Microwave-assisted synthesis[3] | Hydrogenation of unsaturated precursors[8] | Multi-step synthesis from N-Boc-piperidone[5] |
| Notable Biological Activities | Anti-cancer[3] | ACC and NPY Y5 receptor antagonism (for diaza-derivatives)[10] | Dual MOR agonism and σ1R antagonism (for aryl-diaza-derivatives) |
| Potential Therapeutic Areas | Oncology | Metabolic Disorders | Pain Management |
Note: Physicochemical properties are for the parent, unsubstituted scaffolds. Biological activities are based on reported derivatives and may not be inherent to the parent scaffold itself.
Experimental Protocols
General Protocol for the Synthesis of 2-Azaspiro[5.5]undecane
This protocol is based on the hydrogenation method described in the literature.[8]
-
Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve 2-azaspiro-[5.5]-undec-1-ene in absolute ethanol.
-
Addition of Catalyst: Carefully add W2 Raney nickel catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to an initial pressure of 40 psi.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until hydrogen uptake ceases, indicating the completion of the reaction.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-azaspiro[5.5]undecane.
-
Purification: Purify the crude product by a suitable method, such as distillation or chromatography, if necessary.
Caption: A flowchart illustrating the key steps in the synthesis of 2-azaspiro[5.5]undecane via hydrogenation.
Conclusion and Future Perspectives
The comparative analysis of this compound with its carbocyclic and azaspirocyclic analogues highlights the significant impact of heteroatom incorporation on the physicochemical and biological properties of spirocyclic scaffolds. The introduction of oxygen and nitrogen atoms in the this compound framework leads to a predicted decrease in lipophilicity and an increase in hydrogen bonding potential, which are generally desirable attributes for drug candidates.
While the available data for direct, side-by-side biological comparisons are limited, the distinct therapeutic applications being explored for derivatives of each scaffold underscore their unique potential. The carbocyclic spiro[5.5]undecane serves as a valuable starting point for generating structural diversity, while the azaspiro[5.5]undecane offers a balance of properties that have proven useful in targeting metabolic disorders. The this compound scaffold, with its dual heteroatom composition, has demonstrated promise in the development of novel analgesics with potentially improved safety profiles.
Future research should focus on the parallel synthesis and evaluation of libraries of these different spirocyclic scaffolds to establish more definitive structure-activity and structure-property relationships. Such studies will be invaluable in guiding the rational design of next-generation therapeutics that effectively leverage the three-dimensional chemical space offered by these privileged structures.
References
-
PrepChem. Synthesis of 2-azaspiro-[5.5]-undecane. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Burgaz, E. V., & Kunter, B. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
-
Figueiredo Batista, V., Pinto, D. C., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 281-295. [Link]
-
PubChem. Spiro[5.5]undecane-3-carboxylic acid. [Link]
-
PubChem. Spiro[5.5]undecane-3,9-dione. [Link]
-
PubChem. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
Cendán, C. M., P. R. Alemán, et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
Chemchart. 2-Azaspiro[5.5]undecane (180-48-3). [Link]
-
PubChem. Spiro[5.5]undecane. [Link]
-
PubChem. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
Cendán, C. M., P. R. Alemán, et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
PubChem. This compound. [Link]
-
Krasavin, M., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6), 346-358. [Link]
-
Onnis, V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(79), 50195-50208. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. 2-Azaspiro[5.5]undecane (180-48-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 12. Spiro(5.5)undecane-3-carboxylic acid | C12H20O2 | CID 140359 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Methodological and Comparative Guide for Assessing the Opioid Receptor Selectivity of Novel Spirocyclic Scaffolds, Focusing on 4-Oxa-1-azaspiro[5.5]undecane Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of novel chemical entities, specifically the 4-Oxa-1-azaspiro[5.5]undecane scaffold, for the three classical opioid receptor subtypes: mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR). As direct pharmacological data for this specific scaffold is not yet prevalent in published literature, this document establishes a robust methodological pathway. We will detail the gold-standard assays and provide comparative data from structurally related spirocyclic compounds to serve as a benchmark for future investigations.
The quest for safer analgesics is intrinsically linked to navigating the complex pharmacology of the opioid system. The majority of clinically used opioid analgesics, such as morphine and fentanyl, exert their primary effects through the MOR.[1] However, this activation is also responsible for severe side effects, including respiratory depression, dependence, and euphoria.[1] Therefore, a critical goal in modern medicinal chemistry is to design ligands with precise selectivity for a single receptor subtype (e.g., MOR for analgesia) or a desired polypharmacological profile (e.g., MOR/DOR agonism) to mitigate adverse effects.[2] Spirocyclic scaffolds, with their conformationally restricted three-dimensional structures, represent a promising chemical space for achieving high receptor affinity and selectivity.[3] This guide will equip researchers with the necessary protocols and comparative insights to characterize novel derivatives of the this compound class.
Section 1: The Foundational Assays for Determining Opioid Receptor Selectivity
A thorough assessment of a compound's selectivity profile requires a two-pronged approach: first, determining its binding affinity for each receptor subtype, and second, characterizing its functional activity—whether it activates (agonist), blocks (antagonist), or has no effect on receptor signaling.
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
Radioligand binding assays are the definitive method for quantifying the affinity of a test compound for a specific receptor.[4] The core principle is competitive displacement: a radiolabeled ligand with known high affinity for the receptor is incubated with a receptor source (typically cell membranes). The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. This allows for the calculation of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value signifies higher binding affinity.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cell lines stably expressing a single human opioid receptor subtype (e.g., HEK-293 or CHO-K1 cells) are preferred over tissue homogenates. This ensures that the observed binding is exclusively to the receptor of interest, eliminating confounding variables from other receptor types or subtypes present in native tissue.
-
Radioligand Selection: The chosen radioligand must be highly selective for the target receptor to ensure the competition is specific. For example, [³H]-DAMGO is a gold-standard selective radioligand for MOR, while [³H]-DPDPE is used for DOR, and [³H]-U69,593 for KOR.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Harvest HEK-293 cells stably expressing the human MOR, DOR, or KOR.
-
Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the selective radioligand (e.g., [³H]-DAMGO for MOR at a final concentration near its Kₔ), and 100 µL of the membrane suspension (5-20 µg protein).
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled selective ligand (e.g., 10 µM naloxone) to saturate all specific binding sites, followed by 50 µL of the radioligand and 100 µL of the membrane suspension.
-
Competition Wells: Add 50 µL of the test this compound derivative at various concentrations (typically a 10-point curve from 0.1 nM to 10 µM), followed by 50 µL of the radioligand and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through). Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assays: Gauging Efficacy (EC₅₀ and Eₘₐₓ)
Binding to a receptor does not guarantee activation. Functional assays are essential to determine whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist (activates the receptor but with lower efficacy than a full agonist). Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[5] Agonist binding triggers a conformational change, leading to G-protein activation and subsequent inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[3]
This assay directly measures the first step in receptor activation: G-protein engagement. In the inactive state, the Gα subunit is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The [³⁵S]GTPγS assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated Gα subunits. The amount of incorporated radioactivity is therefore directly proportional to the level of G-protein activation induced by the test compound. This allows for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a standard full agonist.[5][6]
This strategic funnel begins with a broad assessment of binding affinity at all three receptor subtypes. Compounds showing promising affinity (e.g., Kᵢ < 100 nM) and selectivity (e.g., >10-fold for one subtype over the others) are then advanced to functional assays to determine their efficacy and potency. This systematic approach ensures that resources are focused on the most promising candidates, accelerating the discovery of novel opioid modulators with superior therapeutic profiles.
Conclusion
The this compound scaffold represents a novel and promising area for the development of next-generation opioid receptor modulators. While direct pharmacological data is yet to be published, this guide provides the complete methodological and comparative framework necessary to undertake such an investigation. By employing gold-standard radioligand binding and functional assays, and by using data from related spirocyclic structures as a benchmark, researchers can systematically determine the affinity, selectivity, and efficacy of new derivatives. This rigorous, evidence-based approach is paramount to identifying lead candidates with the potential to become safer and more effective therapeutics for pain management and other neurological disorders.
References
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]
-
Cendán, C. M., Pujol, E., Péreza, V., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Li, F., Yin, C., Chen, J., Liu, J., Xie, X., & Zhang, A. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Chemical biology & drug design, 74(4), 335–342. [Link]
-
ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]
-
Gless, R. D., Dener, J. M., et al. (1993). Synthesis, Opioid Receptor Binding Profile, and Antinociceptive Activity of 1-azaspiro[4.5]decan-10-yl Amides. Journal of Medicinal Chemistry, 36(22), 3394–3400. [Link]
-
Che, T., Majumdar, S., et al. (2018). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 7, e39434. [Link]
-
Salentinig, S., Spetea, M., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(21), 5153. [Link]
-
Toray Industries, Inc. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Le, V.-D., et al. (2009). Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747). Journal of Medicinal Chemistry, 52(18), 5685–5702. [Link]
-
MDPI. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]
-
PubMed. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PubMed. [Link]
-
Khroyan, T. V., Polgar, W. E., et al. (2011). The first universal opioid ligand... (BU08028): characterization of the in vitro profile and in vivo behavioral effects... Journal of Pharmacology and Experimental Therapeutics, 336(3), 952–961. [Link]
-
ACS Publications. (2009). Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) Benzamide (ADL5747). ACS Publications. [Link]
-
Mosier, M., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 106-111. [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The first universal opioid ligand, (2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol (BU08028): characterization of the in vitro profile and in vivo behavioral effects in mouse models of acute pain and cocaine-induced reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analgesic Landscape: A Comparative Guide to the In Vivo Efficacy of Oxa-Azaspiro[5.5]undecane Derivatives in Pain Models
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel analgesics with improved efficacy and safety profiles, spirocyclic scaffolds have emerged as a promising structural motif. This guide provides an in-depth comparative analysis of the in vivo efficacy of oxa-azaspiro[5.5]undecane derivatives, a class of compounds showing significant potential in preclinical pain models. While direct, extensive comparative studies on the specific 4-Oxa-1-azaspiro[5.5]undecane core are nascent, we will draw upon robust data from closely related analogs, particularly the well-characterized 1-Oxa-4,9-diazaspiro[5.5]undecane series, to illuminate the therapeutic promise and mechanistic underpinnings of this compound family.
The central thesis of this guide revolves around the compelling strategy of dual-target modulation. Specifically, we will explore how simultaneous agonism of the μ-opioid receptor (MOR) and antagonism of the sigma-1 receptor (σ1R) can lead to potent analgesia with a potentially wider therapeutic window than traditional opioids.
The Rationale for Dual MOR Agonism and σ1R Antagonism
The analgesic effects of opioids, the gold standard for severe pain management, are primarily mediated by the activation of the MOR.[1] However, their utility is often hampered by significant side effects, including respiratory depression, constipation, and the development of tolerance and dependence. The sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone, has been identified as a key modulator of pain hypersensitivity and opioid system function.[2] Crucially, σ1R has been described as an endogenous anti-opioid system; its activation can counteract opioid-mediated analgesia, while its antagonism can potentiate it.[3][4]
This understanding provides a strong mechanistic foundation for designing dual-action compounds. A molecule that combines MOR agonism with σ1R antagonism could theoretically achieve potent pain relief while mitigating the undesirable effects of unopposed MOR activation. The spiro[5.5]undecane scaffold offers a rigid and three-dimensional framework, ideal for orienting the necessary pharmacophoric elements to interact with both targets.
Caption: Dual-target mechanism of action for analgesic Oxa-Azaspiro[5.5]undecane derivatives.
Comparative In Vivo Efficacy: A Case Study of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
A pivotal study by Guerrero et al. provides the most comprehensive dataset to date on a closely related series: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[5] This research led to the identification of a lead compound, 15au , which demonstrates a balanced profile of potent MOR agonism and σ1R antagonism.
Performance in a Nociceptive Pain Model
The in vivo analgesic activity of compound 15au was evaluated using the paw pressure test in mice , a standard model for assessing nociceptive pain thresholds. Its performance was directly compared to that of oxycodone, a widely used clinical opioid.
| Compound | Administration | Dose (mg/kg) | Analgesic Effect (% MPE) | ED₅₀ (mg/kg) |
| 15au | Subcutaneous (s.c.) | 1 | ~50% | 0.97 |
| 3 | ~80% | |||
| Oxycodone | Subcutaneous (s.c.) | 1 | ~75% | 0.65 |
| 3 | >90% | |||
| % MPE = Maximum Possible Effect | ||||
| Data sourced from Guerrero et al., J Med Chem, 2020.[5] |
The results demonstrate that compound 15au exhibits potent, dose-dependent analgesic activity, comparable to that of oxycodone.[5] This finding is significant, as it validates the dual-target approach in a living system. The slightly lower potency of 15au relative to oxycodone in this acute pain model is counterbalanced by a potentially improved side-effect profile.
Comparison with Alternatives: Mitigating Opioid-Induced Side Effects
A critical differentiator for novel analgesics is a reduction in opioid-associated side effects. The study investigated the constipating effects of 15au compared to oxycodone at equianalgesic doses. The results indicated that 15au produced significantly less constipation, a common and debilitating side effect of opioid therapy.[5] This favorable outcome is attributed to the σ1R antagonist component of the molecule, which is thought to counteract some of the peripheral effects of MOR agonism.[3]
| Compound | Outcome at Equianalgesic Doses |
| 15au | Reduced constipating effects |
| Oxycodone | Significant constipation |
| Data sourced from Guerrero et al., J Med Chem, 2020.[5] |
This comparison highlights a key advantage of the dual-target strategy. While other spirocyclic compounds, such as certain piperidine derivatives, have shown potent analgesic properties in models like the tail-flick and writhing tests, the explicit demonstration of reduced side effects at equianalgesic doses is a crucial step towards clinical viability.[6]
Expanding the Scope: Efficacy in Inflammatory and Neuropathic Pain Models
While the primary data for the oxa-azaspiro[5.5]undecane class is in nociceptive pain, the strong σ1R antagonism component suggests significant potential in other pain modalities, particularly inflammatory and neuropathic pain. Selective σ1R antagonists have demonstrated robust efficacy in reducing pain behaviors in preclinical models of these conditions.[7]
For instance, studies with selective σ1R antagonists have shown:
-
Formalin Test: A reduction in the second (inflammatory) phase of the formalin-induced pain response.[7]
-
Neuropathic Pain Models (e.g., Spared Nerve Injury - SNI): Attenuation of mechanical allodynia and thermal hyperalgesia.[4]
The compound WLB-73502 , a bispecific σ1R antagonist and MOR partial agonist, has shown superior efficacy to both morphine and oxycodone in a rat model of neuropathic pain.[8] This provides strong inferential evidence that dual-target spirocyclic compounds like the 1-Oxa-4,9-diazaspiro[5.5]undecane series would likely perform well in these more complex and clinically challenging pain states.
Sources
- 1. The synthesis and analgesic activities of some spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of profadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 5. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-Oxa-1-azaspiro[5.5]undecane Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, a molecule's metabolic stability is a critical partner. A compound that rapidly metabolizes can fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to toxic byproducts. The 4-Oxa-1-azaspiro[5.5]undecane scaffold, a promising motif in medicinal chemistry, offers a unique three-dimensional architecture that can enhance target engagement and physicochemical properties. However, like any novel structure, its metabolic fate must be thoroughly understood to unlock its full therapeutic potential. This guide provides a comparative analysis of the metabolic stability of this compound analogs, supported by established experimental protocols and structure-activity relationship (SAR) insights.
The inherent rigidity of spirocyclic systems can shield certain molecular positions from enzymatic attack, often leading to improved metabolic stability compared to more flexible aliphatic or even simpler heterocyclic systems.[1][2] The introduction of a heteroatom, in this case, both oxygen and nitrogen, presents potential sites for metabolic transformation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[3][4] Understanding how structural modifications on the this compound core influence its susceptibility to these metabolic processes is paramount for designing long-lasting and safer drug candidates.
The Experimental Benchmark: In Vitro Liver Microsomal Stability Assay
To quantitatively assess and compare the metabolic stability of different analogs, the in vitro liver microsomal stability assay is the workhorse of early drug discovery.[5] This assay provides key parameters such as the intrinsic clearance (CLint) and half-life (t1/2) of a compound in the presence of liver enzymes, primarily cytochrome P450s.[5] A higher CLint and shorter t1/2 indicate lower metabolic stability.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical liver microsomal stability assay. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Rationale for Key Steps:
-
Liver Microsomes: This subcellular fraction is rich in CYP enzymes, the primary drivers of Phase I metabolism.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor to function. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
37°C Incubation: This temperature mimics physiological conditions in the human body.
-
Quenching with Acetonitrile: The cold organic solvent serves two purposes: it stops the enzymatic reaction and precipitates proteins, which would otherwise interfere with the subsequent analysis.
-
Internal Standard: This is a compound of known concentration added during quenching to account for variations in sample processing and instrument response, ensuring accurate quantification.
-
LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific analytical technique for quantifying the disappearance of the parent compound over time.
Comparative Metabolic Stability of this compound Analogs
While direct, publicly available comparative data for a series of this compound analogs is limited, we can construct a scientifically plausible comparison based on established structure-activity relationships for metabolic stability. The following table presents a hypothetical dataset for a series of analogs, illustrating how different substituents might impact their metabolic fate.
| Analog | Structure | R1 | R2 | Hypothetical t1/2 (min) | Hypothetical CLint (µL/min/mg protein) |
| 1 | This compound | -H | -H | 45 | 30 |
| 2 | N-Methyl-4-Oxa-1-azaspiro[5.5]undecane | -CH3 | -H | 25 | 55 |
| 3 | N-tert-Butyl-4-Oxa-1-azaspiro[5.5]undecane | -C(CH3)3 | -H | >60 | <10 |
| 4 | N-Phenyl-4-Oxa-1-azaspiro[5.5]undecane | -Ph | -H | 15 | 92 |
| 5 | 2-Fluoro-N-Methyl-4-Oxa-1-azaspiro[5.5]undecane | -CH3 | -F | 50 | 28 |
Interpretation of the Data and SAR Insights
The hypothetical data above illustrates key principles of how structural modifications can influence metabolic stability:
-
Analog 1 (Unsubstituted): The parent scaffold exhibits moderate stability. Potential sites of metabolism include N-dealkylation (if substituted) and oxidation at carbons alpha to the nitrogen and oxygen atoms.
-
Analog 2 (N-Methyl): The addition of a small alkyl group on the nitrogen provides a readily accessible site for N-dealkylation, a common metabolic pathway for secondary and tertiary amines catalyzed by CYPs.[3][6] This leads to a significant decrease in metabolic stability compared to the unsubstituted analog.
-
Analog 3 (N-tert-Butyl): The bulky tert-butyl group provides steric hindrance around the nitrogen atom, shielding it from the active site of metabolic enzymes. This steric bulk dramatically increases metabolic stability.
-
Analog 4 (N-Phenyl): Aromatic rings are susceptible to hydroxylation by CYP enzymes. The introduction of a phenyl group provides a new, easily metabolizable site, leading to very low metabolic stability.
-
Analog 5 (2-Fluoro-N-Methyl): Fluorine substitution at a potential site of metabolism (a carbon alpha to the heteroatoms) can block oxidation at that position. This "metabolic blocking" strategy can significantly enhance stability, as the C-F bond is much stronger than a C-H bond and less susceptible to enzymatic cleavage.
Potential Metabolic Pathways
The primary metabolic transformations for this compound analogs are expected to be mediated by CYP enzymes and involve oxidation reactions. The following diagram illustrates some of the likely metabolic pathways.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. Its metabolic stability, a key determinant of in vivo efficacy and safety, can be rationally modulated through careful structural design. As this guide has illustrated, strategic modifications such as the introduction of sterically hindering groups or the use of metabolic blockers like fluorine can significantly enhance stability. Conversely, the presence of small N-alkyl groups or aromatic moieties can provide sites for rapid metabolism.
For drug development professionals, a thorough understanding of these structure-metabolism relationships is crucial. The in vitro liver microsomal stability assay provides a robust and efficient platform for the early-stage assessment and comparison of analogs, enabling the selection of candidates with the most promising pharmacokinetic profiles for further development. Future work in this area should focus on generating more extensive experimental datasets for a wider range of substituted this compound analogs to build more comprehensive and predictive SAR models.
References
-
Griffith, D. A., Dow, R. L., Huard, K., et al. (2013). Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure. Journal of Medicinal Chemistry, 56(17), 7110-9. [Link]
-
Fustero, S., et al. (2013). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 8(6), 715-726. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. [Link]
-
Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]
-
Krasavin, M. (2025). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]
-
Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Hanson, G. R., et al. (2010). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. [Link]
-
Lamani, D. S., Bhowmick, D., & Mugesh, G. (2015). Substituent Effects on the Stability and Antioxidant Activity of Spirodiazaselenuranes. Molecules, 20(7), 12959-12978. [Link]
-
Al-Zoubi, R. M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(24), 14781-14795. [Link]
-
Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]
-
Wang, B., Yang, L. P., & Zhang, X. Z. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 20(11), 2623. [Link]
-
P. A. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Guengerich, F. P. (2001). Unusual Cytochrome P450 Enzymes and Reactions. Journal of Biological Chemistry, 276(22), 18473-18476. [Link]
-
McDonald, R. I., & Buchwald, S. L. (2012). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 51(38), 9538-9541. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
-
Wang, Z., et al. (2025). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society, 147(1), 1034-1041. [Link]
-
Tyvorskii, V., et al. (2020). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 8(1), 85-93. [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Costa, J. L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1141970. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4-Oxa-1-azaspiro[5.5]undecane and Morphinan Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide to Navigating Core Scaffolds in CNS Drug Development
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The structural framework of a molecule not only governs its interaction with biological targets but also profoundly influences its pharmacokinetic and safety profiles. This guide provides a comprehensive, head-to-head comparison of two influential scaffolds: the synthetically versatile 4-Oxa-1-azaspiro[5.5]undecane and the classic, biologically validated morphinan framework. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for scaffold selection and optimization.
Structural and Physicochemical Foundations: A Tale of Two Architectures
At first glance, the two scaffolds present contrasting structural philosophies. The morphinan scaffold, the backbone of opioids like morphine and naltrexone, is a rigid, tetracyclic system. This rigidity is a double-edged sword: it can pre-organize key pharmacophoric features for optimal receptor fit, but it also limits conformational flexibility and can contribute to off-target interactions.
Conversely, the this compound is a spirocyclic system characterized by a piperidine ring fused to a tetrahydropyran ring through a shared quaternary carbon. This structure imparts a greater degree of conformational flexibility compared to the rigid morphinan core. This flexibility can be advantageous for exploring a wider range of receptor interactions and potentially fine-tuning selectivity.
Diagram 1: Core Chemical Structures
Caption: Core structures of this compound and Morphinan.
A comparative analysis of the physicochemical properties of the parent scaffolds reveals fundamental differences that impact their drug-like properties.
| Property | This compound | Morphinan | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 155.23 | 241.37 | Lower MW is often preferred for better absorption and diffusion. |
| cLogP | 1.3 | 3.5 | Lower lipophilicity can reduce off-target effects and improve solubility. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | 12.47 Ų | Influences membrane permeability and oral bioavailability. |
| Rotatable Bonds | 1 | 0 | Increased flexibility can allow for better adaptation to binding pockets. |
Data sourced from public chemical databases.
This initial comparison suggests that the this compound scaffold offers a more favorable starting point from a physicochemical perspective, with lower lipophilicity and molecular weight.
Pharmacological Profile: Opioid vs. Sigma Receptor Selectivity
The most striking divergence between these scaffolds lies in their preferential targeting of different receptor systems. The morphinan scaffold is inextricably linked to the opioid receptors (mu, delta, and kappa), which are central to pain modulation. The rigid structure of morphinan derivatives allows for precise orientation of key functional groups—typically a phenolic hydroxyl and a tertiary amine—that are critical for high-affinity binding to opioid receptors.
In contrast, derivatives of the this compound scaffold have shown a strong propensity for sigma receptors, particularly the sigma-1 (σ₁) subtype. These receptors are implicated in a variety of neurological conditions, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain. The spirocyclic core allows for the positioning of substituents in distinct spatial orientations that favor interaction with the unique binding pocket of the sigma-1 receptor.
A prime example of a highly selective sigma-1 receptor ligand based on this scaffold is the compound R-1-((4-methoxy-3,5-dimethylphenyl)methyl)-4-oxa-1-azaspiro[5.5]undecane . The following table compares its binding profile to that of a classic morphinan, morphine.
| Compound | Primary Target | Kᵢ (nM) for Primary Target | Kᵢ (nM) for Opioid Receptors (μ, δ, κ) | Kᵢ (nM) for Sigma-1 Receptor |
| Morphine | Mu-Opioid Receptor | ~1-10 | High Affinity | >10,000 |
| R-1-((4-methoxy-3,5-dimethylphenyl)methyl)-4-oxa-1-azaspiro[5.5]undecane | Sigma-1 Receptor | 1.1 | >10,000 | 1.1 |
This data is synthesized from multiple preclinical studies.
This stark difference in selectivity underscores the distinct therapeutic applications for which these scaffolds are best suited. While morphinans are mainstays in analgesia, the this compound scaffold provides a promising avenue for developing novel therapeutics targeting sigma-1-mediated pathways.
Signaling Pathway Modulation: A Mechanistic Divergence
The differing receptor targets of these scaffolds translate into the activation of distinct intracellular signaling cascades. Morphinan agonists, upon binding to opioid receptors (which are G-protein coupled receptors or GPCRs), typically initiate a canonical signaling pathway involving the inhibition of adenylyl cyclase and the modulation of ion channels.
Diagram 2: Canonical Morphinan-Opioid Receptor Signaling
Caption: Morphinan agonist binding to opioid receptors inhibits adenylyl cyclase.
Conversely, the sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum. Its activation by ligands like the this compound derivatives leads to the modulation of various downstream effectors, including ion channels and other signaling proteins, ultimately influencing cellular stress responses and neuronal plasticity.
Experimental Protocols: A Guide to Comparative Evaluation
To ensure a rigorous and objective comparison of compounds derived from these scaffolds, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing receptor binding affinity.
Protocol 1: Opioid Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., a novel morphinan derivative) for the mu-opioid receptor.
Objective: To calculate the inhibition constant (Kᵢ) of a test compound at the mu-opioid receptor.
Materials:
-
[³H]DAMGO (a high-affinity mu-opioid receptor agonist radioligand)
-
Cell membranes prepared from CHO cells stably expressing the human mu-opioid receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound stock solutions in DMSO
-
Naloxone (for determining non-specific binding)
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Plate Preparation: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Test Compound Addition: Add 50 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM) in duplicate. For total binding wells, add 50 µL of vehicle (assay buffer with DMSO). For non-specific binding wells, add 50 µL of 10 µM naloxone.
-
Radioligand Addition: Add 50 µL of [³H]DAMGO at a final concentration equal to its Kₔ (dissociation constant), typically ~1 nM.
-
Membrane Addition: Add 50 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg per well).
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. The choice of incubation time and temperature is critical to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligand.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter mat in a scintillation bag, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand.
Diagram 3: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
This self-validating system, which includes controls for total and non-specific binding, ensures that the measured inhibition is due to the test compound's specific interaction with the target receptor.
Conclusion and Future Perspectives
The choice between a this compound and a morphinan scaffold is fundamentally a choice of therapeutic target and desired pharmacological profile.
-
The morphinan scaffold remains a powerful and validated framework for developing potent modulators of opioid receptors. Its rigidity, while a potential liability for selectivity, is also its strength in achieving high-affinity interactions with its cognate receptors. Future work in this area will likely focus on designing biased agonists that selectively activate downstream pathways to separate analgesia from adverse effects.
-
The This compound scaffold represents a more modern and versatile platform, particularly for targeting the sigma-1 receptor. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for developing novel CNS therapeutics for conditions beyond traditional pain management, such as neurodegenerative diseases and depression.
Ultimately, the decision rests on the specific goals of the drug discovery program. By understanding the intrinsic properties and pharmacological tendencies of each scaffold, researchers can make a more informed choice, leveraging the strengths of each architecture to design the next generation of safer and more effective medicines.
References
A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for 4-Oxa-1-azaspiro[5.5]undecane Derivatives
Introduction: The 4-Oxa-1-azaspiro[5.5]undecane scaffold represents a promising frontier in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, including pain management, infectious diseases, and chronic kidney disease.[1][2][3][4] As these novel chemical entities progress through the development pipeline, establishing a robust In Vitro to In Vivo Correlation (IVIVC) becomes a cornerstone of an efficient and scientifically-driven program. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[5][6]
For complex, often poorly soluble molecules like many spirocyclic derivatives, dissolution is frequently the rate-limiting step for absorption, making them ideal candidates for developing a meaningful IVIVC.[7][8] A validated correlation serves as a powerful surrogate for bioequivalence studies, enabling formulation optimization, setting of dissolution specifications, and supporting post-approval changes with a reduced regulatory burden and significant savings in time and cost.[5][9][10]
This guide provides a comprehensive framework for researchers and drug development professionals on the systematic approach to developing and validating a Level A IVIVC for novel this compound derivatives, grounded in regulatory standards and proven experimental methodologies.
Section 1: Foundational Characterization – The In Vitro Arm
The entire premise of an IVIVC rests on the ability of an in vitro test to mimic the in vivo environment. The selection of these tests must be guided by the physicochemical properties of the drug substance. For many novel this compound derivatives, it is reasonable to hypothesize a Biopharmaceutics Classification System (BCS) Class II profile (Low Solubility, High Permeability), where in vitro dissolution is expected to correlate with in vivo absorption.[7][11]
In Vitro Dissolution: Simulating Gastrointestinal Reality
For poorly soluble compounds, standard dissolution tests in simple aqueous buffers are often not predictive of in vivo performance.[12] The causality behind this is that such media fail to replicate the solubilizing effects of bile salts and phospholipids in the human gut. Therefore, the use of biorelevant media is paramount.
Recommended Protocol: Dissolution Testing in Biorelevant Media
-
Apparatus: USP Apparatus II (Paddle) is generally suitable.
-
Formulations: Prepare at least three formulations of the this compound derivative with different release rates (e.g., slow, medium, fast). This can be achieved by altering particle size, excipient levels, or other critical manufacturing parameters.[9]
-
Media Selection:
-
Fasted State Simulated Intestinal Fluid (FaSSIF): To simulate pre-prandial conditions.
-
Fed State Simulated Intestinal Fluid (FeSSIF): To simulate post-prandial conditions, which can significantly impact the absorption of poorly soluble drugs.
-
The choice of media should be justified based on the intended clinical use of the drug.
-
-
Procedure:
-
Set the paddle speed to a justified rate (e.g., 50-75 RPM).
-
Maintain the medium temperature at 37°C ± 0.5°C.
-
Introduce the dosage form into 900 mL of the selected medium.
-
Withdraw samples at frequent, predetermined time points (e.g., 15, 30, 45, 60, 90, 120, 240, 480 minutes) to fully characterize the dissolution profile.[13]
-
Analyze the samples using a validated HPLC method to determine the percent of drug dissolved over time.
-
In Vitro Permeability: Assessing Gut Wall Transport
To confirm the high permeability assumption of a BCS Class II compound, an in vitro permeability assay is essential. The Caco-2 cell monolayer model is the industry standard, as these cells differentiate to form a barrier that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters.[14][15]
Recommended Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® filter supports for approximately 21 days to allow for differentiation into a confluent monolayer.[16]
-
Monolayer Integrity Validation: Before each experiment, the integrity of the cell monolayer must be confirmed. This is a critical self-validating step.
-
Measure the Transepithelial Electrical Resistance (TEER). Values should be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).[17]
-
Alternatively, assess the leakage of a paracellular marker like Lucifer Yellow; leakage should be minimal (<1-2%).
-
-
Transport Study:
-
The study is performed by measuring transport in both directions: Apical (AP) to Basolateral (BL) and BL to AP.
-
Add the test compound (at a clinically relevant concentration) to the donor chamber (either AP or BL).
-
Incubate at 37°C with gentle shaking.
-
Sample from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze samples by LC-MS/MS to determine the concentration of the transported compound.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (BL→AP) / Papp (AP→BL). An ER greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[16]
-
Section 2: The In Vivo Benchmark – Pharmacokinetic Studies
The in vivo arm of the study provides the "ground truth" to which the in vitro data will be correlated. These studies must be designed to accurately characterize the absorption profile of the drug.[18][19]
Experimental Workflow for IVIVC Data Generation
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. journal.mdji.org [journal.mdji.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. fda.gov [fda.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. enamine.net [enamine.net]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. biotechfarm.co.il [biotechfarm.co.il]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Oxa-1-azaspiro[5.5]undecane-based Ligands
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of cross-reactivity profiling for a promising class of compounds: 4-Oxa-1-azaspiro[5.5]undecane-based ligands. This guide will not only compare available data but will also delve into the critical methodologies and strategic considerations necessary for a thorough off-target assessment, ensuring the scientific integrity and translational potential of your drug discovery programs.
The Significance of the this compound Scaffold and the Imperative of Selectivity
The this compound scaffold is a privileged structure in modern medicinal chemistry. Its three-dimensional architecture offers a unique conformational rigidity and spatial arrangement of functional groups, making it an attractive framework for designing potent and selective ligands. Indeed, derivatives of this scaffold have shown promise in targeting a range of proteins, including G protein-coupled receptors (GPCRs) and enzymes, for potential therapeutic applications in pain management and chronic kidney disease.[1][2][3]
However, the very features that make this scaffold attractive can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects.[4] These off-target interactions can lead to a variety of undesirable outcomes, from misleading structure-activity relationships (SAR) to severe clinical side effects. Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory requirement but a cornerstone of successful drug development.
This guide provides a framework for understanding and implementing a robust cross-reactivity profiling strategy for this compound-based ligands, using available data as illustrative examples.
Strategic Approaches to Cross-Reactivity Profiling
A comprehensive cross-reactivity profile is built upon a tiered and multi-faceted experimental approach. The choice of assays should be guided by the intended target and the chemical nature of the ligand. Here, we compare several state-of-the-art methodologies.
Broad Panel Screening: Casting a Wide Net
The initial step in profiling is often a broad screen against a panel of known drug targets. This provides a wide-angle view of a ligand's potential for off-target interactions.
-
Radioligand Binding Assays: This classic technique remains a workhorse for assessing a compound's affinity for a wide range of receptors, ion channels, and transporters. A compound of interest is tested for its ability to displace a radiolabeled ligand from its target. Commercial services offer panels of hundreds of such targets. For instance, a study on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the topic scaffold, utilized a panel to rule out off-target activities that could interfere with the desired analgesic response.[1]
-
Kinase Profiling: Given that kinases are a large and structurally related family of enzymes, they represent a frequent source of off-target effects for many small molecules. High-throughput biochemical kinase selectivity assays are crucial for identifying unintended kinase inhibition.[5][6] These assays typically measure the phosphorylation of a substrate in the presence of the test compound.
Cell-Based Assays: Probing Function in a Biological Context
While binding assays are excellent for identifying direct interactions, they do not always predict functional consequences. Cell-based assays provide a more physiologically relevant context to assess a compound's activity.[7]
-
Functional Assays: These assays measure the downstream consequences of receptor activation or enzyme inhibition. For example, in the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, researchers used a functional assay measuring cyclic AMP (cAMP) levels in CHO-K1 cells to confirm MOR agonism.[1]
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in intact cells or even tissues by measuring the change in thermal stability of a protein upon ligand binding.[8] A key advantage of CETSA is its ability to provide an unbiased view of on- and off-target interactions within a native cellular environment.[8]
In-depth Mechanistic Studies: Understanding the "Why"
Once an off-target interaction is identified, further studies are often necessary to understand its mechanism and potential clinical relevance. This can involve a range of biophysical and biochemical techniques to characterize the kinetics and mode of binding.
Comparative Analysis of this compound-based Ligands: Case Studies
While a comprehensive, head-to-head comparison of a wide range of this compound-based ligands is not yet available in the public domain, we can analyze the selectivity data from published studies to illustrate the principles of cross-reactivity profiling.
Case Study 1: Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists
In a study aimed at developing safer analgesics, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated.[1][2] The primary targets were the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).
Table 1: Selectivity Profile of Compound 15au [1]
| Target | Assay Type | Activity (Ki or % Inhibition) |
| On-Target | ||
| μ-Opioid Receptor (human) | Radioligand Binding | Ki = 1.2 ± 0.2 nM |
| σ1 Receptor (human) | Radioligand Binding | Ki = 1.8 ± 0.3 nM |
| Off-Target | ||
| hERG | Whole-cell patch clamp | < 50% inhibition at 1 µM |
| α1A Receptor | Radioligand Binding | < 50% inhibition at 1 µM |
This targeted profiling demonstrates good selectivity against the hERG channel, a critical anti-target due to its association with cardiac arrhythmias, and the α1A adrenergic receptor.
Case Study 2: Soluble Epoxide Hydrolase (sEH) Inhibitors
Another series of 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds were identified as potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating chronic kidney diseases.[3]
Table 2: sEH Inhibitory Activity of Compound 19 [3]
| Target | Assay Type | Activity (IC50) |
| On-Target | ||
| Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition Assay | IC50 = 1.1 nM |
While this study focused on on-target potency, a comprehensive drug development program would necessitate profiling this compound against a broad panel of other hydrolases and off-target panels to ensure its selectivity.
Experimental Protocols: A Closer Look
To ensure the reproducibility and validity of cross-reactivity data, detailed and well-controlled experimental protocols are essential.
Protocol: Radioligand Binding Assay for Off-Target Screening
This protocol provides a generalized workflow for assessing a compound's affinity for a specific receptor, in this case, the σ1 receptor, as was done for the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1]
-
Preparation of Membranes:
-
Culture HEK-293 cells transfected with the human σ1 receptor.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., -pentazocine), and varying concentrations of the test compound (e.g., a this compound derivative).
-
For determining non-specific binding, add a high concentration of a known, non-radioactive ligand (e.g., haloperidol).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
Visualizing the Concepts
Diagrams can help clarify complex workflows and relationships in drug discovery.
Caption: A flowchart illustrating the workflow for cross-reactivity profiling of novel ligands.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity: Significance and symbolism [wisdomlib.org]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. nuvisan.com [nuvisan.com]
- 8. pelagobio.com [pelagobio.com]
A Comparative Guide to the Pharmacokinetic Profiles of 4-Oxa-1-azaspiro[5.5]undecane Derivatives
In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is paramount. The 4-Oxa-1-azaspiro[5.5]undecane scaffold has emerged as a privileged structure, offering a unique three-dimensional architecture that can imbue molecules with desirable absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the pharmacokinetic profiles of key derivatives from this promising class of compounds, supported by experimental insights and methodologies for researchers in drug development.
The Significance of the this compound Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, are gaining increasing attention in drug design. Their rigid yet three-dimensional nature can lead to improved target affinity and selectivity. Furthermore, the introduction of a spirocenter often results in enhanced physicochemical properties, such as increased solubility and metabolic stability, which are critical for favorable pharmacokinetics.[1][2][3] The this compound core, in particular, has been incorporated into a variety of therapeutic agents, demonstrating its versatility and potential.
Comparative Pharmacokinetic Profiles
| Derivative Class | Lead Compound | Therapeutic Target | Key Pharmacokinetic Highlights |
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based Ureas | Compound 19 | Soluble Epoxide Hydrolase (sEH) | Described as having "excellent sEH inhibitory activity and bioavailability" in a rat model of glomerulonephritis.[4] |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Analogs | Compound 15au | μ-Opioid Receptor (MOR) Agonist / σ1 Receptor (σ1R) Antagonist | Exhibits potent analgesic activity comparable to oxycodone but with a significantly better side-effect profile (less constipation) at equianalgesic doses in mice, suggesting a favorable in vivo disposition.[5] |
| 1-Oxa-9-azaspiro[5.5]undecan-4-amine Derivatives | Racemic (±)-22 | Soluble Epoxide Hydrolase (sEH) | Noted for its "excellent oral bioavailability in mice" along with other favorable pharmacokinetic characteristics.[6] |
Expert Insight: The recurring theme of "excellent bioavailability" across different derivatives of the this compound scaffold underscores its potential in designing orally administered drugs. The rigid spirocyclic core likely protects the molecule from first-pass metabolism and may enhance its membrane permeability.
Experimental Methodologies for Pharmacokinetic Profiling
To generate the data necessary for a robust comparative analysis, a standardized set of in vivo and analytical experiments is crucial. The following protocols provide a framework for such studies.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats. The principles can be adapted for other species, such as mice.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) of a this compound derivative following intravenous and oral administration.
Experimental Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Models: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Dose Administration:
-
Intravenous (IV): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein to determine the absolute bioavailability.
-
Oral (PO): A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
Objective: To accurately quantify the concentration of the this compound derivative in plasma samples.
Analytical Workflow:
Caption: Workflow for the bioanalysis of plasma samples using LC-MS/MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification of the parent drug and its metabolites.
-
Understanding Metabolic Pathways
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. In vitro and in vivo studies are necessary to elucidate the metabolic pathways of this compound derivatives.
In Vitro Metabolism:
-
Liver Microsomes: Incubation with human, rat, or mouse liver microsomes can identify the primary cytochrome P450 (CYP) enzymes responsible for metabolism.
-
Hepatocytes: Using primary hepatocytes provides a more complete picture of both Phase I and Phase II metabolism.
In Vivo Metabolism:
-
Analysis of urine and feces from pharmacokinetic studies can identify the major metabolites and their routes of excretion.
Metabolic Pathway Visualization:
Caption: A generalized metabolic pathway for xenobiotics.
Conclusion and Future Directions
The this compound scaffold represents a valuable platform for the development of new therapeutics with potentially superior pharmacokinetic profiles. The available data, although fragmented, consistently points towards good oral bioavailability for derivatives of this class. To fully realize the potential of these compounds, systematic and comparative pharmacokinetic studies are essential. By employing the standardized experimental workflows outlined in this guide, researchers can generate the high-quality data needed to select and advance the most promising candidates towards clinical development. Future research should focus on establishing clear structure-pharmacokinetic relationships within this chemical series to enable more rational drug design.
References
- García, M., Virgili, M., Alonso, M., Alegret, C., Farran, J., Fernández, B., ... & Cendán, C. M. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454.
- Kato, Y., Fuchi, N., Ito, K., Kondo, N., Ohta, H., Takaoka, Y., ... & Itoh, T. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
- Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., Dar'in, D. V., & Krasavin, M. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6), 1-1.
- M. Krasavin, A. Yu. Lukin, Daria Bagnyuk, Irina Tikhonova. (2016). Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was explored as a basis for the design of potential inhibitors of soluble epoxide hydrolase (sEH). Request PDF.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(6), 603-618.
- Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022).
- Virgili, M., García, M., Alonso, M., Alegret, C., Farran, J., Fernández, B., ... & Cendán, C. M. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
- In-Vivo Mouse and R
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. (2020). PMC.
- Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. (2023). Brazilian Journal of Pharmaceutical Sciences.
- Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. (2009). British Journal of Pharmacology.
- Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology.
- Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. (2015). Journal of Medicinal Chemistry.
- Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). Pharmaceuticals.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances.
- In vivo pharmacokinetic study in r
- Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. (2024). PMC.
- Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. PMC.
- Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives. (2021).
- Inhibition of Soluble Epoxide Hydrolase for Renal Health. (2019). Frontiers in Pharmacology.
- Spirocyclic Motifs in N
- Spirocyclic derivatives as antioxidants: a review. (2021). RSC Advances.
- Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. (2025).
- 1,5-Dioxaspiro[5.5]undecane|Research Chemical. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Inhibition of Soluble Epoxide Hydrolase for Renal Health [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Oxa-1-azaspiro[5.5]undecane
Introduction: Beyond Synthesis, Ensuring a Safe Conclusion
In the lifecycle of any research chemical, from discovery to application, the final stage—disposal—is as critical as the first. For novel heterocyclic compounds like 4-Oxa-1-azaspiro[5.5]undecane (CAS No. 180-78-9), a robust and informed disposal strategy is not merely a regulatory compliance issue; it is a fundamental pillar of laboratory safety and environmental stewardship.[1] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from a thorough understanding of the compound's potential hazards and chemical properties.
Part 1: Hazard Identification and Risk Assessment
A definitive disposal plan begins with a clear understanding of the risks. While a specific Safety Data Sheet (SDS) for the parent compound this compound is not widely available, data from closely related, substituted analogs provide a strong basis for a conservative risk assessment. For instance, the GHS classification for similar spirocyclic compounds consistently identifies several key hazards.[2][3][4]
Anticipated Hazards:
-
Skin Irritation (H315): Likely to cause skin irritation upon direct contact.[2][4]
-
Serious Eye Irritation (H319): Poses a risk of serious damage if it comes into contact with the eyes.[2][4]
-
Respiratory Irritation (H335): Vapors or aerosols may cause irritation to the respiratory system.[2][4]
-
Harmful if Swallowed (H302): Ingestion may be harmful.[3][4]
Causality: The presence of the tertiary amine within the spirocyclic structure is the primary driver of its irritant properties. Amines are characteristically basic and can disrupt biological tissues upon contact. The ether linkage (oxa- group) is generally stable but the overall molecule should be handled with the care afforded to reactive heterocyclic compounds.
Core Directive: Always consult the specific SDS provided by your chemical supplier before handling. If an SDS is unavailable, the conservative approach is to treat the compound as possessing all the hazards identified in its closest structural analogs.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Based on the risk assessment, the following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[2] Always wash hands thoroughly after handling.[2][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[2][4] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[2] |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Mitigates the risk of inhaling vapors that may cause respiratory irritation.[2][4][6] |
Part 3: Spill Management Protocol
Accidents happen. A prepared response is critical to mitigate harm.
Step-by-Step Spill Cleanup:
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[6]
-
Don PPE: Wear the complete set of PPE described in Part 2.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel.[4][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: The container with the spill cleanup material must be sealed, labeled as hazardous waste, and disposed of according to the protocol in Part 4.
Part 4: The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound requires a systematic approach involving segregation, containment, and partnership with your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [7]
Workflow Visualization
The following diagram outlines the essential decision-making and action steps for proper disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation (The Why): This compound is a non-halogenated organic chemical containing nitrogen. It must be segregated from other waste streams to prevent dangerous reactions.[8]
-
DO NOT MIX WITH:
-
Strong Acids: Can cause a violent exothermic neutralization reaction.
-
Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.
-
Halogenated Solvents: Keeping halogenated and non-halogenated waste separate is standard practice for cost-effective and environmentally sound disposal.[8]
-
-
-
Waste Collection (The How):
-
Container Selection: Use a designated, chemically compatible waste container, typically high-density polyethylene (HDPE) or glass, with a tightly sealing screw cap.[8][9] The container must be in good condition.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound" and any solvents.[10]
-
Accumulation: Keep the waste container sealed at all times, except when adding waste.[9][10] Store the container in a designated, secondary containment area within the lab, known as a Satellite Accumulation Area (SAA).[9] Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
-
Final Disposal:
-
Once the waste container is full (or waste is no longer being generated), seal it tightly.
-
Complete any required institutional hazardous waste tags, dating the container when it is ready for pickup.[7]
-
Contact your institution's EHS department to arrange for the collection of the waste.[7] EHS professionals will then ensure the waste is transported to a licensed facility for final disposal, typically via high-temperature incineration at an approved waste disposal plant.[2]
-
Part 5: Decontamination of Empty Containers
An "empty" container that held this compound is not safe for regular trash until properly decontaminated. Chemical residues pose a threat to custodial staff and the environment.[8]
-
Triple Rinsing: This is the standard procedure for decontaminating empty containers of hazardous chemicals.[7][8]
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, ensuring the solvent can dissolve the residue. Close the container and shake well to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinse into your designated "Non-Halogenated Organic Waste" container. This rinsate is now considered hazardous waste.[7]
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.
-
-
Final Container Disposal: After triple rinsing, the container can be considered non-hazardous. Deface or remove the original chemical label, and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.[7]
By adhering to this comprehensive disposal framework, researchers can ensure that the final chapter of their work with this compound is written with the highest standards of safety, responsibility, and scientific integrity.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 8,11-Dimethyl-4-oxa-1-azaspiro[5.5]undecane.
- Glaze 'N Seal Products Inc. (2021, July 1). SAFETY DATA SHEET: “Wet Look” Lacquer.
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link].
- ChemicalBook. (2022, August 11). 4-Oxa-1,9-diazaspiro[5.5]undecane - Safety Data Sheet.
- PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. National Center for Biotechnology Information.
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET: Undecane.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- A2B Chem. (n.d.). This compound.
Sources
- 1. ptb.de [ptb.de]
- 2. aksci.com [aksci.com]
- 3. 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. vumc.org [vumc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ethz.ch [ethz.ch]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Oxa-1-azaspiro[5.5]undecane
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 4-Oxa-1-azaspiro[5.5]undecane, a unique spirocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the hazard profiles of structurally similar compounds and established principles of laboratory safety. Our goal is to empower you with the knowledge to work safely, ensuring that every protocol is a self-validating system of protection.
Hazard Analysis: A Proactive Approach to Safety
Assumed Hazard Profile:
-
Skin Irritant: May cause redness, itching, and inflammation upon contact.
-
Eye Irritant: Poses a risk of serious eye irritation or damage.
-
Respiratory Tract Irritant: Inhalation of dust or vapors may lead to respiratory discomfort.
-
Acute Toxicity (Oral): Some related spiro compounds are harmful if swallowed.
This conservative assessment necessitates a multi-faceted approach to personal protective equipment (PPE), ensuring a robust barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for any work involving this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side shields or a full-face shield. | Protects against accidental splashes and airborne particles. Standard safety glasses do not provide a sufficient seal around the eyes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct skin contact and absorption. The choice of glove material should be based on chemical compatibility and breakthrough time. For incidental contact, nitrile gloves are often suitable. For prolonged handling, heavier-duty gloves like butyl rubber may be necessary. |
| Body Protection | A fully-buttoned laboratory coat or a chemical-resistant apron. | Protects personal clothing from contamination and minor splashes. For larger quantities or increased risk of splashing, a chemical-resistant apron over a lab coat is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when handling the compound outside of a certified chemical fume hood, when there is a potential for aerosolization, or if the substance is a fine powder. The specific type of respirator and cartridge should be determined by a qualified industrial hygienist. |
Operational Plan: From Benchtop to Disposal
A comprehensive safety strategy extends beyond PPE to include engineering controls and meticulous operational and disposal plans.
3.1. Engineering Controls: The First Line of Defense
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. The fume hood provides a controlled environment that captures and exhausts vapors, dusts, and aerosols. An eyewash station and a safety shower must be readily accessible in the immediate work area.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures.
-
Donning PPE: Put on your lab coat, followed by safety goggles or a face shield. Don gloves, ensuring they overlap the cuffs of your lab coat. If respiratory protection is required, perform a fit check according to your institution's guidelines.
-
Chemical Handling: Conduct all weighing and transfers of the chemical within the fume hood. Use non-sparking tools if the compound is flammable. Keep containers tightly closed when not in use.
-
Spill Response: In the event of a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Doffing PPE: After completing your work, remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by your lab coat (turning it inside out), and finally your eye protection. Wash your hands thoroughly with soap and water.
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Safety Workflow
To ensure a clear and logical approach to safety, the following diagram illustrates the decision-making process for handling this compound.
By adhering to these rigorous safety protocols, you are not only protecting yourself but also fostering a culture of safety within your laboratory. This commitment to best practices is integral to the responsible advancement of science.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. Retrieved from [Link]
-
OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
-
Piperidine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
"Wet Look" Lacquer Safety Data Sheet. (2021, July 22). Glaze 'N Seal. Retrieved from [Link]
-
Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]
- Piperidine Safety D
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
